L-Serine-15N,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
109.10 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,4+1 |
InChI Key |
MTCFGRXMJLQNBG-KIYJLCFFSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Serine-15N,d3: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, application, and analysis of the isotopically labeled amino acid, L-Serine-15N,d3, for advanced research and pharmaceutical development.
This compound is a stable isotope-labeled form of the non-essential amino acid L-serine. In this molecule, the nitrogen atom in the amino group is replaced by its heavier, non-radioactive isotope, nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d3). This isotopic labeling renders this compound an invaluable tool in a multitude of research applications, particularly in the fields of metabolomics, proteomics, and drug development. Its distinct mass allows for precise tracking and quantification in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Core Applications in Research
The primary utility of this compound lies in its application as an internal standard for the accurate quantification of unlabeled L-serine in biological samples and as a tracer to elucidate metabolic pathways.
-
Internal Standard for Quantitative Analysis: In liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis, this compound serves as an ideal internal standard.[1][2] Since its chemical and physical properties are nearly identical to the endogenous L-serine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of L-serine concentrations in various matrices such as plasma and tissue extracts.[3][4]
-
Metabolic Flux Analysis: As a metabolic tracer, this compound enables researchers to track the fate of serine in cellular metabolism. By introducing the labeled serine into cell cultures or in vivo models, scientists can follow its incorporation into downstream metabolites and macromolecules, including proteins, lipids, and nucleotides. This provides critical insights into the dynamics of metabolic pathways and how they are altered in disease states such as cancer or neurological disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄D₃¹⁵NO₃ | |
| Molecular Weight | 109.10 g/mol | |
| Isotopic Purity (¹⁵N) | Typically ≥98% | |
| Isotopic Purity (D) | Typically ≥98% | |
| Appearance | Solid | |
| Storage | Room temperature, protected from light and moisture |
Experimental Protocols
Using this compound as an Internal Standard in LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of L-serine in human plasma using this compound as an internal standard.
1. Preparation of Stock Solutions:
- Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol-water, 1:1 v/v).
- Prepare a stock solution of unlabeled L-serine for calibration standards at a concentration of 1 mg/mL in the same solvent.
2. Preparation of Calibration Standards and Quality Controls:
- Prepare a series of calibration standards by spiking a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) with the unlabeled L-serine stock solution to achieve a range of concentrations.
- Add the this compound internal standard stock solution to each calibration standard and quality control sample to a final concentration.
- Quality control (QC) samples are prepared at low, medium, and high concentrations in the biological matrix of interest (e.g., human plasma).
3. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 50 µL of plasma, calibration standard, or QC sample, add 5 µL of the this compound internal standard working solution.
- Add 150 µL of ice-cold methanol (or another suitable protein precipitation agent) to precipitate proteins.
- Vortex mix for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the prepared samples onto an LC-MS/MS system.
- Separation is typically achieved on a C18 reversed-phase column.
- The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the transitions for both L-serine and this compound.
LC-MS/MS Parameters for L-Serine Analysis
| Parameter | Typical Value |
| LC Column | C18 reversed-phase (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (L-serine) | m/z 106.1 → 60.1 |
| MRM Transition (this compound) | m/z 109.0 → 63.0 |
Metabolic Flux Analysis using this compound
This protocol provides a general workflow for a stable isotope tracing experiment in cell culture.
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluency.
- Replace the standard culture medium with a medium containing this compound at a known concentration. The concentration and labeling duration will depend on the specific experimental goals.
- Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled serine.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding ice-cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
- Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass isotopologues of downstream metabolites.
- The mass shift due to the incorporation of ¹⁵N and deuterium will indicate the contribution of serine to the synthesis of these molecules.
Signaling Pathways and Experimental Workflows
L-Serine Metabolism Pathway
L-serine is a central node in metabolism, contributing to numerous biosynthetic pathways. The diagram below illustrates the major metabolic fates of L-serine.
Caption: L-Serine synthesis from glycolysis and its major metabolic fates.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of L-serine in a biological sample using this compound as an internal standard.
Caption: Workflow for L-serine quantification using an internal standard.
Logical Relationship in Stable Isotope Tracing
This diagram illustrates the logical flow of a stable isotope tracing experiment to study metabolic pathways.
Caption: Logical flow of a stable isotope tracing experiment.
References
L-Serine-15N,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Serine-15N,d3, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers its chemical and physical properties, CAS number information, and its significant roles in metabolic studies, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR). Detailed experimental workflows and key metabolic pathways involving L-serine are also presented to support the practical application of this compound in a laboratory setting.
Section 1: Core Properties and Identification
This compound is a form of L-serine where the nitrogen atom in the amino group is replaced by its heavy isotope, nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based and NMR-based studies.
CAS Number Information
A specific CAS (Chemical Abstracts Service) number for this compound is not consistently available across chemical supplier databases. The most closely related and commercially available product is often described as L-Serine (2,3,3-D₃, ¹⁵N), for which a specific labeled CAS number is not provided.[1]
For reference, the CAS numbers for unlabeled L-serine and other related isotopically labeled analogs are provided in the table below. Researchers should refer to the documentation provided by their specific supplier for the most accurate product identification.
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound and its common analogs.
| Property | This compound (as L-Serine (2,3,3-D₃, ¹⁵N)) | Unlabeled L-Serine | L-Serine-d3 | L-Serine-¹³C₃,¹⁵N |
| CAS Number | Not Available[1] | 56-45-1[1][2][3] | 105591-10-4 | 202407-34-9 |
| Molecular Formula | HOCD₂CD(¹⁵NH₂)COOH | HOCH₂CH(NH₂)COOH | HOCD₂CD(NH₂)COOH | HO¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H |
| Molecular Weight | 109.10 g/mol | 105.09 g/mol | 108.11 g/mol | 109.06 g/mol |
| Chemical Purity | ≥98% | Typically ≥98% | ≥98% | 95% (CP), 98 atom % ¹⁵N, 98 atom % ¹³C |
| Appearance | Solid | Solid | Solid | Solid |
| Storage Temperature | Room temperature, away from light and moisture | Room temperature | Room temperature, away from light and moisture | Room temperature |
Section 2: Applications in Research
The unique isotopic signature of this compound makes it a powerful tool in various research fields. Its primary applications lie in its use as a tracer to elucidate metabolic pathways and as an internal standard for the precise quantification of biomolecules.
-
Metabolomics and Metabolism Studies : As a tracer, this compound allows researchers to track the metabolic fate of serine in cellular systems. This is critical for investigating diseases with altered serine metabolism, such as certain cancers and neurodegenerative disorders.
-
Proteomics : In quantitative proteomics, this compound can be incorporated into proteins during synthesis. This enables the precise measurement of protein expression levels and turnover rates, allowing for accurate comparisons across different experimental conditions.
-
Biomolecular NMR : The ¹⁵N labeling is particularly valuable for biomolecular NMR spectroscopy. It aids in the investigation of protein structure, dynamics, and molecular interactions by providing an NMR-active nucleus for specific resonance assignments.
Section 3: Metabolic Significance of L-Serine
L-serine is a non-essential amino acid that plays a central role in a wide array of cellular functions, including protein synthesis, neurotransmission, and the synthesis of phospholipids and sphingolipids. It is synthesized in the body from the glycolytic intermediate 3-phosphoglycerate via the phosphorylated pathway.
The Phosphorylated Pathway of L-Serine Biosynthesis
The primary route for de novo L-serine synthesis in humans is the phosphorylated pathway, which involves three key enzymatic reactions. This pathway is particularly active in astrocytes in the brain.
Caption: The phosphorylated pathway of L-serine biosynthesis.
Section 4: Experimental Protocols and Workflows
The use of this compound in research typically involves its incorporation into proteins in a cell-based expression system, followed by analysis using mass spectrometry or NMR.
General Workflow for Isotopic Labeling of Proteins
The following diagram illustrates a typical experimental workflow for the production and analysis of proteins labeled with stable isotopes like this compound. This process is fundamental to techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Caption: General workflow for isotopic labeling of proteins.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Choose an appropriate expression host, such as E. coli or a mammalian cell line. For targeted labeling, an auxotrophic strain that cannot synthesize serine may be used to ensure efficient incorporation of the labeled amino acid.
-
Culture the cells in a minimal medium where the concentration of unlabeled serine is depleted or absent.
-
Supplement the medium with a known concentration of this compound. The amount will depend on the specific experimental requirements and the expression system.
2. Protein Expression and Purification:
-
Once the cells have reached an optimal density, induce the expression of the target protein using a suitable inducing agent (e.g., IPTG for E. coli).
-
After the expression period, harvest the cells by centrifugation.
-
Lyse the cells using mechanical or chemical methods to release the cellular contents.
-
Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).
3. Analysis:
-
Mass Spectrometry: For proteomic applications, the purified protein is typically digested into peptides. The mass shift introduced by the ¹⁵N and deuterium labels allows for the relative or absolute quantification of the protein when compared to an unlabeled internal standard.
-
NMR Spectroscopy: For structural biology studies, the purified, isotopically labeled protein is concentrated into a suitable buffer for NMR analysis. The ¹⁵N label allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC), which provides information on the structure and dynamics of the protein.
This technical guide serves as a foundational resource for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and storage procedures.
References
Technical Guide: Molecular Weight of L-Serine-15N,d3
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of L-Serine-15N,d3, an isotopically labeled variant of the amino acid L-serine. This information is critical for a range of applications, including mass spectrometry-based metabolic flux analysis, quantitative proteomics, and as a tracer in various biochemical assays.
Overview of L-Serine and Its Isotopologues
L-serine is a proteinogenic amino acid with the chemical formula C₃H₇NO₃.[1][2][3] Isotopologues of L-serine, such as this compound, are valuable tools in scientific research. In this specific variant, the naturally abundant nitrogen-14 (¹⁴N) atom is replaced by its heavier, stable isotope, nitrogen-15 (¹⁵N).[4][5] Additionally, three hydrogen atoms (¹H) are substituted with deuterium (²H or D), a stable isotope of hydrogen. These substitutions result in a molecule with a greater mass, allowing it to be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques.
Molecular Weight Data
The precise mass of a molecule can be represented in two ways: the monoisotopic mass (the mass of the molecule with the most abundant isotopes) and the average molecular weight (the weighted average of the masses of all naturally occurring isotopes). For isotopically labeled compounds, the specific isotopes used are factored into the calculation.
The table below summarizes the key quantitative data for both standard L-serine and its labeled form, this compound.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |
| L-Serine | C₃H₇NO₃ | 105.0426 | 105.09 |
| This compound | C₃H₄D₃¹⁵NO₃ | 109.0585 | 109.12 |
Note: The values are derived from the atomic masses of the constituent isotopes.
Calculation Methodology
The molecular weight of this compound is calculated by adjusting the molecular weight of standard L-serine to account for the isotopic substitutions.
-
Base Molecule: The starting point is the monoisotopic mass of L-serine (C₃H₇¹⁴NO₃), which is approximately 105.0426 Da.
-
Nitrogen Isotope Substitution: The mass of a nitrogen-14 atom is subtracted, and the mass of a nitrogen-15 atom (15.000109 Da) is added.
-
Hydrogen Isotope Substitution: The mass of three protium (¹H) atoms is subtracted, and the mass of three deuterium (²H or D) atoms (atomic weight ~2.014 Da) is added.
The net change in mass is the sum of the mass differences for each isotopic substitution:
-
Δ Mass (N) = Mass(¹⁵N) - Mass(¹⁴N)
-
Δ Mass (H) = 3 x [Mass(²H) - Mass(¹H)]
This results in a monoisotopic mass of approximately 109.0585 Da for this compound. A similar principle applies to the calculation of the average molecular weight, using the standard atomic weights of the elements.
Experimental Protocols and Visualizations
The query pertains to a specific physicochemical property (molecular weight) of a chemical compound. As such, detailed experimental protocols for its use or diagrams of signaling pathways are outside the scope of this guide. The determination of molecular weight is a foundational calculation based on atomic masses and does not involve an experimental workflow or biological pathway that would necessitate a diagram.
For researchers interested in utilizing this compound, relevant experimental protocols would be specific to the application, such as:
-
Sample preparation for mass spectrometry.
-
Cell culture conditions for metabolic labeling.
-
Protocols for nuclear magnetic resonance (NMR) spectroscopy.
These protocols are highly dependent on the experimental design and are not intrinsic to the compound's molecular weight.
Logical Relationship Visualization
A logical diagram can illustrate the relationship between the base molecule and its isotopically labeled form.
Caption: Isotopic substitution workflow for L-Serine.
References
An In-depth Technical Guide to the Synthesis and Purification of L-Serine-¹⁵N,d₃
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Serine-¹⁵N,d₃, an isotopically labeled variant of the non-essential amino acid L-serine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize stable isotope-labeled compounds as tracers or internal standards in quantitative analyses such as NMR and mass spectrometry.
Introduction to L-Serine-¹⁵N,d₃
L-Serine-¹⁵N,d₃ is a stable isotope-labeled form of L-serine, incorporating one ¹⁵N atom and three deuterium (d) atoms at the 2, 3, and 3 positions of the molecule. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of natural L-serine in complex biological matrices. Its applications are prevalent in metabolic flux analysis, proteomics, and clinical diagnostics. The synthesis and purification of high-purity L-Serine-¹⁵N,d₃ are critical for the accuracy and reliability of these applications.
Synthesis of L-Serine-¹⁵N,d₃
The synthesis of L-Serine-¹⁵N,d₃ can be approached through various routes, including chemical and enzymatic methods. A robust and stereospecific method involves an enzymatic approach that ensures the desired L-configuration of the final product. This section outlines a proposed chemo-enzymatic synthesis pathway.
Proposed Chemo-Enzymatic Synthesis Pathway
The proposed synthesis involves two main stages: the chemical synthesis of a deuterated α-keto acid precursor, followed by the stereospecific enzymatic reductive amination to introduce the ¹⁵N label and form the final L-amino acid.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from established methods for the enzymatic synthesis of ¹⁵N-labeled L-amino acids.[1]
Materials:
-
β-hydroxy-d₂-pyruvate (deuterated precursor)
-
[¹⁵N]Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)
-
Glucose
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Alanine dehydrogenase (AlaDH) or Leucine dehydrogenase (LeuDH)
-
Glucose dehydrogenase (GlcDH)
-
Sodium hydroxide (1N)
-
Bidistilled water
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 40 mmol of glucose, 8 mmol of β-hydroxy-d₂-pyruvate (sodium salt), and 8 mmol of [¹⁵N]ammonium chloride in 70 mL of bidistilled water.
-
Maintain the temperature at 30°C and adjust the pH to 8.0 with 1N NaOH.
-
Add NAD⁺ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding AlaDH (or LeuDH) and GlcDH (approximately 100-120 U of each).
-
Monitor the reaction progress by measuring the consumption of the α-keto acid or the formation of L-serine using HPLC.
-
The reaction is typically complete within 24-48 hours.
-
Upon completion, terminate the reaction by denaturing the enzymes, for example, by heating the solution to 80°C for 20 minutes or by adding a deproteinizing agent.
-
Centrifuge the reaction mixture to remove the denatured proteins and collect the supernatant containing the crude L-Serine-¹⁵N,d₃.
Purification of L-Serine-¹⁵N,d₃
Purification of the synthesized L-Serine-¹⁵N,d₃ is crucial to remove unreacted starting materials, enzymes, salts, and byproducts. A multi-step purification process involving ion-exchange chromatography followed by crystallization is recommended.
Purification Workflow
References
An In-depth Technical Guide to the Isotopic Purity of L-Serine-¹⁵N,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of L-Serine-¹⁵N,d₃, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, protein quantification, and as an internal standard in mass spectrometry. This document outlines the quantitative specifications for isotopic enrichment, details the experimental protocols for its determination, and provides a visual representation of the analytical workflow.
Quantitative Data on Isotopic Purity
The isotopic purity of L-Serine-¹⁵N,d₃ is a critical parameter that defines its quality and suitability for sensitive analytical applications. The following table summarizes the typical isotopic enrichment levels for this compound as provided by commercial suppliers.
| Isotope | Position of Labeling | Specified Isotopic Enrichment | Chemical Purity |
| ¹⁵N | Amine group | ≥ 98%[1] | ≥ 98%[1] |
| ²H (Deuterium) | 2,3,3-d₃ | ≥ 98%[1] |
Note: Isotopic enrichment refers to the percentage of the labeled isotope at a specific atomic position, while chemical purity indicates the percentage of the L-Serine molecule itself, irrespective of its isotopic composition.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for compounds like L-Serine-¹⁵N,d₃ relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise measurement of mass differences due to isotopic labeling and the characterization of the labeled positions within the molecule.
Mass Spectrometry (MS) Based Protocol
High-resolution mass spectrometry (HRMS) is a primary method for quantifying isotopic enrichment. The general approach involves comparing the ion intensities of the fully labeled molecule with its less-enriched or unlabeled counterparts.
Objective: To determine the isotopic enrichment of ¹⁵N and deuterium in L-Serine-¹⁵N,d₃.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is recommended for its high mass accuracy and resolution.[2] This allows for the clear separation of isotopologue peaks.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of L-Serine-¹⁵N,d₃ in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetonitrile or methanol).
-
Perform serial dilutions to obtain a final concentration appropriate for the mass spectrometer's sensitivity, typically in the low µg/mL to ng/mL range.
-
-
Instrumental Analysis:
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule, [M+H]⁺, will be observed.
-
The high resolution of the instrument is critical to distinguish between the different isotopologues (molecules with different numbers of heavy isotopes).
-
-
Data Analysis:
-
Identify the ion cluster corresponding to the protonated L-Serine-¹⁵N,d₃. The monoisotopic peak of the fully labeled species will have a higher mass-to-charge ratio (m/z) compared to the unlabeled L-Serine.
-
Calculate the isotopic enrichment by measuring the relative intensities of the peaks corresponding to the fully labeled isotopologue and any lighter isotopologues (e.g., those with ¹⁴N or fewer deuterium atoms).
-
The percentage of isotopic enrichment for ¹⁵N is determined by the ratio of the ion intensity of the ¹⁵N-containing molecule to the sum of intensities of the ¹⁵N and ¹⁴N-containing molecules. A similar calculation is performed for the deuterated positions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the isotopic labels and assess their enrichment.
Objective: To confirm the positions of ¹⁵N and deuterium labeling and to quantify the isotopic purity.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for detecting ¹H, ¹³C, and ¹⁵N nuclei.
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of L-Serine-¹⁵N,d₃ in a deuterated solvent (e.g., D₂O).
-
An internal standard with a known concentration may be added for quantitative analysis (qNMR).
-
-
Instrumental Analysis:
-
¹H NMR: The absence or significant reduction of signals at the 2 and 3 positions will confirm the high level of deuteration at these sites.
-
¹⁵N NMR: A direct ¹⁵N NMR spectrum or, more commonly, a ¹H-¹⁵N heteronuclear correlation experiment (like HSQC or HMQC) will show a strong correlation signal confirming the presence of the ¹⁵N label at the amine position.
-
¹³C NMR: While not directly measuring the ¹⁵N or d₃ purity, ¹³C NMR can confirm the overall structure of the serine backbone.
-
-
Data Analysis:
-
For deuterated positions, the isotopic purity can be estimated by integrating the residual proton signals at the labeled positions and comparing them to the integral of a non-deuterated position or an internal standard.
-
For the ¹⁵N label, quantitative ¹⁵N NMR can be performed, although it is often less sensitive. More commonly, the high enrichment is confirmed by the strong signal in heteronuclear experiments.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quality control and determination of isotopic purity for a stable isotope-labeled compound such as L-Serine-¹⁵N,d₃.
Caption: Workflow for Isotopic Purity Determination.
References
Substance Identification and Properties
An In-depth Technical Guide on the Safety of L-Serine-15N,d3
For Researchers, Scientists, and Drug Development Professionals
This compound is a stable isotope-labeled version of the non-essential amino acid L-Serine. The labeling with Nitrogen-15 (¹⁵N) and Deuterium (d3) makes it a valuable tool in metabolic research, proteomics, and as an internal standard for mass spectrometry-based quantification.[1][2]
Table 1: Physical and Chemical Properties of L-Serine and its Isotopically Labeled Analogs
| Property | Data | Source |
| Chemical Formula | C₃H₄D₃¹⁵NO₃ | Calculated |
| Molecular Weight | 109.10 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 222 °C (decomposes) | [4] |
| Solubility | 250 g/L in water at 20 °C | |
| pH | 5-6.5 (2.5% aqueous solution) | |
| log Pow (n-octanol/water) | -3.07 | |
| Storage Temperature | Room temperature, away from light and moisture |
Hazard Identification and Precautionary Measures
Based on the available SDSs for L-Serine and its isotopically labeled counterparts, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed.
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Classification | Recommended PPE |
| Acute Toxicity | Not classified | Standard laboratory attire |
| Skin Corrosion/Irritation | Not classified | Protective gloves |
| Serious Eye Damage/Irritation | Not classified | Safety glasses |
| Respiratory/Skin Sensitization | Not classified | Not required under normal use |
| Carcinogenicity | Not classified | Not applicable |
| Mutagenicity | Not classified | Not applicable |
| Reproductive Toxicity | Not classified | Not applicable |
Handling and Storage:
-
Handling: Avoid dust formation. Ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Protect from light and moisture.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, and nitrogen oxides.
Experimental Protocols: Clinical Safety Assessment of L-Serine
A significant source of safety data for L-Serine comes from a Phase I clinical trial conducted on patients with Amyotrophic Lateral Sclerosis (ALS). While this study used unlabeled L-Serine, the findings are highly relevant for assessing the general safety profile of the molecule.
Methodology of the Phase I Clinical Trial:
-
Study Design: A randomized, double-blind, placebo-controlled Phase I clinical trial.
-
Participants: Patients diagnosed with probable or definite ALS, aged 18-85 years, with a disease duration of less than three years.
-
Intervention: Patients were randomly assigned to receive one of four twice-daily oral doses of L-Serine (0.5g, 2.5g, 7.5g, or 15g) for six months.
-
Safety Monitoring: Blood, urine, and cerebrospinal fluid (CSF) samples were collected throughout the trial. The ALS Functional Rating Scale-Revised (ALSFRS-R) scores and forced vital capacity (FVC) were also monitored.
Results: The study concluded that L-Serine was generally well-tolerated by ALS patients at doses up to 15g twice daily. The most common adverse effects were gastrointestinal issues. The study did not find evidence that L-Serine accelerated the functional decline of patients.
In-Vivo Safety Data
A review of L-Serine's neuroprotective potential also summarized safe and effective doses from various in-vivo animal studies.
Table 3: Summary of L-Serine Doses in In-Vivo Studies
| Animal Model | Route of Administration | Dose Range | Reference |
| Various | Oral (p.o.) | 1.3 g/kg to 30 g/day | |
| Various | Intraperitoneal (i.p.) | 56 mg/kg to 1026 mg/kg |
Signaling Pathways and Biological Role
The isotopic labeling of this compound does not alter its fundamental biological activity. L-Serine plays a crucial role in cellular metabolism and signaling.
L-Serine Biosynthesis Pathway
L-Serine is synthesized in the body from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.
Caption: The L-Serine biosynthesis pathway starting from the glycolytic intermediate 3-phosphoglycerate.
General Safety Assessment Workflow
The safety assessment of a chemical substance like this compound follows a logical workflow, starting from substance identification to risk management.
Caption: A general workflow for the safety assessment of a chemical substance.
Conclusion
While a specific SDS for this compound is not available, the collective data from related compounds and extensive research on L-Serine indicate a low hazard profile. It is not classified as a hazardous substance and is well-tolerated in in-vivo studies, including human clinical trials. Standard laboratory safety precautions are sufficient for handling this compound. Researchers and drug development professionals can confidently use this compound in their studies, adhering to the good laboratory practices outlined in this guide.
References
stability and storage conditions for L-Serine-15N,d3
An In-depth Technical Guide to the Stability and Storage of L-Serine-¹⁵N,d₃
For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of isotopically labeled compounds is paramount to ensuring experimental accuracy and the integrity of research data. This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Serine-¹⁵N,d₃, a stable isotope-labeled version of the non-essential amino acid L-Serine. While specific stability studies on L-Serine-¹⁵N,d₃ are not extensively published, this guide synthesizes information based on the known properties of L-Serine, general principles of handling stable isotopically labeled compounds, and established international guidelines for stability testing.
General Properties and Handling
L-Serine-¹⁵N,d₃ is a non-radioactive, stable isotopically labeled amino acid. The isotopic labels (¹⁵N and ²H) do not alter the fundamental chemical properties of the molecule. Therefore, the stability and reactivity of L-Serine-¹⁵N,d₃ are expected to be identical to that of unlabeled L-Serine.
General Handling Precautions:
-
Work in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the specific compound before use.
Recommended Storage Conditions
Based on information from suppliers of isotopically labeled L-Serine, the following storage conditions are recommended to ensure long-term stability.
Table 1: Recommended Storage Conditions for L-Serine-¹⁵N,d₃
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Avoids potential degradation from excessive heat. |
| Light | Protect from light | L-Serine can be susceptible to photolytic degradation. |
| Moisture | Store in a dry environment | Moisture can promote hydrolysis and microbial growth. |
| Atmosphere | Tightly sealed container | Prevents contamination and exposure to moisture. |
Potential Degradation Pathways
The primary degradation pathways for L-Serine-¹⁵N,d₃ are anticipated to be the same as those for L-Serine. These pathways can be initiated by factors such as heat, pH, and oxidative stress.
-
Deamination: The loss of the amino group to form hydroxypyruvate.
-
Decarboxylation: The removal of the carboxyl group.
-
Oxidation: The hydroxyl group can be oxidized.
-
Dimerization and Polymerization: Under certain conditions, amino acids can form dimers and larger polymers.
In biological systems, L-serine can be enzymatically degraded to pyruvate.[1] In the gas phase, decomposition is primarily driven by dehydration, decarboxylation, and deamination.
Below is a simplified representation of the primary non-enzymatic degradation pathways.
Stability Testing Protocols
To formally assess the stability of L-Serine-¹⁵N,d₃, a stability testing program based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines is recommended. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods.
Table 2: ICH Recommended Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods. The following conditions are recommended for L-Serine-¹⁵N,d₃.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
The workflow for conducting a forced degradation study is outlined below.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or other potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and stability of amino acids. For L-Serine, which lacks a strong chromophore, derivatization is often required for UV or fluorescence detection.
Example HPLC Method Parameters (Post-derivatization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Derivatizing Agent: o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) for chiral separation and fluorescence detection.[2]
-
Detector: Fluorescence or UV detector.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for both quantification and identification of degradation products. It offers high sensitivity and specificity.
Example LC-MS/MS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Monitoring: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known degradation products. Full scan or product ion scan for the identification of unknown degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of degradation products. The presence of ¹⁵N and deuterium labels in L-Serine-¹⁵N,d₃ can be leveraged in advanced NMR experiments to aid in structural assignment. It can also be used to assess the isotopic enrichment and positional integrity of the labels over time.
Summary and Recommendations
-
Storage: L-Serine-¹⁵N,d₃ should be stored at room temperature, protected from light and moisture in a tightly sealed container.
-
Stability: The chemical stability of L-Serine-¹⁵N,d₃ is expected to be identical to that of unlabeled L-Serine.
-
Degradation: Be aware of potential degradation through deamination, decarboxylation, and oxidation, especially under stress conditions.
-
Testing: For rigorous applications, a formal stability study following ICH guidelines is recommended. This should include the development and validation of a stability-indicating analytical method, such as HPLC or LC-MS/MS.
By adhering to these guidelines, researchers can ensure the long-term stability and integrity of L-Serine-¹⁵N,d₃, leading to more reliable and reproducible experimental outcomes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Certificate of Analysis for L-Serine-¹⁵N,d₃
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled amino acid, L-Serine-¹⁵N,d₃. As CoAs are batch-specific, this document synthesizes representative data and detailed analytical protocols to serve as a thorough reference for researchers utilizing this compound in applications ranging from metabolic studies and proteomics to drug development.
L-Serine, labeled with stable isotopes such as Nitrogen-15 (¹⁵N) and Deuterium (²H or D), is a critical tool in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based research.[1][2] It serves as an internal standard for precise quantification, a tracer for metabolic flux analysis, and a probe for structural biology studies.[2][3] The quality and characterization of this labeled compound are paramount for the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The following tables summarize the typical specifications found on a CoA for L-Serine-¹⁵N,d₃ and similar isotopically labeled serine analogs. These values represent the key quality attributes of the compound.
Table 1: General Properties and Identification
| Parameter | Typical Specification |
| Compound Name | L-Serine-¹⁵N,d₃ (2,3,3-d₃) |
| Molecular Formula | C₃H₄D₃¹⁵NO₃ |
| Molecular Weight | 109.10 g/mol |
| CAS Number (Labeled) | Varies by labeling pattern |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Table 2: Quality Control Specifications
| Test | Method | Typical Specification |
| Chemical Purity | HPLC/UPLC, ¹H-NMR | ≥98%[1] |
| Isotopic Enrichment (¹⁵N) | Mass Spectrometry (GC-MS or LC-MS/MS) | ≥98 atom % ¹⁵N |
| Isotopic Enrichment (D) | Mass Spectrometry (GC-MS or LC-MS/MS) | ≥98 atom % D |
| Enantiomeric Purity (L-isomer) | Chiral HPLC | ≥99% |
| Optical Rotation | Polarimetry | Conforms to reference |
| Water Content | Karl Fischer (KF) Titration | ≤1.0% |
| Residual Solvents | GC-HS | Conforms to USP <467> |
Experimental Protocols
Detailed methodologies are crucial for understanding how the quality control data is generated. Below are representative protocols for the key analytical tests performed.
This method determines the chemical purity of L-Serine by separating it from any potential impurities. As serine lacks a strong chromophore, direct UV detection is challenging, often necessitating pre-column derivatization or the use of alternative detectors.
-
Principle: The sample is separated on a reversed-phase HPLC column. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
-
Instrumentation: HPLC system with a UV-Vis or Fluorescence Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system is used. A typical mobile phase for underivatized amino acids on a HILIC column could be a mixture of acetonitrile and a phosphate buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85) in a 75:25 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
With Derivatization: Pre-column derivatization with o-Phthaldialdehyde (OPA) allows for highly sensitive fluorescence detection (Excitation: 340 nm, Emission: 450 nm).
-
Without Derivatization: UV detection at a low wavelength (e.g., 210 nm) can be used, though it is less specific.
-
-
Sample Preparation: A solution of L-Serine-¹⁵N,d₃ is prepared in the mobile phase or a compatible solvent (e.g., water) at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram for a sufficient runtime to allow for the elution of all potential impurities.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method ensures the compound is the correct stereoisomer (L-Serine) and quantifies the amount of the D-enantiomer present.
-
Principle: The enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with the L- and D-isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A crown-ether or teicoplanin-based chiral column is effective for underivatized amino acids. For example, an Astec® CHIROBIOTIC® TAG column (25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A simple mobile phase of 70:30 (v/v) water:acetonitrile can be effective. Alternatively, for crown-ether columns, a mobile phase of 84% MeOH / 16% H₂O with 5 mM perchloric acid can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase or methanol.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample solution (e.g., 5 µL).
-
Identify the peaks corresponding to L- and D-Serine based on the retention time of reference standards.
-
Calculate the enantiomeric purity: Enantiomeric Purity (%) = (Area of L-Serine Peak / (Area of L-Serine Peak + Area of D-Serine Peak)) x 100.
-
This is the most critical analysis for an isotopically labeled compound, confirming the percentage of molecules that contain the heavy isotopes (¹⁵N and D).
-
Principle: The compound is ionized and its mass-to-charge ratio (m/z) is measured. The relative abundance of the ion corresponding to the labeled compound (M+4 for L-Serine-¹⁵N,d₃) versus the unlabeled compound (M+0) and other isotopic variants is used to calculate the enrichment. GC-MS is often preferred for amino acids due to their volatility after derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization: Amino acids must be derivatized to increase their volatility. A common method is the formation of tert-butyldimethylsilyl (TBDMS) derivatives.
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the m/z fragments corresponding to both the labeled and unlabeled analyte.
-
-
Procedure:
-
Derivatize a known amount of the L-Serine-¹⁵N,d₃ sample.
-
Inject the derivatized sample into the GC-MS.
-
Acquire the mass spectrum, focusing on the molecular ion cluster or a significant fragment containing the nitrogen and deuterium atoms.
-
Calculate the isotopic enrichment by comparing the ion intensities of the fully labeled species to the sum of intensities of all isotopic species in the cluster.
-
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes. The following workflows are generated using the DOT language for Graphviz.
References
Commercial Suppliers and Technical Applications of L-Serine-¹⁵N,d₃: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and applications of L-Serine-¹⁵N,d₃, an isotopically labeled amino acid crucial for research in proteomics, metabolomics, and drug development. This document details commercial supplier specifications, experimental considerations, and relevant biochemical pathways.
Commercial Availability of L-Serine-¹⁵N,d₃ and Related Isotopologues
The selection of a suitable isotopically labeled L-serine standard is critical for the accuracy and reproducibility of experimental results. Researchers should consider isotopic purity, chemical purity, and the specific labeling pattern required for their application. Below is a comparative table of major commercial suppliers for L-Serine-¹⁵N,d₃ and other relevant L-serine isotopologues.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Enrichment | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories | L-Serine (2,3,3-D₃, 98%; ¹⁵N, 98%) | DNLM-6863-0.25 | D, 98%; ¹⁵N, 98% | ≥98% | 0.25 g |
| L-Serine (¹³C₃, 99%; ¹⁵N, 99%) | CNLM-474-H-0.1 | ¹³C, 99%; ¹⁵N, 99% | ≥98% | 0.1 g | |
| Sigma-Aldrich (Merck) | L-Serine-¹⁵N | 609021 | ¹⁵N, 98 atom % | ≥98% (CP) | 500 mg |
| L-Serine-¹³C₃,¹⁵N | 749915 | ¹³C, 98 atom %; ¹⁵N, 98 atom % | 95% (CP) | 50 mg, 250 mg | |
| MedchemExpress | L-Serine-¹⁵N,d₃ | HY-N0650S9 | Not specified | Not specified | 1 mg, 5 mg |
| Vulcanchem | L-SERINE (13C3,D3,15N) | VC3684246 | ¹³C, 97-99%; D, 97-99%; ¹⁵N, 97-99% | Not specified | Inquire |
Note: Product availability and specifications are subject to change. Please refer to the supplier's website for the most current information and to request a Certificate of Analysis (CoA) for detailed lot-specific data.[1]
Synthesis and Quality Control of Isotopically Labeled L-Serine
The synthesis of isotopically labeled amino acids such as L-Serine-¹⁵N,d₃ is a complex process that can be achieved through chemical synthesis or enzymatic methods.[2]
-
Chemical Synthesis: This approach offers precise control over the incorporation of isotopes at specific atomic positions.[3] For L-Serine-¹⁵N,d₃, this would involve stereoselective methods to introduce deuterium at the C2 and C3 positions and the ¹⁵N isotope at the amino group. The synthesis of L-serine stereospecifically labeled with deuterium at the C-3 position has been reported, involving a Baeyer-Villiger oxidation of a corresponding labeled aspartic acid derivative.[4]
-
Enzymatic Synthesis: Biocatalytic methods provide high stereospecificity. For example, L-serine can be synthesized from glycine and formaldehyde using serine hydroxymethyl transferase (SHMT). An enzymatic method for the synthesis of L-[¹⁵N]serine from the corresponding α-ketoacid using NAD-dependent amino acid dehydrogenases has been described.
Quality Control: Reputable suppliers employ rigorous quality control measures to ensure the identity, purity, and isotopic enrichment of their products. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of isotopic labels.
-
Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.
A Certificate of Analysis (CoA) should be obtained from the supplier, which provides lot-specific data on these quality control parameters.
Experimental Applications and Protocols
L-Serine-¹⁵N,d₃ is a valuable tracer for a variety of applications in life sciences research, particularly in mass spectrometry-based proteomics and metabolomics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful technique for the quantitative analysis of protein expression levels between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "heavy" medium containing an isotopically labeled essential amino acid, while the control population is grown in a "light" medium with the natural amino acid. For non-essential amino acids like serine, a serine/glycine-free medium is used, supplemented with either the light or heavy version.
Generalized SILAC Protocol using L-Serine-¹⁵N,d₃:
-
Cell Culture: Culture cells in a custom serine- and glycine-free DMEM or RPMI 1640 medium supplemented with dialyzed fetal bovine serum. For the "heavy" condition, supplement the medium with L-Serine-¹⁵N,d₃. For the "light" condition, supplement with natural L-serine.
-
Metabolic Labeling: Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one of the cell populations.
-
Sample Pooling and Lysis: Harvest and combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Digestion: Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the heavy and light peptide pairs allows for their relative quantification.
Metabolic Flux Analysis (MFA)
MFA is used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers like L-Serine-¹⁵N,d₃ are introduced, and the distribution of the isotopes in downstream metabolites is measured.
Generalized Metabolic Flux Analysis Workflow:
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. This typically involves protein extraction, reduction of disulfide bonds, alkylation of free thiols, and enzymatic digestion. For metabolomics, rapid quenching of metabolic activity and efficient extraction of metabolites are key.
General Protein Sample Preparation Workflow for LC-MS/MS:
L-Serine Metabolism in Cancer
Serine metabolism is often dysregulated in cancer cells to support their high proliferation rates. The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate is frequently upregulated. Serine provides precursors for the synthesis of proteins, nucleotides, and lipids, and plays a crucial role in maintaining cellular redox balance. This makes the enzymes in the serine synthesis pathway attractive targets for cancer therapy.
Simplified Serine Metabolism Pathway in Cancer Cells:
Conclusion
L-Serine-¹⁵N,d₃ and related isotopologues are indispensable tools for researchers in drug development and life sciences. Their use in techniques like SILAC and MFA provides deep insights into cellular physiology and pathology. The selection of a high-quality standard from a reliable commercial supplier, coupled with robust experimental design and sample preparation, is paramount for generating accurate and reproducible data. Understanding the central role of serine metabolism, particularly in diseases like cancer, opens avenues for novel therapeutic interventions.
References
- 1. L -Serine certified reference material, TraceCERT 56-45-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of L-serine stereospecifically labelled at C-3 with deuterium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Nexus of Metabolism and Isotope Tracing: A Technical Guide to Stable Isotopes in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of metabolomics, which seeks to comprehensively identify and quantify the small molecule repertoire of a biological system, has been profoundly advanced by the application of stable isotope tracing. This technique, which employs non-radioactive isotopes to tag and track molecules through intricate metabolic networks, offers an unparalleled window into the dynamic nature of cellular biochemistry. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis strategies, and applications of stable isotopes in metabolomics, with a particular focus on their utility in drug discovery and development. By providing a detailed roadmap for researchers, this guide aims to facilitate the robust application of stable isotope-resolved metabolomics to unravel the complexities of cellular metabolism in health and disease.
Core Principles: Unveiling Metabolic Dynamics with Stable Isotopes
At its core, stable isotope tracing involves the introduction of a substrate enriched with a heavy, non-radioactive isotope—most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H)—into a biological system.[1] These labeled substrates, or "tracers," are metabolized by cells, and the heavy isotopes are incorporated into downstream metabolites.[1] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of these stable isotopes, thereby tracing the flow of atoms through metabolic pathways.[2][3] This allows for the elucidation of pathway activity, the identification of novel metabolic routes, and the quantification of metabolic fluxes—the rates of turnover of metabolites through a pathway.[1]
Stable Isotope-Resolved Metabolomics (SIRM) combines the principles of stable isotope labeling with high-resolution metabolomics analysis, enabling the precise tracking of atoms through complex metabolic networks. This powerful approach provides a dynamic view of metabolism that is not attainable with traditional metabolomics, which offers only a static snapshot of metabolite levels.
Key Applications in Research and Drug Development
The applications of stable isotope metabolomics are vast and continue to expand. In basic research, it is instrumental in:
-
Mapping Metabolic Pathways: Tracing the fate of labeled substrates allows for the confirmation of known metabolic pathways and the discovery of novel ones.
-
Elucidating Disease Mechanisms: By comparing metabolic fluxes in healthy versus diseased states, researchers can identify metabolic reprogramming associated with various pathologies, including cancer, metabolic syndrome, and neurodegenerative diseases.
-
Understanding Cellular Physiology: Stable isotope tracing helps to understand how cells respond to genetic perturbations, environmental stimuli, and developmental cues.
In the realm of drug development, stable isotope-assisted metabolomics is a critical tool for:
-
Target Identification and Validation: Identifying metabolic pathways that are essential for disease progression can reveal novel drug targets.
-
Mechanism of Action Studies: Observing how a drug candidate perturbs metabolic fluxes can elucidate its mechanism of action.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
-
Biomarker Discovery: Identifying metabolic signatures associated with drug response or toxicity can lead to the development of predictive biomarkers.
Experimental Design and Protocols
A successful stable isotope tracing experiment requires careful planning and execution. The general workflow involves selecting an appropriate tracer, labeling cells or organisms, quenching metabolism, extracting metabolites, and analyzing the samples using mass spectrometry or NMR.
Experimental Workflow for Stable Isotope Tracing
References
The Central Role of L-Serine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine, a non-essential amino acid, stands at the crossroads of cellular metabolism, playing a pivotal role in a vast array of biosynthetic and signaling pathways.[1] Its metabolism is intricately linked to cell proliferation, nucleotide synthesis, lipid metabolism, and neurotransmission.[2][3][4] Dysregulation of L-serine metabolism has been implicated in numerous pathologies, including cancer and neurological disorders, making it a compelling area of investigation for therapeutic development. This technical guide provides an in-depth exploration of the multifaceted role of L-serine in cellular metabolism, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the core metabolic pathways involving L-serine, present quantitative data for key metabolic parameters, provide detailed experimental protocols for studying L-serine metabolism, and visualize complex pathways and workflows using Graphviz diagrams.
L-Serine Metabolism: A Nexus of Biosynthetic Pathways
L-serine can be acquired by cells through dietary intake or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG). This endogenous synthesis pathway, known as the phosphorylated pathway, is a three-step enzymatic process crucial for cellular proliferation, particularly in cancer cells which often exhibit upregulated L-serine synthesis.
L-Serine Biosynthesis: The Phosphorylated Pathway
The de novo synthesis of L-serine occurs through the sequential action of three enzymes:
-
Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the first and rate-limiting step of the pathway.
-
Phosphoserine Aminotransferase (PSAT): PSAT catalyzes the transamination of 3-PHP using glutamate as a nitrogen donor to produce O-phospho-L-serine (OPS) and α-ketoglutarate.
-
Phosphoserine Phosphatase (PSP): The final step involves the dephosphorylation of OPS by PSP to yield L-serine.
Catabolism and Interconversion
L-serine can be catabolized to pyruvate through the action of serine dehydratase. It is also reversibly interconverted with glycine by the enzyme serine hydroxymethyltransferase (SHMT), a key reaction that links L-serine metabolism to one-carbon metabolism.
Contribution to One-Carbon Metabolism and Nucleotide Synthesis
L-serine is a major donor of one-carbon units to the folate cycle. The conversion of L-serine to glycine by SHMT generates 5,10-methylenetetrahydrofolate, a critical one-carbon donor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. This metabolic link underscores the essential role of L-serine in supporting the high proliferative rates of cancer cells.
Role in Lipid Synthesis
L-serine is a crucial precursor for the synthesis of two major classes of lipids: sphingolipids and phospholipids.
-
Sphingolipids: The condensation of L-serine with palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), is the first and rate-limiting step in the de novo synthesis of sphingolipids. Sphingolipids are essential components of cell membranes and are involved in signal transduction.
-
Phospholipids: L-serine is a precursor for the synthesis of phosphatidylserine, an important component of the inner leaflet of the plasma membrane involved in signaling and apoptosis.
Quantitative Data on L-Serine Metabolism
The following tables summarize key quantitative data related to L-serine metabolism, providing a valuable resource for comparative analysis.
Table 1: Enzyme Kinetics of the L-Serine Biosynthesis Pathway
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Tissue | Reference |
| PHGDH | 3-Phosphoglycerate | ~20-200 | Varies | Human | |
| NAD+ | ~10-100 | Varies | Human | ||
| PSAT | 3-Phosphohydroxypyruvate | 11 | 24 s-1 (kcat) | Human | |
| L-Glutamate | 70 | 24 s-1 (kcat) | Human | ||
| O-Phospho-L-serine | 30 | - | Human | ||
| α-Ketoglutarate | 30 | - | Human | ||
| PSP | O-Phospho-L-serine | 36 | - | Human Brain | |
| O-Phospho-D-serine | 100 | - | Human Brain |
Table 2: Intracellular Concentrations of L-Serine and Glycine
| Cell Line/Tissue | Condition | L-Serine Concentration | Glycine Concentration | Reference |
| MCF-10A (Normal Breast) | Standard Culture | Lower | Lower | |
| MCF-7 (Breast Cancer) | Standard Culture | Higher | Higher | |
| NCI-60 Cell Lines | Rapidly Proliferating | Consumed from media | Consumed from media | |
| NCI-60 Cell Lines | Slowly Proliferating | Released into media | Released into media | |
| Human Plasma | Healthy | 53-262 µM | - | |
| Human Brain | Healthy Adult | Varies by region | Varies by region |
Table 3: Metabolic Flux of L-Serine
| Pathway | Flux Measurement | Cell Type/Organism | Condition | Flux Rate | Reference |
| Serine to Glycine | Whole-body flux | Healthy Humans | - | ~41% of total glycine flux | |
| Serine to Sphingolipids | 14C-serine incorporation | Aneuploid Yeast | - | Increased incorporation | |
| Glucose to Serine to Purines | 13C-glucose tracing | Human NSCLC tissues | - | Preferred pathway over exogenous serine | |
| Serine to Pyruvate | 14C-serine tracing | L. lactis | Cometabolism with glucose | 72% of initial L-serine flux |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of L-serine in cellular metabolism.
Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay (Colorimetric)
This assay measures the activity of PHGDH by monitoring the production of NADH.
Materials:
-
PHGDH Assay Buffer
-
3-Phosphoglycerate (3-PG) substrate solution
-
NAD+ solution
-
Diaphorase
-
Resazurin solution
-
NADH standard solution
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold PHGDH Assay Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Reaction Setup:
-
Prepare a reaction master mix containing PHGDH Assay Buffer, 3-PG, NAD+, diaphorase, and resazurin.
-
Add the master mix to the wells of a 96-well plate.
-
Add the cell or tissue lysate to the wells to initiate the reaction. Include a no-substrate control.
-
Prepare a standard curve using the NADH standard solution.
-
-
Measurement:
-
Immediately measure the absorbance at 570 nm in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time for each sample.
-
Use the NADH standard curve to convert the absorbance change to the amount of NADH produced.
-
Express PHGDH activity as nmol of NADH produced per minute per mg of protein.
-
References
Methodological & Application
Application Notes and Protocols for Tracing Serine Metabolism in Neurons using L-Serine-¹⁵N,d₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the stable isotope-labeled amino acid, L-Serine-¹⁵N,d₃, to trace the intricate pathways of serine metabolism within neuronal cells. The methodologies outlined herein are designed to enable researchers to quantitatively assess the flux of serine into key metabolic routes, including one-carbon metabolism, neurotransmitter synthesis, and phospholipid production. The protocols are intended for use by individuals with experience in cell culture, metabolic labeling, and mass spectrometry.
Introduction to Neuronal Serine Metabolism
Serine is a non-essential amino acid that plays a central role in the metabolism of the central nervous system. In the brain, L-serine is predominantly synthesized by astrocytes from the glycolytic intermediate 3-phosphoglycerate.[1] This astrocytic L-serine is then shuttled to neurons, which have a limited capacity for de novo serine synthesis.[2][3]
Once inside the neuron, L-serine serves as a precursor for a multitude of critical biomolecules:
-
D-Serine: Neurons can convert L-serine to D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[2][3]
-
Glycine: Through the action of serine hydroxymethyltransferase (SHMT), L-serine is converted to glycine, another important neurotransmitter and a key component of the one-carbon metabolic network.
-
One-Carbon Metabolism: The conversion of L-serine to glycine provides one-carbon units to the folate and methionine cycles, which are essential for the synthesis of nucleotides (purines and thymidylate), and for methylation reactions.
-
Phospholipids and Sphingolipids: Serine is a backbone for the synthesis of phosphatidylserine and sphingolipids, which are critical components of neuronal membranes.
Given the central role of serine metabolism in neuronal function, dysregulation of these pathways has been implicated in a range of neurological disorders. Therefore, the ability to trace and quantify the metabolic fate of serine in neurons is a valuable tool for understanding disease pathogenesis and for the development of novel therapeutic strategies.
Principle of L-Serine-¹⁵N,d₃ Tracing
L-Serine-¹⁵N,d₃ is a stable isotope-labeled version of L-serine. It contains one ¹⁵N atom in the amino group and three deuterium (d₃) atoms on the carbon backbone. When primary neurons are cultured in a medium containing L-Serine-¹⁵N,d₃, they will take up and metabolize this labeled serine. The ¹⁵N and d₃ labels will be incorporated into downstream metabolites, allowing for their detection and quantification by mass spectrometry. This technique, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of serine metabolism.
Experimental Workflow
The general workflow for a serine tracing experiment in neurons using L-Serine-¹⁵N,d₃ is as follows:
Detailed Experimental Protocols
Protocol 1: Culture and Labeling of Primary Cortical Neurons
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-Serine-¹⁵N,d₃ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Seeding: Plate primary cortical neurons on poly-D-lysine coated plates at a desired density.
-
Cell Culture: Culture the neurons in complete Neurobasal medium at 37°C in a humidified incubator with 5% CO₂. Allow the neurons to mature for at least 7 days in vitro (DIV) before commencing the labeling experiment.
-
Labeling Medium Preparation: Prepare fresh Neurobasal medium without L-serine. Supplement this medium with L-Serine-¹⁵N,d₃ to a final concentration that is similar to the physiological concentration of serine in the brain (typically in the range of 100-300 µM).
-
Metabolic Labeling:
-
Aspirate the culture medium from the neuronal cultures.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a defined period. The incubation time will depend on the specific metabolic pathway being investigated and should be optimized. For rapid metabolic processes, a time course of minutes to a few hours may be appropriate. For pathways with slower turnover, longer incubation times (e.g., 24 hours) may be necessary.
-
Protocol 2: Metabolite Extraction from Neuronal Cultures
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching Metabolism:
-
Place the cell culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining labeling medium.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 500 µL for a well of a 12-well plate).
-
Incubate the plate on a rocking platform at 4°C for 15 minutes to allow for metabolite extraction.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Clarification:
-
Centrifuge the cell lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of L-Serine-¹⁵N,d₃ and its Metabolites
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (Example for HILIC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the separation of polar metabolites.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase to elute polar compounds.
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer, or full scan with targeted MS/MS on a high-resolution instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for L-Serine-¹⁵N,d₃ and its expected labeled metabolites need to be determined. The transitions will be based on the mass of the labeled parent ion and its characteristic fragment ions.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues.
-
Isotopologue Distribution: Determine the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) for each metabolite.
-
Fractional Enrichment: Calculate the fractional enrichment of the label in each metabolite pool. This is typically calculated as the sum of the intensities of all labeled isotopologues divided by the sum of the intensities of all isotopologues (labeled and unlabeled).
-
Metabolic Flux Calculation: For a more in-depth analysis, the fractional enrichment data can be used in metabolic flux analysis (MFA) software to calculate the relative or absolute rates of metabolic reactions.
Quantitative Data Presentation
The following tables provide a hypothetical example of the kind of quantitative data that can be obtained from an L-Serine-¹⁵N,d₃ tracing experiment in primary neurons. The data represents the fractional enrichment of ¹⁵N in key metabolites of serine metabolism after 24 hours of labeling.
Table 1: Fractional Enrichment of ¹⁵N in Serine and Glycine
| Metabolite | Unlabeled (M+0) | ¹⁵N-labeled (M+1) | Fractional Enrichment (%) |
| Serine | 10.5 ± 1.2 | 89.5 ± 1.2 | 89.5 |
| Glycine | 45.3 ± 3.1 | 54.7 ± 3.1 | 54.7 |
Table 2: Fractional Enrichment of ¹⁵N in One-Carbon Metabolism Intermediates
| Metabolite | Unlabeled (M+0) | ¹⁵N-labeled (M+1) | Fractional Enrichment (%) |
| 5,10-Methylene-THF | 60.1 ± 4.5 | 39.9 ± 4.5 | 39.9 |
| Formate | 75.8 ± 5.2 | 24.2 ± 5.2 | 24.2 |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results. The actual fractional enrichment will depend on the specific experimental conditions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key pathways in neuronal serine metabolism and the logic of stable isotope tracing.
Conclusion
The use of L-Serine-¹⁵N,d₃ as a metabolic tracer provides a powerful tool for dissecting the complexities of serine metabolism in neurons. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments that can yield valuable insights into neuronal function in both health and disease. The ability to quantitatively track the fate of serine will undoubtedly contribute to a deeper understanding of the metabolic underpinnings of neurological processes and may pave the way for new therapeutic interventions.
References
Application Notes and Protocols for L-Serine-15N,d3 as a Spike-in Standard in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. The use of stable isotope-labeled internal standards is a cornerstone of accurate and reproducible protein quantification by mass spectrometry (MS). L-Serine-15N,d3 is a stable isotope-labeled analog of the amino acid L-serine, incorporating one nitrogen-15 atom and three deuterium atoms. This isotopic enrichment results in a predictable mass shift, allowing it to be distinguished from its endogenous, "light" counterpart by MS.
When used as a spike-in standard, a known quantity of this compound is added to an experimental sample (e.g., cell lysate, tissue homogenate) after protein extraction. This allows for the absolute quantification of specific proteins of interest by comparing the MS signal intensity of the "heavy" isotope-labeled peptides (derived from the protein of interest after digestion) with the signal from the corresponding endogenous "light" peptides. This application note provides detailed protocols and data presentation guidelines for the use of this compound as a spike-in standard for quantitative proteomics. This technique is particularly valuable for applications in metabolic flux analysis, biomarker discovery, and monitoring cellular responses to drug candidates.[1][2]
Principle of Spike-In Quantitative Proteomics
The core principle of using this compound as a spike-in standard is to introduce a known amount of a "heavy" labeled reference into an unknown biological sample. This standard co-purifies with the endogenous proteins and, upon proteolytic digestion, generates heavy-labeled peptides that correspond to the native peptides of the protein of interest. By comparing the peak areas or intensities of the heavy and light peptide pairs in the mass spectrometer, the absolute quantity of the endogenous protein can be determined.
This method offers several advantages over relative quantification techniques:
-
Absolute Quantification: It allows for the determination of the absolute amount (e.g., fmol, ng) of a protein in a sample.
-
Correction for Sample Loss: The internal standard accounts for variations in sample handling, digestion efficiency, and instrument performance.
-
High Accuracy and Precision: The use of an internal standard significantly improves the reliability and reproducibility of quantification.
Experimental Workflow Overview
The general workflow for employing this compound as a spike-in standard in a quantitative proteomics experiment is depicted below. This process begins with sample preparation and the addition of the heavy-labeled standard, followed by protein digestion, mass spectrometry analysis, and data interpretation.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific sample type, protein of interest, and available instrumentation.
Protocol 1: Sample Preparation and Spike-in of this compound
Materials:
-
Biological sample (cultured cells, tissue)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound stock solution of known concentration
-
BCA Protein Assay Kit or equivalent
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then add 1 mL of ice-cold lysis buffer per 10 cm plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in lysis buffer.
-
For tissue samples, homogenize the tissue in lysis buffer on ice.
-
-
Solubilization: Incubate the lysate on ice for 30 minutes with periodic vortexing. For enhanced lysis, sonicate the sample on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the clear supernatant to a new tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay or a similar protein quantification method.
-
Spike-in of this compound:
-
Based on the total protein concentration, calculate the volume of the this compound stock solution to be added. The optimal amount of the spike-in standard may need to be determined empirically but a common starting point is to aim for a heavy-to-light peptide ratio between 0.1 and 10.
-
Add the calculated amount of this compound to the protein lysate. Vortex to ensure thorough mixing.
-
Protocol 2: In-solution Protein Digestion
Materials:
-
Protein sample with spiked-in this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Denaturation and Reduction:
-
Take a defined amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration (if used).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Analysis and Quantification
The data analysis workflow involves identifying the heavy and light peptide pairs, integrating their peak areas, and calculating the absolute protein amount.
Data Presentation
Quantitative data should be presented in a clear and structured tabular format to facilitate comparison and interpretation. The following tables provide examples of how to present results from a hypothetical experiment using this compound to quantify a target protein (Protein X) in response to a drug treatment.
Table 1: Identification of Light and Heavy Peptide Pairs for Protein X
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Charge State |
| VYLSERINEAQR | 654.35 | 656.35 | 2+ |
| FGSERVYTELR | 598.81 | 600.81 | 2+ |
| TISERDFGVK | 524.27 | 526.27 | 2+ |
| Indicates the position of the serine residue. |
Table 2: Quantitative Analysis of Protein X in Control vs. Treated Samples
| Peptide Sequence | Sample Group | Peak Area (Light) | Peak Area (Heavy) | Heavy/Light Ratio |
| VYLSERINEAQR | Control | 1.20E+07 | 6.00E+06 | 0.50 |
| VYLSERINEAQR | Treated | 6.00E+06 | 6.10E+06 | 1.02 |
| FGSERVYTELR | Control | 9.80E+06 | 4.95E+06 | 0.51 |
| FGSERVYTELR | Treated | 4.80E+06 | 4.90E+06 | 1.02 |
Table 3: Absolute Quantification of Protein X
(Assuming a spike-in of 10 pmol of this compound standard)
| Sample Group | Average Heavy/Light Ratio | Calculated Amount of Protein X (pmol) |
| Control | 0.51 | 19.61 |
| Treated | 1.02 | 9.80 |
Applications in Drug Development and Research
The use of this compound as a spike-in standard is applicable to a wide range of research and development areas:
-
Target Engagement and Pharmacodynamics: Quantify changes in the abundance of a target protein or downstream biomarkers in response to drug treatment.
-
Biomarker Discovery and Validation: Accurately measure the levels of potential protein biomarkers in clinical samples.
-
Metabolic Flux Analysis: Trace the incorporation of serine into metabolic pathways and quantify the turnover of specific proteins.[1]
-
Systems Biology: Provide absolute quantification data for building and validating mathematical models of biological systems.
Conclusion
This compound is a valuable tool for accurate and precise absolute quantification of proteins in complex biological samples. The spike-in standard approach, coupled with robust sample preparation and data analysis workflows, provides researchers and drug development professionals with a reliable method to measure protein abundance. The protocols and guidelines presented in this application note serve as a foundation for implementing this powerful quantitative proteomics strategy.
References
Application Notes and Protocols for L-Serine-15N,d3 Labeling in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture has become a cornerstone technique for dissecting cellular metabolism and protein dynamics. L-Serine, a non-essential amino acid, is a central node in metabolism, contributing to the synthesis of proteins, lipids, and nucleotides, and playing a critical role in one-carbon metabolism.[1][2] The use of isotopically labeled L-Serine, such as L-Serine-15N,d3, allows for the precise tracing of its metabolic fate through various interconnected pathways. This technique is invaluable for understanding the metabolic reprogramming in diseases like cancer and for elucidating the mechanisms of action of therapeutic compounds.[1][3]
This document provides a detailed protocol for this compound labeling in mammalian cell culture, intended for researchers in academia and the pharmaceutical industry. The protocol covers cell culture preparation, labeling conditions, sample harvesting, and preparation for mass spectrometry analysis. Additionally, it includes representative quantitative data and diagrams of the experimental workflow and relevant metabolic pathways.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within the serine metabolic network.[3]
-
One-Carbon Metabolism Studies: Tracing the flow of one-carbon units from serine into nucleotide synthesis and methylation reactions.
-
Proteomics: Investigating the incorporation of serine into newly synthesized proteins.
-
Drug Discovery: Assessing the impact of therapeutic agents on serine metabolism.
Quantitative Data Summary
The following tables provide representative data that can be obtained from an this compound labeling experiment. The exact values will vary depending on the cell line, experimental conditions, and analytical platform.
Table 1: Isotopic Enrichment of L-Serine in Intracellular Metabolites
| Metabolite | Isotopic Enrichment (%) after 24h Labeling (Mean ± SD, n=3) |
| This compound | 95.2 ± 2.1 |
| Glycine-15N | 88.5 ± 3.5 |
| Phosphatidylserine (d18:1/18:0) - 15N | 75.1 ± 4.2 |
| Sphingosine - 15N | 60.7 ± 5.8 |
Table 2: Relative Abundance of Labeled Downstream Metabolites
| Metabolite | Fold Change in Labeled Fraction (Treated vs. Control) |
| 5,10-Methylene-THF (from 15N-Glycine) | 0.65 |
| Purines (e.g., AMP, GMP) - 15N | 0.72 |
| Cysteine - 15N | 1.25 |
| Glutathione - 15N | 1.18 |
Experimental Protocols
This section details the step-by-step methodology for performing an this compound labeling experiment in adherent mammalian cells.
Materials
-
Mammalian cell line of interest (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Serine-free culture medium
-
This compound (isotopic purity >98%)
-
Unlabeled L-Serine
-
Cell culture flasks or plates
-
Methanol, ice-cold (80% v/v)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Protocol for this compound Labeling
-
Cell Seeding:
-
Culture cells in standard complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into new culture plates at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere and recover for 24 hours.
-
-
Preparation of Labeling Medium:
-
Prepare "light" control medium by supplementing serine-free medium with unlabeled L-Serine to the desired final concentration (typically the same as in the standard complete medium).
-
Prepare "heavy" labeling medium by supplementing serine-free medium with this compound to the same final concentration as the "light" medium.
-
Both media should be supplemented with dialyzed FBS to minimize the presence of unlabeled amino acids from the serum.
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual medium.
-
Add the prepared "light" or "heavy" medium to the respective plates.
-
Incubate the cells for the desired labeling period. The incubation time can range from a few hours to several days, depending on the metabolic pathway of interest and the turnover rate of the metabolites being studied. For many pathways, significant labeling can be observed within 24 hours.
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.
-
Incubate the plates at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. This sample is now ready for analysis by mass spectrometry. The protein pellet can be used for parallel proteomic analysis.
-
Sample Preparation for Mass Spectrometry
-
Sample Derivatization (for GC-MS analysis):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried sample to increase the volatility of the metabolites for gas chromatography. A common method is a two-step derivatization using methoxyamine hydrochloride in pyridine followed by N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
Sample Resuspension (for LC-MS analysis):
-
Dry the metabolite extract as described above.
-
Resuspend the dried metabolites in a solvent compatible with the liquid chromatography method to be used (e.g., a mixture of water and acetonitrile).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound labeling in mammalian cells.
Serine Metabolism and One-Carbon Pathway
Caption: Simplified diagram of L-Serine metabolism and its role in one-carbon pathways.
References
Application Note: LC-MS/MS Parameters for the Detection of L-Serine-¹⁵N,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-serine is a non-essential amino acid with crucial roles in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids like glycine and cysteine. Stable isotope-labeled L-serine, such as L-Serine-¹⁵N,d₃, is an invaluable tool in metabolic research and drug development for tracing the fate of L-serine through various biochemical pathways and for quantifying its endogenous levels with high accuracy and precision using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the sensitive and specific detection of L-Serine-¹⁵N,d₃.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS detection of L-Serine-¹⁵N,d₃. These parameters serve as a starting point and may require further optimization based on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for L-Serine-¹⁵N,d₃
| Parameter | Value |
| Internal Standard | L-Serine-¹⁵N,d₃ |
| Precursor Ion (Q1) m/z | 109.1 |
| Product Ion (Q3) m/z (Proposed) | 63.0, 77.1 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Collision Gas | Argon |
Note: The molecular weight of L-Serine (2,3,3-D₃, ¹⁵N) is 109.10. The proposed product ions are based on the fragmentation of deuterated serine analogs; optimization is recommended.
Table 2: Optimized Collision Energy (CE) for MRM Transitions
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 109.1 | 63.0 | To be optimized (start at 15 eV) |
| 109.1 | 77.1 | To be optimized (start at 12 eV) |
Collision energy is highly instrument-dependent and requires empirical optimization. A starting range of 10-25 eV is recommended during method development.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol details the extraction of amino acids from plasma or serum samples for LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
L-Serine-¹⁵N,d₃ internal standard solution (1 µg/mL in water)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA) in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge capable of 14,000 x g and 4 °C
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Spike with 10 µL of the L-Serine-¹⁵N,d₃ internal standard solution.
-
Add 200 µL of ice-cold 10% TCA or 5% SSA to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an ESI source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Procedure:
-
Set up the LC and MS instruments according to the parameters outlined in Tables 1 and 3.
-
Perform a system suitability test by injecting a standard solution of L-Serine-¹⁵N,d₃ to ensure proper instrument performance.
-
Create a calibration curve by preparing a series of standards with known concentrations of unlabeled L-serine and a fixed concentration of the L-Serine-¹⁵N,d₃ internal standard.
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring the transitions specified in Table 2.
Collision Energy Optimization
Procedure:
-
Prepare a standard solution of L-Serine-¹⁵N,d₃ at a concentration of approximately 1 µg/mL.
-
Infuse the standard solution directly into the mass spectrometer or perform multiple injections into the LC-MS/MS system.
-
For each proposed MRM transition (e.g., 109.1 -> 63.0 and 109.1 -> 77.1), ramp the collision energy in small increments (e.g., 2 eV) over a relevant range (e.g., 5-40 eV).
-
Monitor the intensity of the product ion at each collision energy setting.
-
Plot the product ion intensity as a function of collision energy to generate a collision energy profile.
-
The collision energy that yields the highest product ion intensity should be selected as the optimal value for that transition.
Visualizations
L-Serine Biosynthesis Pathway (Phosphorylated Pathway)
Caption: The phosphorylated pathway of L-serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate.
Experimental Workflow for Stable Isotope Labeling LC-MS/MS
Application Notes and Protocols for NMR Spectroscopy of Proteins Labeled with L-Serine-15N,d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-Serine-15N,d3 in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and interactions. This selective labeling approach offers a powerful tool to simplify complex NMR spectra and focus on specific regions of a protein, which is particularly advantageous for larger proteins and for studying post-translational modifications.
Introduction
Isotopic labeling is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of proteins at atomic resolution. While uniform labeling with 15N and 13C is a standard technique, it can lead to spectral crowding, especially for larger proteins.[1] Selective labeling, where only specific amino acid types are isotopically enriched, is a powerful strategy to overcome this limitation.
L-Serine, a key amino acid involved in various cellular processes and a frequent site of post-translational modifications such as phosphorylation, is an attractive target for selective labeling.[2] The use of this compound, which contains a 15N label in the amide group and deuterium atoms at the Cβ position, provides a dual advantage. The 15N label allows for the acquisition of 1H-15N correlation spectra, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a unique fingerprint of the protein's backbone and sidechain amides.[3][4] The deuterium substitution at the Cβ position can reduce relaxation rates, leading to sharper NMR signals and improved spectral quality.
Applications of this compound Labeling:
-
Spectral Simplification and Assignment: By limiting the number of NMR-active nuclei, selective serine labeling simplifies crowded spectra, facilitating resonance assignment.
-
Probing Active Sites and Functional Regions: As serine residues are often located in enzyme active sites or regions of protein-protein interaction, their selective labeling allows for a focused investigation of these critical areas.
-
Studying Post-Translational Modifications: Phosphorylation of serine residues is a key regulatory mechanism. NMR studies of phosphoserine-containing peptides and proteins can provide insights into the structural and dynamic consequences of this modification.[2]
-
Ligand Binding and Drug Discovery: Monitoring the chemical shift perturbations of labeled serine residues upon the addition of a ligand or drug candidate can identify binding sites and characterize the interaction.
Metabolic Labeling Pathway
The incorporation of this compound into a target protein is achieved through metabolic labeling, where the labeled amino acid is supplied in the growth medium and utilized by the expression host's cellular machinery. The primary pathway for serine incorporation into proteins is direct translation of the serine tRNA with the supplied L-Serine. However, it is important to be aware of potential metabolic scrambling, where the isotopic labels can be transferred to other amino acids. Serine can be a precursor for the biosynthesis of glycine and cysteine, which could lead to the appearance of labeled signals from these residues in the NMR spectra.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
Application Notes and Protocols for Calculating L-Serine-¹⁵N,d₃ Incorporation Rate in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the quantitative analysis of proteomes. While canonical SILAC experiments typically employ labeled arginine and lysine, the use of non-canonical labeled amino acids like L-Serine-¹⁵N,d₃ offers unique advantages for studying specific metabolic pathways and their impact on protein synthesis. L-Serine is a non-essential amino acid that plays a central role in a myriad of cellular processes, including one-carbon metabolism, nucleotide synthesis, and the production of other amino acids like glycine and cysteine. By tracing the incorporation of L-Serine-¹⁵N,d₃ into newly synthesized proteins, researchers can gain valuable insights into the dynamics of protein turnover and the metabolic flux of serine under various physiological and pathological conditions.
This document provides detailed application notes and protocols for designing and executing experiments to calculate the incorporation rate of L-Serine-¹⁵N,d₃ in proteins. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of cell culture, proteomics, and mass spectrometry.
Signaling Pathways and Experimental Workflows
To accurately measure the incorporation of L-Serine-¹⁵N,d₃, a pulsed SILAC (pSILAC) approach is employed. This method involves switching the cell culture medium from a "light" formulation (containing unlabeled L-Serine) to a "heavy" medium containing L-Serine-¹⁵N,d₃. The rate of incorporation of the heavy-labeled serine into the proteome over time is then measured by mass spectrometry.
L-Serine Metabolism
Understanding the metabolic fate of L-serine is crucial for interpreting the results of L-Serine-¹⁵N,d₃ incorporation experiments. L-serine is a central node in cellular metabolism, and its labeled isotopes can be incorporated into other metabolic pathways. The primary metabolic pathways for L-serine are depicted in the diagram below. The conversion of serine to glycine is a particularly important consideration, as the labeled nitrogen and deuterium atoms may be transferred to glycine, which can then be incorporated into proteins.
Figure 1: L-Serine Metabolism Pathway.
Pulsed SILAC Experimental Workflow
The experimental workflow for a pulsed SILAC experiment to measure L-Serine-¹⁵N,d₃ incorporation is outlined below. This workflow involves cell culture in custom media, harvesting at multiple time points, sample preparation, and analysis by mass spectrometry.
Figure 2: Pulsed SILAC Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation of Serine-Free SILAC Media
Since L-serine is a non-essential amino acid, it is critical to use a serine-free basal medium to ensure that the only source of serine is from the supplementation.
Materials:
-
Serine-free DMEM or RPMI-1640 medium (custom order or commercially available).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
L-Serine (unlabeled).
-
L-Serine-¹⁵N,d₃.
-
L-Glutamine.
-
Penicillin-Streptomycin.
-
Sterile filtration unit (0.22 µm).
Procedure:
-
Prepare Light Medium:
-
To 500 mL of serine-free basal medium, add dFBS to a final concentration of 10%.
-
Add L-Glutamine to a final concentration of 2 mM.
-
Add Penicillin-Streptomycin to a final concentration of 1%.
-
Add unlabeled L-Serine to the desired final concentration (e.g., 0.4 mM).
-
Sterile filter the complete light medium.
-
-
Prepare Heavy Medium:
-
To 500 mL of serine-free basal medium, add dFBS to a final concentration of 10%.
-
Add L-Glutamine to a final concentration of 2 mM.
-
Add Penicillin-Streptomycin to a final concentration of 1%.
-
Add L-Serine-¹⁵N,d₃ to the same final concentration as the unlabeled serine in the light medium.
-
Sterile filter the complete heavy medium.
-
Protocol 2: Pulsed SILAC Labeling and Cell Harvesting
Materials:
-
Cells of interest.
-
Complete light and heavy SILAC media.
-
Phosphate-buffered saline (PBS).
-
Cell scrapers.
-
Centrifuge.
Procedure:
-
Culture cells in the complete light SILAC medium for at least 5-6 cell divisions to ensure a homogenous "light" proteome.
-
At the start of the experiment (t=0), aspirate the light medium, wash the cells once with PBS, and add the complete heavy SILAC medium.
-
Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
To harvest, aspirate the medium, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the protein extracts at -80°C until further processing.
Protocol 3: Protein Digestion and Peptide Preparation
Materials:
-
Protein extracts from pulsed SILAC experiment.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Formic acid.
-
C18 desalting spin columns.
-
Acetonitrile (ACN).
Procedure:
-
Take a fixed amount of protein (e.g., 50 µg) from each time point.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the samples with 50 mM ammonium bicarbonate buffer to reduce the concentration of the lysis buffer components. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide samples using C18 spin columns according to the manufacturer's instructions. Elute the peptides with a solution of 50% ACN and 0.1% formic acid.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Data Analysis and Calculation of Incorporation Rate
Mass Spectrometry Analysis
Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system. A standard data-dependent acquisition (DDA) method is typically used.
Data Processing
Process the raw mass spectrometry data using software capable of SILAC analysis, such as MaxQuant. Configure the software to identify peptides and quantify the intensity of the "light" (unlabeled) and "heavy" (L-Serine-¹⁵N,d₃-containing) peptide pairs. The mass difference for a peptide containing one L-Serine-¹⁵N,d₃ will be approximately 4.017 Da (¹⁵N - ¹⁴N + 3 x ²H - 3 x ¹H).
Calculation of Fractional Incorporation Rate
The fractional incorporation rate (FIR), also known as the fractional synthesis rate (FSR), can be calculated from the ratio of heavy to light peptide intensities over time.
-
Calculate the Heavy to Light Ratio (H/L): For each identified peptide at each time point, determine the ratio of the intensity of the heavy isotope peak to the light isotope peak.
H/L = Intensity(Heavy Peptide) / Intensity(Light Peptide)
-
Calculate the Fraction of Newly Synthesized Protein (Fraction New): The fraction of the peptide pool that is newly synthesized at a given time point (t) can be calculated from the H/L ratio.
Fraction New (t) = (H/L) / (1 + H/L)
-
Determine the Rate Constant of Protein Synthesis (k_syn): The incorporation of the heavy label follows first-order kinetics. The rate constant of synthesis (k_syn) can be determined by fitting the "Fraction New" data over time to the following equation:
Fraction New (t) = 1 - e^(-k_syn * t)
This can be linearized by plotting -ln(1 - Fraction New) against time (t). The slope of the resulting line will be k_syn.
-
Calculate the Protein Half-life (t_1/2): The half-life of the protein can be calculated from the synthesis rate constant.
t_1/2 = ln(2) / k_syn
Important Consideration: Metabolic Conversion of Serine to Glycine
The metabolic conversion of serine to glycine by serine hydroxymethyltransferase (SHMT) can lead to the transfer of the ¹⁵N and potentially some of the deuterium labels to the glycine pool. This can result in the incorporation of labeled glycine into proteins, which may lead to an overestimation of the direct serine incorporation rate if not accounted for.
To address this, it is recommended to:
-
Monitor the isotopic enrichment of glycine in your samples.
-
Perform parallel experiments with labeled glycine to determine its incorporation rate separately.
-
Utilize metabolic flux analysis software to model the contribution of both labeled serine and glycine to protein synthesis.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are example tables for presenting the results.
Table 1: Heavy to Light (H/L) Ratios of Peptides for Protein X
| Time (hours) | Peptide 1 (H/L) | Peptide 2 (H/L) | Peptide 3 (H/L) | Average (H/L) |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 |
| 2 | 0.15 | 0.18 | 0.16 | 0.16 |
| 4 | 0.32 | 0.35 | 0.33 | 0.33 |
| 8 | 0.65 | 0.70 | 0.68 | 0.68 |
| 12 | 0.95 | 1.02 | 0.98 | 0.98 |
| 24 | 1.85 | 1.95 | 1.90 | 1.90 |
Table 2: Calculated Fractional Synthesis Rate (FSR) and Half-life for Selected Proteins
| Protein Name | Gene Name | Number of Peptides | FSR (k_syn, h⁻¹) | R² of Fit | Half-life (t_1/2, hours) |
| Protein A | GENEA | 5 | 0.052 | 0.992 | 13.3 |
| Protein B | GENEB | 8 | 0.021 | 0.985 | 33.0 |
| Protein C | GENEC | 3 | 0.115 | 0.998 | 6.0 |
Conclusion
The use of L-Serine-¹⁵N,d₃ in pulsed SILAC experiments provides a powerful tool for investigating the dynamics of protein synthesis and the metabolic flux of serine. Careful experimental design, particularly in the formulation of the culture media, and a thorough understanding of serine metabolism are essential for obtaining accurate and interpretable results. The protocols and data analysis workflow presented here provide a comprehensive guide for researchers to successfully implement this advanced quantitative proteomics technique in their studies.
Quantitative Analysis of Serine Enantiomers using L-Serine-¹⁵N,d₃ as an Internal Standard
Application Note and Protocols
Introduction
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic transmission and plasticity. Its levels are altered in various neurological and psychiatric disorders, making the accurate quantification of D-serine and its enantiomer, L-serine, essential for research and drug development. This application note provides a detailed protocol for the quantitative analysis of serine enantiomers in biological matrices, such as plasma and cerebrospinal fluid, using a stable isotope-labeled internal standard, L-Serine-¹⁵N,d₃, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard (SIL-IS) like L-Serine-¹⁵N,d₃ is critical for accurate quantification as it mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[1][2] This method allows for high sensitivity, selectivity, and reproducibility in the determination of serine enantiomer concentrations.
Two primary strategies for chiral separation are presented: direct separation using a chiral chromatography column and indirect separation following derivatization with a chiral reagent.
Experimental Workflow
Caption: General workflow for the quantitative analysis of serine enantiomers.
Materials and Reagents
-
D-Serine and L-Serine standards
-
Perchloric acid (70%)
-
Sodium hydroxide
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Optional for derivatization: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or other chiral derivatizing agents like OPA/N-acetyl-L-cysteine.
-
Triethylamine
-
Acetone
Experimental Protocols
Protocol 1: Sample Preparation
This protocol is adapted for biological fluids like plasma or cerebrospinal fluid (CSF).
-
Thaw Samples : Thaw frozen biological samples on ice.
-
Spike Internal Standard : To 50 µL of the sample, add a pre-determined amount of L-Serine-¹⁵N,d₃ solution (e.g., to a final concentration of 1 µM). The optimal concentration of the internal standard should be determined during method development.
-
Protein Precipitation : Add 150 µL of ice-cold 10% perchloric acid to the sample.
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant : Carefully collect the supernatant for analysis. The pH may be adjusted with sodium hydroxide if required for the analytical method.
Protocol 2: Chiral Derivatization with Marfey's Reagent (Optional)
This protocol converts serine enantiomers into diastereomers, which can be separated on a standard reverse-phase column.
-
Sample Aliquot : Take a 20 µL aliquot of the prepared supernatant.
-
Add Reagent : Add 40 µL of 20 mM Marfey's reagent in acetone.
-
Initiate Reaction : Add 10 µL of 0.5 M triethylamine to initiate the derivatization reaction.
-
Incubation : Incubate the mixture at 37°C for 1 hour in the dark.
-
Quench Reaction : Stop the reaction by adding 10 µL of 0.5 M hydrochloric acid.
-
Dilution : Dilute the sample with 120 µL of 20% acetonitrile/0.1% formic acid before injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
This method is preferred for its simplicity as it does not require a derivatization step.
-
LC Column : Chiral stationary phase column (e.g., Regis® Chi-roSil RCA(+)).
-
Mobile Phase A : 0.1% Formic acid in Water
-
Mobile Phase B : 0.1% Formic acid in Methanol/Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Gradient : Optimized to achieve separation of D- and L-serine. A typical gradient might start at 5% B, increasing to 95% B over 10 minutes.
-
Injection Volume : 10 µL
-
Column Temperature : 40°C
-
LC Column : Standard C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase A : 0.1% Formic acid in Water
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile
-
Flow Rate : 0.5 mL/min
-
Gradient : Optimized for the separation of the diastereomeric derivatives.
-
Injection Volume : 10 µL
-
Column Temperature : 35°C
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
MRM Transitions : The following transitions should be optimized for the specific instrument used:
-
D-Serine & L-Serine : m/z 106.1 -> 60.1
-
L-Serine-¹⁵N,d₃ (IS) : m/z 109.0 -> 63.0
-
Note: Derivatized serine will have different m/z values.
-
-
Source Parameters : Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Data Presentation
The following tables summarize typical performance characteristics for the quantitative analysis of serine enantiomers.
Table 1: Method Performance Characteristics
| Parameter | Direct Chiral Separation | Indirect Separation (Derivatization) | Reference(s) |
| Limit of Quantification (LOQ) | |||
| D-Serine | 0.14 - 0.20 µmol/L | 0.1 - 0.5 µmol/L | |
| L-Serine | 0.41 - 0.44 µmol/L | 0.4 - 0.6 µmol/L | |
| Linearity Range | 0.1 - 100 µmol/L | 0.1 - 100 µmol/L | General |
| Reproducibility (CV%) | |||
| Intra-day | < 5% | < 5% | |
| Inter-day | < 13% | < 10% |
Table 2: MRM Transitions for Underivatized Serine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| D-Serine | 106.1 | 60.1 | Positive |
| L-Serine | 106.1 | 60.1 | Positive |
| L-Serine-¹⁵N,d₃ | 109.0 | 63.0 | Positive |
Data Analysis and Quantification
Caption: Data analysis workflow for quantification.
-
Peak Integration : Integrate the peak areas for D-serine, L-serine, and the internal standard (L-Serine-¹⁵N,d₃) in the chromatograms.
-
Calculate Ratios : Calculate the peak area ratio of the analyte (D-serine or L-serine) to the internal standard.
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine Concentration : Determine the concentration of D-serine and L-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the reliable quantification of D- and L-serine using LC-MS/MS with a stable isotope-labeled internal standard. The choice between direct chiral separation and an indirect method involving derivatization will depend on the available instrumentation and specific requirements of the study. Both approaches, when properly validated, can provide accurate and precise measurements of serine enantiomers in complex biological matrices.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]
- 5. L-SERINE | Eurisotop [eurisotop.com]
Application Notes and Protocols for L-Serine-15N,d3 in SILAC-Based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate mass spectrometry-based quantitative proteomics.[1][2] While traditionally employing heavy isotopes of arginine and lysine, the use of other labeled amino acids like L-Serine-15N,d3 opens new avenues for in-depth proteomic investigation, particularly in the realm of post-translational modifications and metabolic flux analysis.
L-Serine, a non-essential amino acid, is a central node in cellular metabolism, contributing to the synthesis of proteins, other amino acids (glycine and cysteine), lipids, and nucleotides.[3][4] Furthermore, serine residues are primary sites of phosphorylation, a key post-translational modification that governs a vast array of signaling pathways.[5] The use of this compound, which is labeled with both a stable nitrogen isotope (¹⁵N) and deuterium (d3), provides a distinct mass shift for comprehensive and accurate quantification of protein turnover and serine metabolism.
These application notes provide a detailed protocol for the use of this compound in SILAC-based quantitative proteomics, with a focus on phosphoproteomics and the analysis of key signaling pathways.
Applications of this compound in SILAC
The unique properties of this compound make it a valuable tool for a range of proteomic applications:
-
Quantitative Phosphoproteomics: Serine phosphorylation is a critical event in signal transduction. Using heavy serine allows for the precise quantification of changes in serine phosphorylation levels upon stimulation or drug treatment, providing insights into the activation and dynamics of signaling pathways like the PI3K/Akt and mTOR pathways.
-
Protein Turnover Studies: By tracking the incorporation of heavy serine over time, researchers can measure the synthesis and degradation rates of proteins, providing a dynamic view of the proteome.
-
Metabolic Flux Analysis: Tracing the metabolic fate of the labeled serine can elucidate the flux through serine-dependent biosynthetic pathways, which is of particular interest in cancer metabolism research.
-
Enhanced Proteome Coverage: For proteins with a low abundance of arginine and lysine residues, labeling with heavy serine can provide complementary quantitative information.
Experimental Protocols
This section details a generalized protocol for a SILAC experiment using this compound. This protocol is designed for the analysis of protein expression and serine phosphorylation changes and may require optimization for specific cell lines and experimental goals.
Protocol 1: SILAC Labeling of Cultured Cells with this compound
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Serine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Serine (light)
-
This compound (heavy)
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation:
-
Prepare 'Light' SILAC medium by supplementing serine-deficient medium with a standard concentration of light L-Serine (e.g., 0.4 mM).
-
Prepare 'Heavy' SILAC medium by supplementing serine-deficient medium with the same concentration of this compound.
-
Add 10% dFBS and other necessary supplements (e.g., penicillin/streptomycin, L-glutamine) to both media.
-
-
Cell Adaptation:
-
Culture the cells in the 'Light' and 'Heavy' SILAC media for at least five to six cell doublings to ensure complete incorporation of the respective labeled serine.
-
Monitor cell morphology and doubling time to ensure that the heavy serine has no adverse effects on cell health.
-
Verify the incorporation efficiency (ideally >97%) by mass spectrometry analysis of a small cell sample.
-
-
Experimental Treatment:
-
Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., control vs. drug treatment, time-course experiment).
-
-
Cell Harvesting and Lysis:
-
After treatment, harvest the 'Light' and 'Heavy' cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the 'Light' and 'Heavy' lysates. This 1:1 mixture is now ready for downstream processing.
-
Protocol 2: Sample Preparation for Quantitative Phosphoproteomics
Materials:
-
Mixed SILAC lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC)
-
C18 desalting spin columns
-
Mass spectrometer compatible solvents
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the mixed lysate by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the desalted peptide mixture using a TiO₂ or Fe-IMAC enrichment kit following the manufacturer's protocol. This step is crucial for increasing the identification of phosphorylation sites.
-
-
LC-MS/MS Analysis:
-
Resuspend the enriched phosphopeptides in a suitable solvent for mass spectrometry analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Quantitative data from SILAC experiments are typically presented as ratios of the heavy to light peptide intensities. These ratios reflect the relative abundance of a given protein or the relative level of a specific post-translational modification between the two experimental conditions.
Table 1: Example of a Quantitative Phosphoproteomics Data Table
| Protein | Phosphorylation Site | Heavy/Light Ratio | p-value | Biological Function |
| Akt1 | S473 | 2.5 | 0.001 | Pro-survival signaling |
| mTOR | S2448 | 3.1 | <0.001 | Cell growth and proliferation |
| S6K1 | T389 | 2.8 | 0.005 | Protein synthesis |
| 4E-BP1 | T37/46 | 0.8 | 0.04 | Translation initiation |
| GSK3B | S9 | 1.9 | 0.01 | Glycogen metabolism |
This table is a hypothetical representation of data and does not reflect actual experimental results.
Mandatory Visualizations
Diagram 1: General Workflow for SILAC using this compound
Caption: General workflow for a SILAC experiment using this compound.
Diagram 2: PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
Diagram 3: mTOR Signaling Pathway
Caption: Key components of the mTORC1 signaling pathway.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Serine Metabolic Network: Gene Expression & Flux in Cancer [thermofisher.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Serine Biosynthetic Pathways with L-Serine-¹⁵N,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine is a crucial amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the production of other amino acids like glycine and cysteine. The dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders. Understanding the dynamics of serine biosynthetic pathways is therefore of significant interest in both basic research and drug development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to elucidate metabolic fluxes and pathway activities. This application note provides a detailed protocol for tracing the serine biosynthetic pathway using L-Serine-¹⁵N,d₃ as a tracer.
L-Serine-¹⁵N,d₃ is a stable isotope-labeled form of serine containing one ¹⁵N atom and three deuterium atoms. When introduced into cell culture, it is taken up by cells and incorporated into various metabolic pathways. By tracking the distribution of the ¹⁵N and deuterium labels in downstream metabolites, researchers can quantitatively assess the contribution of exogenous serine to different metabolic processes.
Principle of the Method
This method relies on the principle of metabolic flux analysis using a stable isotope tracer.[1] Cells are cultured in a medium containing L-Serine-¹⁵N,d₃. As the cells metabolize the labeled serine, the ¹⁵N and deuterium atoms are incorporated into various downstream metabolites. The extent of this incorporation is then quantified using mass spectrometry. By analyzing the isotopologue distribution of serine and its metabolic products, it is possible to determine the relative contributions of the exogenous labeled serine and endogenous unlabeled sources to the total metabolite pool.
Data Presentation
The following tables present example quantitative data obtained from a hypothetical experiment where cancer cells were cultured with L-Serine-¹⁵N,d₃ for 24 hours. The data illustrates the expected isotopologue distribution in key metabolites of the serine biosynthetic pathway.
Table 1: Isotopologue Distribution of Intracellular Serine
| Isotopologue | Mass Shift | Relative Abundance (%) |
| M+0 (Unlabeled) | 0 | 30 |
| M+4 (¹⁵N, d₃) | +4 | 70 |
Table 2: Isotopologue Distribution of Intracellular Glycine
| Isotopologue | Mass Shift | Relative Abundance (%) |
| M+0 (Unlabeled) | 0 | 65 |
| M+3 (¹⁵N, d₂) | +3 | 35 |
Table 3: Fractional Contribution of Exogenous Serine to Downstream Metabolites
| Metabolite | Fractional Contribution (%) |
| Intracellular Serine | 70 |
| Intracellular Glycine | 35 |
| Cysteine | 25 |
| Purines | 15 |
Experimental Protocols
Cell Culture and Labeling
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
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Standard cell culture medium (e.g., DMEM)
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Dialyzed fetal bovine serum (dFBS)
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L-Serine-free DMEM
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L-Serine-¹⁵N,d₃ (Cambridge Isotope Laboratories, Inc. or equivalent)[2][3][4]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed cells in standard culture medium and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium: L-Serine-free DMEM supplemented with 10% dFBS and the desired concentration of L-Serine-¹⁵N,d₃ (a typical starting concentration is the physiological concentration of serine, around 100 µM).
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Aspirate the standard culture medium from the cells.
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Wash the cells twice with sterile PBS to remove any residual unlabeled serine.
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Add the pre-warmed labeling medium to the cells.
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Incubate the cells for the desired time course (e.g., 0, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Sample Preparation for Mass Spectrometry
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator or vacuum concentrator
Protocol:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
Mass Spectrometry Analysis
The analysis of serine isotopologues can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system (e.g., Agilent GC-MS)
-
GC column suitable for amino acid analysis (e.g., DB-5ms)
Protocol:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., pyridine).
-
Add the derivatization agent (MTBSTFA) to the reconstituted extract.
-
Incubate the mixture at a specific temperature and time to allow for complete derivatization (e.g., 70°C for 30 minutes).
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the derivatized amino acids using an appropriate temperature gradient on the GC column.
-
Detect the mass-to-charge ratios (m/z) of the eluting compounds and their fragments using the mass spectrometer in full scan or selected ion monitoring (SIM) mode to determine the isotopologue distribution.[5]
Materials:
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
LC-MS system (e.g., Thermo Q Exactive)
-
Reversed-phase or HILIC column suitable for polar metabolite analysis
Protocol:
-
Reconstitute the dried metabolite extract in a suitable solvent compatible with the LC mobile phase (e.g., 50% methanol).
-
Inject an aliquot of the reconstituted sample into the LC-MS system.
-
Separate the metabolites using a gradient of Solvent A and Solvent B on the LC column.
-
Detect the m/z ratios of the eluting compounds using the mass spectrometer in full scan mode to determine the isotopologue distribution.
Mandatory Visualizations
Caption: Serine Biosynthesis Pathway from Glucose.
Caption: Experimental Workflow for Tracing Serine Metabolism.
References
- 1. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Serine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6813-0.25 [isotope.com]
- 5. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Serine-15N,d3 Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficiency of L-Serine-15N,d3 labeling in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound for stable isotope labeling?
A1: this compound is a stable isotope-labeled version of the amino acid L-serine. It is used as a tracer in metabolic studies to track the fate of serine in various cellular pathways.[1][2] The "15N" indicates the presence of the heavy isotope of nitrogen, and "d3" signifies the presence of three deuterium atoms, which are heavy isotopes of hydrogen. This labeling allows researchers to distinguish molecules containing the labeled serine from their unlabeled counterparts using mass spectrometry, enabling the quantification of protein synthesis, metabolic flux, and the activity of serine-related metabolic pathways.[1]
Q2: What is a typical concentration of this compound to use in cell culture medium?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a general starting point is to replace the normal L-serine in the culture medium with an equimolar concentration of this compound. Standard cell culture media like DMEM often contain L-serine at concentrations around 0.4 mM (42 mg/L). Therefore, a concentration of 0.4 mM of this compound is a reasonable starting point. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line that ensures high labeling efficiency without affecting cell viability.[3]
Q3: How long does it take to achieve sufficient labeling with this compound?
A3: For complete incorporation of stable isotope-labeled amino acids in proteomic studies (a technique known as SILAC), it is generally recommended that cells undergo at least five to six doublings in the labeling medium.[4] This ensures that the vast majority of the cellular protein incorporates the labeled amino acid, leading to a labeling efficiency of over 97%. The exact duration will depend on the proliferation rate of your specific cell line.
Q4: How can I verify the labeling efficiency of this compound?
A4: Labeling efficiency should be confirmed by mass spectrometry. A small-scale pilot experiment is recommended before proceeding with the main study. In this pilot, a sample of cells grown in the "heavy" this compound-containing medium is harvested, and the proteome is analyzed. By examining the mass spectra of peptides containing serine, you can determine the ratio of the heavy (labeled) to light (unlabeled) forms. The goal is to achieve an incorporation rate of >97% for accurate quantification.
Q5: Will this compound affect cell viability or proliferation?
A5: L-serine is a non-essential amino acid for many cell lines, but it plays a crucial role in cellular proliferation. Replacing standard L-serine with its isotopically labeled counterpart, this compound, is generally not expected to affect cell viability or proliferation, as the chemical properties are nearly identical. However, very high concentrations of any amino acid can potentially impact cell growth. It is always good practice to monitor cell morphology and doubling time after switching to the labeling medium to ensure no adverse effects.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<97%) | 1. Insufficient Incubation Time: Cells have not undergone enough doublings to fully incorporate the labeled serine. | 1. Extend the culture period in the labeling medium to ensure at least five to six cell doublings. Monitor the labeling efficiency at different time points to determine the optimal duration. |
| 2. Presence of Unlabeled Serine: The cell culture medium may contain unlabeled L-serine from sources other than the supplemented labeled amino acid, such as standard fetal bovine serum (FBS). | 2. Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in the medium. Ensure the base medium used is specifically formulated to be deficient in L-serine. | |
| 3. Metabolic Conversion: Cells may synthesize their own L-serine de novo from glucose, diluting the labeled pool. | 3. For cell lines with high rates of de novo serine synthesis, consider using metabolic inhibitors of the serine synthesis pathway if experimentally appropriate. However, this can have significant effects on cell metabolism and should be carefully validated. | |
| Reduced Cell Proliferation or Viability | 1. Suboptimal Amino Acid Concentration: The concentration of this compound may be too high or too low for the specific cell line. | 1. Perform a titration experiment to determine the optimal concentration of this compound that supports normal growth and high labeling efficiency. Start with the concentration of L-serine in the standard medium formulation. |
| 2. Contamination of Labeling Medium: The prepared labeling medium may be contaminated. | 2. Ensure all components of the labeling medium are sterile and properly stored. Prepare fresh medium if contamination is suspected. | |
| 3. Cell Line Sensitivity: Some cell lines may be more sensitive to changes in media composition. | 3. Gradually adapt the cells to the labeling medium by mixing increasing proportions of the labeling medium with the standard medium over several passages. | |
| Metabolic Scrambling of the Isotope Label | 1. Interconversion of Amino Acids: The isotopic label from this compound may be transferred to other molecules through metabolic pathways. For example, serine is a major donor of one-carbon units and can be converted to glycine. | 1. This is an inherent aspect of cellular metabolism. The scrambling can provide valuable information about metabolic fluxes. Analyze the mass spectra of other amino acids (e.g., glycine) and downstream metabolites to track the fate of the isotopes. |
| 2. Complex Metabolic Network: The labeled serine can enter various biosynthetic pathways, including nucleotide and lipid synthesis. | 2. Utilize metabolic pathway analysis software to model and interpret the distribution of the isotope label throughout the metabolome. This can provide a more comprehensive understanding of cellular metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Labeling Medium
-
Select a Base Medium: Choose a commercial cell culture medium that is deficient in L-serine (e.g., DMEM for SILAC).
-
Supplement with Dialyzed Serum: To the base medium, add dialyzed fetal bovine serum (dFBS) to the desired final concentration (e.g., 10%). The use of dFBS is critical to minimize the presence of unlabeled amino acids.
-
Prepare this compound Stock Solution: Dissolve the this compound powder in sterile phosphate-buffered saline (PBS) or cell culture-grade water to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution and sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare "Heavy" Labeling Medium: Add the sterile this compound stock solution to the dFBS-supplemented base medium to achieve the desired final concentration (e.g., 0.4 mM).
-
Prepare "Light" Control Medium (Optional but Recommended): To a separate batch of dFBS-supplemented base medium, add a stock solution of unlabeled ("light") L-serine to the same final concentration as the "heavy" medium. This will serve as a control.
-
Add Other Supplements: Add other necessary supplements such as L-glutamine, penicillin, and streptomycin to both the "heavy" and "light" media.
-
Final Sterilization and Storage: Sterile filter the complete labeling media using a 0.22 µm bottle-top filter. Store the prepared media at 4°C for short-term use or at -20°C for longer-term storage.
Protocol 2: this compound Labeling of Adherent Mammalian Cells
-
Cell Culture Initiation: Culture the chosen adherent cell line in standard, complete growth medium until the desired confluence is reached.
-
Adaptation to Labeling Medium:
-
For the initial passage, split the cells and seed them into both the "heavy" this compound labeling medium and the "light" control medium.
-
Continue to passage the cells in their respective labeling media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
Monitor cell morphology and proliferation rate during the adaptation phase to ensure that the labeling medium does not have adverse effects.
-
-
Experimental Treatment: Once the cells are fully labeled, they are ready for the experimental treatment (e.g., drug exposure, growth factor stimulation).
-
Cell Harvest: After the treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper or trypsinization.
-
Sample Preparation for Mass Spectrometry:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
For comparative proteomics, mix equal amounts of protein from the "heavy" and "light" cell populations.
-
Proceed with protein digestion (e.g., using trypsin) to generate peptides for mass spectrometry analysis.
-
Visualizations
Serine Metabolism and One-Carbon Pathway
Caption: Serine's central role in cellular metabolism.
Experimental Workflow for this compound Labeling
Caption: General workflow for a SILAC experiment.
References
Technical Support Center: Troubleshooting Low L-Serine-15N,d3 Enrichment in SILAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low L-Serine-15N,d3 enrichment in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended enrichment of this compound for reliable quantification in SILAC experiments?
A1: For reliable quantification, a labeling efficiency of at least 97% is recommended. Incomplete labeling can lead to an underestimation of the heavy-to-light (H/L) ratio because unlabeled peptides from the "heavy" sample contribute to the "light" peptide signal.[1][2] It is crucial to verify the incorporation efficiency before proceeding with the main experiment.
Q2: How can I check the incorporation efficiency of this compound?
A2: To verify the incorporation efficiency, a small-scale pilot experiment is recommended. Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.[1][2] After harvesting and lysing the cells, digest the proteins and analyze the resulting peptides by mass spectrometry. The percentage of heavy amino acid incorporation can then be determined from the mass spectra.[3]
Q3: What are the primary causes of low this compound enrichment?
A3: Low enrichment of this compound in SILAC experiments can stem from several factors:
-
Incomplete Labeling: Insufficient time for cells to fully incorporate the heavy serine. At least five to six cell doublings are generally required to achieve near-complete labeling.
-
Metabolic Conversion: L-serine is a non-essential amino acid and can be synthesized de novo by the cell from glucose. It is also readily converted to other amino acids, primarily glycine. This metabolic activity can dilute the pool of "heavy" serine available for protein synthesis.
-
Presence of Unlabeled Serine: Contamination of the cell culture medium with "light" serine from sources like non-dialyzed serum can significantly reduce labeling efficiency.
Troubleshooting Guide
Issue 1: Incomplete Labeling of Proteins with this compound
Symptoms:
-
Mass spectrometry data shows a low percentage of heavy serine incorporation (<97%).
-
SILAC ratios are skewed towards the light-labeled peptides.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells are cultured for a minimum of five to six doublings in the heavy serine-containing medium to allow for complete incorporation. For slow-growing cell lines, a longer duration may be necessary. |
| Presence of Unlabeled Serine in Media | Use dialyzed fetal bovine serum (FBS) to minimize the presence of free, unlabeled amino acids in the culture medium. |
| Suboptimal Heavy Serine Concentration | The optimal concentration of this compound can be cell-line dependent. Start with the concentration of serine found in standard DMEM or RPMI-1640 medium and optimize if necessary. Standard DMEM contains 42 mg/L of L-serine. |
Issue 2: Metabolic Conversion of this compound
Symptoms:
-
Mass spectra show peaks corresponding to heavy-labeled glycine or other serine-derived metabolites, indicating conversion.
-
Quantification of serine-containing peptides is inconsistent.
Possible Causes and Solutions:
L-serine is a central node in cellular metabolism, connecting glycolysis to one-carbon metabolism and the synthesis of other amino acids like glycine and cysteine. This metabolic flexibility can lead to the dilution of the isotopic label.
| Cause | Recommended Solution |
| High Serine Biosynthesis Activity | Some cell lines have a high intrinsic rate of de novo serine synthesis. While challenging to completely inhibit, ensuring an adequate supply of heavy serine in the medium can help outcompete endogenous synthesis. |
| Conversion to Glycine | The conversion of serine to glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT). To minimize the impact of this conversion on quantification, consider the following: - Monitor Glycine Peptides: Analyze the mass spectra for the presence of heavy-labeled glycine to assess the extent of conversion. - Computational Correction: If significant conversion is observed, computational tools can be used to correct for the altered isotopic distribution. |
Experimental Protocols
Protocol 1: General SILAC Labeling with this compound
This protocol provides a general workflow for SILAC labeling. Optimization for specific cell lines may be required.
-
Medium Preparation: Prepare SILAC DMEM or RPMI-1640 medium lacking L-serine. Supplement the "light" medium with natural L-serine and the "heavy" medium with this compound at the standard concentration (e.g., 42 mg/L for DMEM). Both media should be supplemented with 10% dialyzed FBS and other necessary growth factors.
-
Cell Culture: Culture two populations of cells in parallel, one in the "light" medium and one in the "heavy" medium.
-
Adaptation Phase: Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.
-
Experimental Phase: Apply the experimental conditions (e.g., drug treatment) to the cell populations.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS.
-
Data Analysis: Use software such as MaxQuant to identify and quantify peptides and proteins based on the intensity ratios of heavy and light peptide pairs.
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Simplified overview of L-Serine metabolism.
References
minimizing background signal in L-Serine-15N,d3 mass spectrometry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help you minimize background signal and overcome common challenges during the mass spectrometry analysis of L-Serine-15N,d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in this compound mass spectrometry analysis?
High background signal in the analysis of this compound can originate from several sources, including:
-
Matrix Effects: Components of the biological sample (e.g., plasma, tissue homogenate) such as salts, phospholipids, and endogenous metabolites can co-elute with this compound and interfere with its ionization, leading to ion suppression or enhancement and a high background.[1]
-
Contamination from Solvents and Reagents: The use of non-LC-MS grade solvents, additives, and water can introduce contaminants that generate a high background signal.[1][2] Common contaminants include polymers like polyethylene glycol (PEG) from detergents and plasticware.[3]
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Sample Preparation an Handling: Incomplete removal of proteins and other macromolecules during sample preparation is a major contributor to background noise. Contamination from lab consumables like plastic tubes and pipette tips can also introduce interfering compounds.
-
Isotopic Impurity of the Internal Standard: The this compound internal standard itself may contain a small percentage of the unlabeled ("light") L-Serine, which can contribute to the background signal, especially when analyzing low concentrations of the endogenous analyte.
-
LC-MS System Contamination: Residual compounds from previous analyses can accumulate in the LC system (e.g., column, tubing) and the mass spectrometer's ion source, leading to a consistently high background.
Q2: How can I determine if matrix effects are impacting my this compound signal?
To assess the presence and extent of matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal intensity of this compound in a clean solution to its intensity when spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What is the ideal internal standard for L-Serine analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound, for the quantification of endogenous L-Serine. A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar matrix effects, providing the most accurate correction for sample loss and ionization variability.
Q4: When should I consider derivatization for L-Serine analysis?
Derivatization can be beneficial in the following situations:
-
Poor chromatographic retention: If this compound and the endogenous L-Serine show poor retention on your reversed-phase column due to their polar nature.
-
Low ionization efficiency: If the sensitivity of your assay is insufficient.
-
Interference from isobaric compounds: To separate L-Serine from other compounds with the same mass.
Common derivatization reagents for amino acids include urea, which can improve separation and detector response.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and minimize background signals in your this compound mass spectrometry experiments.
Issue 1: High Background Noise Across the Entire Chromatogram
High background noise that is consistent throughout the analytical run often points to a systemic issue with the mobile phase, LC system, or mass spectrometer settings.
Troubleshooting Steps:
-
Check Mobile Phase and Solvents:
-
Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate) are of the highest purity (LC-MS grade).
-
Prepare fresh mobile phases. Microbial growth in aqueous mobile phases can be a source of contamination.
-
Consider filtering mobile phases, especially if additives are used at high concentrations.
-
-
Clean the LC System and Mass Spectrometer:
-
Flush the LC system with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.
-
Clean the ion source of the mass spectrometer according to the manufacturer's instructions. Contamination in the ion source is a common cause of high background.
-
-
Optimize Mass Spectrometer Parameters:
-
Review and optimize ion source parameters such as temperature, gas flows, and voltages.
-
Issue 2: High Background Signal in the Region of the this compound Peak
If the high background is localized to the retention time of your analyte, it is likely due to co-eluting interferences from the sample matrix or impurities in the internal standard.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all matrix components, particularly phospholipids.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can significantly reduce matrix effects, leading to a lower background signal.
-
Derivatization: As mentioned in the FAQs, derivatization can alter the chromatographic properties of L-Serine, potentially separating it from interfering compounds.
-
-
Optimize Chromatographic Separation:
-
Modify the gradient elution profile to better separate this compound from matrix components.
-
Experiment with a different stationary phase (e.g., a HILIC column for polar compounds).
-
-
Verify the Purity of the Internal Standard:
-
If possible, obtain a certificate of analysis for your this compound standard to check for isotopic and chemical purity.
-
Analyze a neat solution of the internal standard to ensure there are no significant impurity peaks at the expected retention time of unlabeled L-Serine.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Background Signal in Amino Acid Analysis
| Sample Preparation Technique | Efficiency in Removing Proteins | Efficiency in Removing Phospholipids | Impact on Matrix Effects | Expected Background Signal |
| Protein Precipitation (PPT) | Good | Poor | High | High |
| Solid-Phase Extraction (SPE) | Excellent | Good to Excellent | Low to Moderate | Low |
| HybridSPE | Excellent | Excellent | Very Low | Very Low |
This table provides a qualitative comparison based on literature for general amino acid analysis. The actual performance will depend on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.
-
Elute the this compound and endogenous L-Serine with 1 mL of an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
addressing matrix effects in L-Serine-15N,d3 quantification.
Welcome to the technical support center for the quantification of L-Serine-15N,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), these effects can lead to ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of the quantification.[2] For this compound, common sources of matrix effects in biological samples like plasma or tissue homogenates include salts, endogenous metabolites, and particularly phospholipids.[3][4] These interferences can cause significant errors in quantitative results if not properly addressed.[5]
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?
A2: While using a SIL-IS like this compound is the most recognized and effective strategy to compensate for matrix effects, it is not always a complete solution. For a SIL-IS to work perfectly, it must co-elute and experience the same ionization suppression or enhancement as the analyte. However, differences in chromatography (the "deuterium isotope effect" can sometimes cause a slight shift in retention time) or non-uniform matrix effects across the peak can lead to different responses between the analyte and the SIL-IS. It has been demonstrated that the matrix effects experienced by an analyte and its SIL-IS can differ significantly. Therefore, even when using a SIL-IS, it is crucial to assess and minimize matrix effects.
Q3: What are the most common causes of matrix effects in biological samples?
A3: In biological matrices such as plasma, serum, and tissue extracts, the most significant contributors to matrix effects, particularly ion suppression in positive electrospray ionization (ESI) mode, are phospholipids. These molecules are highly abundant in biological membranes and can co-extract with analytes of interest during common sample preparation procedures like protein precipitation. Other sources include salts, detergents, and endogenous metabolites that can compete with the analyte for ionization in the MS source.
Q4: How can I determine if my this compound assay is being affected by matrix effects?
A4: There are two primary methods to assess matrix effects:
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Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC flow after the analytical column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively, helping to identify problematic areas in the chromatogram.
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Post-Extraction Spike: This is a quantitative method that compares the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis workflow.
Workflow for Identifying and Mitigating Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Step 1: My signal for this compound is low and inconsistent. How do I confirm matrix effects are the cause?
Answer: Use the quantitative post-extraction spike method to confirm and measure the extent of the issue. A significant deviation from 100% in the matrix effect calculation confirms that co-eluting components are impacting your analyte's ionization.
Step 2: My results show significant ion suppression. What changes can I make to my sample preparation?
Answer: Improving sample cleanup is the most effective way to reduce matrix effects. The goal is to remove interfering substances like proteins and phospholipids while efficiently recovering L-Serine. Consider moving from a simple protein precipitation (PPT) method to a more rigorous technique.
| Sample Preparation Technique | Principle | Efficacy for Matrix Removal |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Low . Simple and fast, but often leaves high levels of phospholipids in the supernatant. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on polarity. | Moderate to High . Can be optimized to leave polar interferences (like phospholipids) in the aqueous layer. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | High . Provides cleaner extracts than PPT or LLE, but requires more method development. |
| Phospholipid Removal Plates | Specialized plates that combine protein precipitation with a sorbent that specifically captures phospholipids. | Very High . Offers the speed of PPT with the cleanliness of SPE for phospholipid removal. |
Step 3: I've improved my sample preparation, but still see some ion suppression. What's the next step?
Answer: Optimize your chromatographic separation. The goal is to separate the this compound peak from any remaining interfering compounds that elute at a similar time.
-
Adjust the Gradient: Make the gradient shallower to increase the separation between peaks.
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Change the Stationary Phase: Try a different column chemistry (e.g., HILIC for a polar molecule like L-Serine) that may offer a different selectivity for the interferences.
-
Divert the Flow: Use a diverter valve to send the highly contaminated early-eluting portion of the run to waste instead of the mass spectrometer.
Key Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment
This protocol helps visualize regions of ion suppression or enhancement in your chromatogram.
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 50 ng/mL) in your mobile phase.
-
Using a syringe pump and a T-junction, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
-
Analysis:
-
Begin infusing the this compound solution and allow the signal to stabilize, creating a high baseline.
-
Inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Monitor the signal for this compound throughout the entire chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no matrix effects.
-
A significant drop in the baseline signal indicates a region of ion suppression.
-
A significant rise in the baseline signal indicates a region of ion enhancement.
-
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: Phospholipid Removal using a Specialized Plate
This protocol outlines a general procedure for using phospholipid removal plates, which are highly effective at reducing matrix effects from plasma.
-
Sample Pre-treatment:
-
To a 100 µL aliquot of plasma sample in a collection plate, add your this compound internal standard.
-
-
Protein Precipitation & Filtration:
-
Add 400 µL of acidified acetonitrile (e.g., 1% formic acid in acetonitrile) to each well to precipitate proteins.
-
Place the phospholipid removal plate on top of the collection plate.
-
Transfer the entire sample mixture from the collection plate to the phospholipid removal plate.
-
-
Elution:
-
Apply a vacuum to the plate to draw the sample through the sorbent and into a clean collection plate. The sorbent traps the phospholipids while allowing the analyte and internal standard to pass through.
-
-
Final Preparation:
-
The resulting filtrate is now a clean extract. Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS analysis.
-
Caption: Workflow for phospholipid removal from plasma samples.
References
Technical Support Center: Stability of L-Serine-¹⁵N,d₃ in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Serine-¹⁵N,d₃ in cell culture media. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of L-Serine-¹⁵N,d₃ in cell culture media?
Q2: How should L-Serine-¹⁵N,d₃ be stored to ensure its stability?
For optimal stability, L-Serine-¹⁵N,d₃, typically supplied as a lyophilized powder, should be stored at room temperature, protected from light and moisture. When preparing stock solutions, it is advisable to make aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.
Q3: What are the potential degradation pathways for L-Serine in cell culture media?
L-Serine can be degraded through both enzymatic and non-enzymatic pathways. In biological systems, L-serine can be converted to pyruvate by serine dehydratase.[1] It can also be metabolized by serine hydroxymethyltransferase, converting it to glycine.[2] While the extent of enzymatic degradation in cell-free culture media is expected to be low, the presence of any cellular enzymes from lysed cells could contribute to its breakdown. Non-enzymatic degradation could occur over time due to factors like pH, temperature, and the presence of reactive species in the medium.
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
If you are observing high variability in your experiments using L-Serine-¹⁵N,d₃, consider the following troubleshooting steps:
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Preparation of L-Serine-¹⁵N,d₃: Always prepare fresh solutions of L-Serine-¹⁵N,d₃ for each experiment to rule out degradation of the stock solution.
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Media Preparation: Prepare fresh cell culture medium containing L-Serine-¹⁵N,d₃ immediately before use. Avoid storing supplemented media for extended periods.
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Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and overall cell health, as variations in cell metabolism can affect the uptake and utilization of labeled amino acids.
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Contamination: Regularly check for bacterial or fungal contamination, as microorganisms can metabolize amino acids in the culture medium.
Guide 2: Assessing L-Serine-¹⁵N,d₃ Stability in Your System
To determine the stability of L-Serine-¹⁵N,d₃ under your specific experimental conditions, you can perform a stability study.
Table 1: General Storage and Handling Recommendations for L-Serine-¹⁵N,d₃
| Form | Storage Condition | Recommendations |
| Lyophilized Powder | Room Temperature | Store away from light and moisture. |
| Stock Solution (in water or buffer) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Supplemented Cell Culture Media | 2-8°C | Prepare fresh and use as soon as possible. Avoid long-term storage. |
Experimental Protocols
Protocol: Assessment of L-Serine-¹⁵N,d₃ Stability in Cell Culture Media
This protocol outlines a method to determine the stability of L-Serine-¹⁵N,d₃ in your cell culture medium of choice over time.
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Preparation of Media: Prepare a batch of your standard cell culture medium (e.g., DMEM + 10% FBS) and supplement it with a known concentration of L-Serine-¹⁵N,d₃.
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Incubation: Aliquot the supplemented medium into sterile tubes for different time points (e.g., 0, 6, 12, 24, 48, and 72 hours). Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
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Sample Analysis: After collecting all time points, analyze the concentration of intact L-Serine-¹⁵N,d₃ in each sample using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
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Data Analysis: Plot the concentration of L-Serine-¹⁵N,d₃ against time to determine its stability profile in your cell culture medium under your experimental conditions.
Visualizations
Caption: Potential metabolic pathways of L-Serine in biological systems.
Caption: Experimental workflow for assessing the stability of L-Serine-¹⁵N,d₃.
References
preventing metabolic scrambling of L-Serine-15N,d3 isotopes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using L-Serine-15N,d3 isotopes in metabolic tracing experiments. Our goal is to help you minimize metabolic scrambling and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of this compound and why is it a problem?
A: Metabolic scrambling refers to the separation and independent incorporation of the nitrogen-15 (¹⁵N) and deuterium (d3) labels from the L-Serine tracer into different metabolic pathways. The primary cause is the reversible reaction catalyzed by Serine Hydroxymethyltransferase (SHMT), which converts L-serine to glycine.[1][2][3] During this process, the d3-labeled carbon fragment is transferred to tetrahydrofolate (THF), while the ¹⁵N label remains with the glycine backbone. This separation complicates the interpretation of mass spectrometry data, making it difficult to accurately trace the fate of the intact serine molecule.
Q2: My mass spectrometry data shows metabolites labeled with ¹⁵N but not deuterium. What is happening?
A: This is a classic sign of metabolic scrambling. The SHMT enzyme has likely converted your this compound into ¹⁵N-glycine and a deuterium-labeled one-carbon unit (5,10-methylenetetrahydrofolate).[1][2] The ¹⁵N-glycine can then be incorporated into pathways like purine synthesis, while the deuterium label enters the folate cycle to be used in processes such as thymidylate synthesis. This differential routing of the isotopes leads to the detection of metabolites singly labeled with ¹⁵N.
Q3: How does the composition of my cell culture medium affect scrambling?
A: The presence and concentration of unlabeled serine and glycine in the culture medium are critical factors.
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High Glycine: Supplementing the medium with unlabeled glycine can create a "glycine sink," reducing the net conversion of labeled serine to glycine and thus preserving the integrity of the this compound tracer.
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Serine Depletion: If cells rapidly consume all available serine from the medium, they may increase reliance on the reversible serine-glycine conversion, leading to more scrambling.
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Dialyzed Serum: Standard fetal bovine serum (FBS) contains significant amounts of unlabeled amino acids, including serine and glycine, which will dilute your tracer and interfere with the results. Always use dialyzed fetal bovine serum (dFBS) to minimize this effect.
Q4: What are the key experimental controls I should use?
A: To ensure robust and interpretable results, the following controls are essential:
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Unlabeled Control: Cells grown in medium with unlabeled L-serine to establish the natural isotopic abundance and background signal.
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Time-Course Analysis: Harvest cells at multiple time points to track the appearance of labeled metabolites and assess the rate at which scrambling occurs. Steady-state labeling for nucleotides can take around 24 hours.
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Tracer-Only Control: Analyze the labeled this compound tracer itself to confirm its isotopic purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High levels of ¹⁵N-Glycine detected shortly after introducing the tracer.
| Potential Cause | Troubleshooting Step | Rationale |
| High SHMT Activity | The interconversion of serine and glycine is a rapid, reversible process central to one-carbon metabolism. | 1. Decrease Labeling Time: Perform a time-course experiment with shorter incubation periods to capture the metabolic state before significant scrambling occurs. 2. Supplement with Unlabeled Glycine: Add unlabeled glycine to the medium. This can shift the equilibrium of the SHMT reaction, reducing the conversion of labeled serine into glycine. |
| Medium Composition | Standard culture media or non-dialyzed serum contains unlabeled glycine, which can participate in exchange reactions. | 1. Use Dialyzed FBS: Ensure you are using dialyzed fetal bovine serum (dFBS) to remove competing small molecules. 2. Formulate Custom Medium: Prepare a custom medium that is deficient in both serine and glycine, allowing you to control the exact concentrations of your labeled and unlabeled supplements. |
Experimental Protocols & Data
Protocol: Minimizing Serine Scrambling in Cell Culture
This protocol provides a general framework for stable isotope tracing experiments with this compound.
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Media Preparation:
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Prepare a base medium (e.g., DMEM/RPMI) that is deficient in both L-serine and L-glycine.
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Reconstitute the medium according to the manufacturer's instructions.
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Supplement the medium with 10% dialyzed fetal bovine serum (dFBS).
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Add the this compound tracer to the desired final concentration (e.g., the physiological concentration found in standard medium).
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For the anti-scrambling condition, add unlabeled L-glycine to the medium.
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Sterile filter the complete medium using a 0.22 µm filter.
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Cell Culture and Labeling:
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Seed cells and allow them to attach and reach the desired confluency (typically 60-80%).
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Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
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Aspirate the PBS and add the pre-warmed labeling medium.
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Incubate the cells for the desired duration. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to find the optimal window before significant scrambling.
-
-
Metabolite Extraction:
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Place the culture dish on dry ice and aspirate the medium.
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Wash the cells quickly with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.
-
Scrape the cells in the extraction solvent and collect the lysate in a microcentrifuge tube.
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Vortex thoroughly and centrifuge at maximum speed at 4°C to pellet protein and cell debris.
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Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.
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Table 1: Recommended Media Modifications to Reduce Scrambling
| Condition | This compound Conc. | Unlabeled L-Glycine Conc. | Expected Outcome |
| Standard Labeling | Physiological (e.g., 0.285 mM) | 0 mM | Potential for significant scrambling. |
| Anti-Scrambling | Physiological (e.g., 0.285 mM) | 0.4 mM - 2 mM | Reduced conversion of labeled serine to glycine, preserving the tracer's integrity. |
Visualizing Metabolic Pathways and Workflows
Diagram 1: L-Serine Metabolic Pathway and Scrambling
The following diagram illustrates how L-Serine is metabolized and where the isotopic labels can become separated.
Caption: Metabolic scrambling of this compound via SHMT1/2.
Diagram 2: Experimental Workflow for Isotope Tracing
This flowchart outlines the key steps for a successful stable isotope tracing experiment.
Caption: Standard workflow for a cell-based isotope tracing experiment.
Diagram 3: Troubleshooting Logic for Scrambled Isotopes
Use this decision tree to diagnose and address issues with metabolic scrambling.
Caption: Decision tree for troubleshooting L-Serine isotope scrambling.
References
Technical Support Center: Quantifying Low-Abundance L-Serine-15N,d3 Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding the challenges of quantifying low-abundance peptides labeled with L-Serine-15N,d3.
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting my low-abundance this compound labeled peptide?
A1: The inability to detect a low-abundance peptide is a common challenge in mass spectrometry-based proteomics. Several factors could be responsible:
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High Sample Complexity: The vast number of different proteins in a sample can overwhelm the mass spectrometer, masking the signal from less abundant peptides.[1] High-abundance proteins can suppress the ionization of your target peptide.
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Insufficient Starting Material: For proteins expressed at very low levels, the amount of starting material may be too low to yield a detectable peptide signal after processing.[1]
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Sample Loss During Preparation: Peptides can be lost at various stages, including protein extraction, digestion, and desalting, by adhering to tubes and pipette tips.[1][2]
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Suboptimal Mass Spectrometer Settings: The instrument may not be optimized for detecting your specific peptide. Parameters like scan speed, resolution, and collision energy are critical.[2]
Q2: What is causing the high variability and poor reproducibility in my quantitative results?
A2: High variability, often measured by the coefficient of variation (CV), can undermine the reliability of your results. Common causes include:
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Inconsistent Sample Preparation: Any variation in sample handling, from cell lysis to peptide desalting, can introduce significant quantitative differences between replicates.
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, other peptides) can inconsistently suppress or enhance the ionization of your target peptide, leading to variability.
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Inaccurate Protein/Peptide Quantification: Errors in the initial protein quantification before mixing labeled and unlabeled samples can lead to skewed ratios.
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Chromatographic Instability: Shifts in retention time or poor peak shape can affect the precision of peak integration and thus the quantification.
Q3: My heavy/light peptide ratios are inaccurate. What could be the cause?
A3: Inaccurate quantification in stable isotope labeling experiments often points to issues with the labeling process or data analysis.
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Incomplete Labeling: If cells have not undergone enough doublings (typically at least five), a significant pool of unlabeled "light" serine may still be present in the "heavy" sample. This artificially lowers the heavy/light ratio.
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Metabolic Conversion: In some cell lines, labeled L-Serine could be metabolically converted to other amino acids (e.g., glycine, cysteine). This can dilute the label and complicate data analysis, leading to quantification errors.
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Co-eluting Interference: An interfering species with a similar mass-to-charge ratio can co-elute with your peptide of interest, distorting the true isotopic peak ratio. High-resolution mass spectrometers can help resolve these interferences.
Experimental & Troubleshooting Workflow
The following diagram outlines a typical workflow for a quantitative proteomics experiment and highlights key stages where issues can arise.
Caption: General workflow for quantifying labeled peptides and key troubleshooting points.
Troubleshooting Guides
This section provides solutions to specific issues encountered during quantification experiments.
Issue 1: Low Signal-to-Noise (S/N) Ratio for the Target Peptide
A low S/N ratio makes accurate quantification difficult, if not impossible. The following decision tree can guide your troubleshooting process.
Caption: Decision tree for diagnosing and solving low signal-to-noise issues.
Data Summary: Common Causes and Solutions for Low S/N
| Potential Cause | Recommended Solution | Primary Impact Area |
| High Sample Complexity | Perform subcellular fractionation to reduce the number of proteins analyzed. Use depletion kits to remove high-abundance proteins. | Sample Preparation |
| Analyte Concentration Below LOD | Increase the amount of starting material. Concentrate the sample before injection. | Sample Preparation |
| Ion Suppression (Matrix Effect) | Improve peptide cleanup and desalting. Modify the chromatographic gradient to separate the peptide from interfering species. | Sample Prep & LC |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., sprayer voltage, gas flow, temperature). | Mass Spectrometry |
| Contamination | Use high-purity solvents and low-protein-binding consumables. Be cautious of polymer contaminants like PEG from detergents. | Sample Preparation |
| Poor Chromatography | Ensure the LC column is not degraded or fouled. Optimize the gradient to achieve sharper peaks. | Liquid Chromatography |
Issue 2: Incomplete Labeling with this compound
Symptom: In your "heavy" labeled sample, you observe a significant peak for the "light" version of your peptide, leading to H/L ratios that are artificially low.
Troubleshooting Steps:
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Verify Cell Doublings: Ensure cells have been cultured in the heavy L-Serine media for at least 5-6 doublings to achieve >97% incorporation.
-
Check Amino Acid Concentrations: Confirm that the concentration of heavy L-Serine in the media is sufficient and not limiting for protein synthesis.
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Perform a Pilot Study: Before running the full experiment, analyze a small portion of the heavy-labeled proteome to confirm labeling efficiency.
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Data Analysis Correction: If labeling is consistently incomplete but known (e.g., 95%), some software packages can correct for the expected isotopic distribution.
Data Summary: Expected Mass Shifts for this compound
The this compound isotope contains one ¹⁵N atom and three deuterium (²H) atoms. The mass difference comes from these substitutions.
| Isotope | Mass of Common Isotope | Mass of Heavy Isotope | Mass Difference (Da) |
| Nitrogen-15 (¹⁵N) | 14.003074 | 15.000109 | +0.997035 |
| Deuterium (²H) | 1.007825 | 2.014102 | +1.006277 |
| Total Shift for Serine-15N,d3 | - | - | +4.015866 |
Note: This table presents theoretical mass differences. The observed m/z shift in the mass spectrometer will depend on the charge state (z) of the peptide ion (Δm/z = Total Shift / z).
Detailed Experimental Protocols
This section provides a generalized protocol for a quantitative proteomics experiment using this compound labeling.
Protocol 1: Cell Culture and SILAC Labeling
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Media Preparation: Prepare SILAC DMEM or RPMI 1640 media lacking natural L-Serine. Supplement one batch with "light" L-Serine and the other with "heavy" this compound at the standard concentration required for the cell line.
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Cell Culture: Grow two separate populations of your cells. Culture one in the "light" medium and the other in the "heavy" medium.
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Adaptation: Passage the cells for a minimum of five doublings to ensure near-complete incorporation of the labeled amino acid. Maintain cells in the log growth phase.
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Experiment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" population) while the other serves as a control.
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Harvesting: Harvest both cell populations, wash with PBS, and count the cells.
Protocol 2: Protein Extraction, Digestion, and Desalting
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Mixing: Based on cell counts or a preliminary protein assay, combine the "light" and "heavy" cell pellets to ensure a 1:1 ratio for the control condition.
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Lysis: Lyse the combined cell pellet using a compatible lysis buffer containing protease inhibitors.
-
Reduction & Alkylation: Reduce disulfide bonds by adding DTT (dithiothreitol) and incubate. Alkylate the free thiols by adding IAA (iodoacetamide) and incubate in the dark.
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting: Use a C18 StageTip or spin column to desalt the peptide mixture.
-
Equilibrate the C18 material.
-
Load the acidified sample.
-
Wash away salts and contaminants.
-
Elute the peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid).
-
-
Drying: Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis. Reconstitute in an appropriate solvent (e.g., 0.1% formic acid in water) before injection.
References
dealing with incomplete protein labeling with L-Serine-15N,d3
Welcome to the technical support center for protein labeling with L-Serine-15N,d3. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind protein labeling with this compound?
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins.[1] this compound serves as a "heavy" amino acid, where the nitrogen atom is replaced with its heavy isotope, 15N, and three hydrogen atoms are replaced with deuterium (d3). When cells are grown in a medium containing this compound instead of the natural "light" L-Serine, the heavy isotope is incorporated into newly synthesized proteins.[1] This results in a mass shift in serine-containing peptides, which can be detected and quantified by mass spectrometry, allowing for the comparison of protein abundance between different experimental conditions.[2]
Q2: How can I check the incorporation efficiency of this compound?
To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy amino acid. A small-scale pilot experiment is recommended. Culture a small population of your cells in the "heavy" this compound containing medium for at least five to six cell doublings to achieve near-complete labeling.[3] After harvesting and lysing the cells, digest the proteins and analyze the resulting peptides by mass spectrometry. By comparing the intensities of the light and heavy isotopic envelopes for several serine-containing peptides, you can calculate the percentage of incorporation. An incorporation rate of 97% or higher is generally recommended for accurate quantification.[3]
Q3: What is metabolic scrambling and how does it affect labeling with this compound?
Metabolic scrambling is a phenomenon where the isotopic label from the supplied heavy amino acid is transferred to other molecules through metabolic pathways. In the case of this compound, the labeled serine can be converted to other amino acids, most notably glycine, through the action of serine hydroxymethyltransferase (SHMT). This conversion can lead to the incorporation of the 15N label into glycine residues of proteins, which can complicate data analysis and lead to inaccurate quantification if not properly accounted for.
Q4: Can this compound labeling affect cell growth or protein synthesis rates?
While stable isotope-labeled amino acids are chemically very similar to their natural counterparts, it is important to monitor cell health and growth rates after switching to the heavy labeling medium. In most cases, this compound does not significantly impact cell proliferation or protein synthesis. However, cell line-specific effects can occur. It is advisable to perform a growth curve analysis and monitor cell viability when first establishing the labeling protocol for your specific cell line. Any significant differences in growth between cells in "light" and "heavy" media should be noted, as this could impact the interpretation of quantitative proteomics data.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Incorporation Efficiency of this compound | 1. Insufficient Labeling Time: Cells have not undergone enough doublings to fully incorporate the heavy serine. 2. Presence of Unlabeled Serine: Standard fetal bovine serum (FBS) contains unlabeled amino acids. 3. Endogenous Serine Synthesis: Cells may be synthesizing their own "light" serine from glucose. | 1. Extend Labeling Time: Ensure cells are cultured for at least 5-6 doublings in the heavy medium. 2. Use Dialyzed FBS: Switch to dialyzed FBS to remove small molecules, including unlabeled amino acids. 3. Optimize Media Composition: For cell lines with high rates of endogenous serine synthesis, consider using a medium with reduced glucose levels to minimize de novo synthesis. |
| Metabolic Scrambling (Serine to Glycine Conversion) | 1. High SHMT Activity: The enzyme serine hydroxymethyltransferase (SHMT) actively converts serine to glycine. | 1. Account for Scrambling in Data Analysis: Use software that can account for the mass shift in both serine and glycine-containing peptides. 2. Inhibit SHMT (Advanced): In some experimental contexts, pharmacological inhibition of SHMT could be considered, but potential off-target effects on cell metabolism must be carefully evaluated. |
| Inconsistent Quantitation Results | 1. Incomplete Labeling: Leads to an underestimation of the heavy/light ratio. 2. Errors in Sample Mixing: Unequal mixing of "light" and "heavy" cell lysates. 3. Metabolic Conversion of Labeled Amino Acids: Can lead to decreased ion intensities of the "heavy" peptides. | 1. Verify Labeling Efficiency: Perform a pilot study to confirm >97% incorporation. 2. Accurate Protein Quantification: Carefully quantify the protein concentration of each lysate before mixing to ensure a 1:1 ratio. 3. Label-Swap Replicates: Perform a biological replicate where the "light" and "heavy" labels are swapped between the experimental conditions to identify and correct for systematic errors. |
Experimental Protocols
Protocol 1: Checking this compound Incorporation Efficiency
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Cell Culture: Culture a small population of cells in your standard medium ("light") and another in the "heavy" medium containing this compound for at least five cell doublings.
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Cell Lysis: Harvest the "heavy" labeled cells and lyse them using a mass spectrometry-compatible lysis buffer.
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Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using an appropriate protease (e.g., trypsin).
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Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
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Data Analysis: Search the mass spectrometry data against a protein database. Manually inspect the spectra of several abundant, serine-containing peptides to compare the peak intensities of the "light" (unlabeled) and "heavy" (labeled) isotopic envelopes. Calculate the percentage of incorporation as: (Intensity_heavy / (Intensity_light + Intensity_heavy)) * 100.
Signaling Pathway and Experimental Workflows
Serine Metabolism and the mTOR Signaling Pathway
Serine metabolism is intricately linked to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The availability of serine can influence mTORC1 activity. Deprivation of serine has been shown to inhibit mTORC1 signaling. This connection is crucial in various physiological and pathological states, including cancer, where altered serine metabolism is often observed.
Experimental Workflow for Quantitative Proteomics using this compound
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using this compound labeling.
Logical Troubleshooting Flow for Incomplete Labeling
This diagram outlines a logical approach to troubleshooting incomplete protein labeling.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Accessing isotopically labeled proteins containing genetically encoded phosphoserine for NMR with optimized expression conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fragmentation of L-Serine-15N,d3 Labeled Peptides
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize mass spectrometry fragmentation parameters for peptides containing L-Serine-15N,d3.
Frequently Asked Questions (FAQs)
Q1: What are this compound labeled peptides and what are their primary applications in mass spectrometry?
Stable Isotope Labeled (SIL) peptides, such as those containing this compound, are synthetic peptides where specific atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H/D).[1] These "heavy" peptides are chemically identical to their natural counterparts but have a distinct mass difference.[1] Their primary use is as internal standards in quantitative proteomics for the precise and accurate quantification of target peptides or proteins in complex biological samples.[2][3] This method, often referred to as Absolute Quantification (AQUA), relies on the relationship between the mass spectrometry signal response and the protein concentration.[1]
Q2: How does the ¹⁵N,d3 label on an L-Serine residue affect the peptide's fragmentation in a mass spectrometer?
The ¹⁵N,d3 label introduces a predictable mass shift in both the precursor ion and any fragment ions that contain the labeled serine residue. The core fragmentation pathways (e.g., cleavage of backbone amide bonds to produce b- and y-ions) remain the same. However, the increased mass of the serine residue and its fragments must be accounted for during data analysis. The key is to ensure that the collision energy is optimized to efficiently fragment both the labeled and unlabeled peptides, as their fragmentation efficiencies might differ slightly.
Q3: Which fragmentation technique is recommended for peptides containing this compound: CID, HCD, or ETD?
The choice of fragmentation technique significantly impacts the quality of the tandem mass spectra.
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Collision-Induced Dissociation (CID): A widely used technique that is effective for general peptide sequencing. However, for serine-containing peptides (especially phosphoserine), CID can lead to a dominant neutral loss of the side chain, which can suppress the generation of informative backbone fragment ions.
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Higher-energy Collisional Dissociation (HCD): This is a beam-type CID technique available on Orbitrap instruments. HCD uses higher collision energy and shorter activation times, which reduces the issue of neutral loss compared to CID and often results in a richer fragment ion spectrum with better sequence coverage. For quantitative applications involving serine, HCD is often preferred.
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Electron Transfer Dissociation (ETD): This technique is complementary to CID and HCD. ETD cleaves the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions. It is particularly advantageous for localizing labile post-translational modifications (PTMs) and for analyzing longer, highly charged peptides.
For most quantitative applications involving this compound labeled peptides, HCD is the recommended starting point due to its ability to provide robust fragmentation and minimize neutral loss.
Q4: What are the most critical parameters to optimize for the fragmentation of these labeled peptides?
The most critical parameter is the collision energy (CE) , often expressed as normalized collision energy (NCE). Optimizing the CE is crucial for maximizing the intensity and coverage of fragment ions. Other important parameters include the activation time and the choice of mass analyzer for fragment ion detection (e.g., Ion Trap vs. Orbitrap), which can affect scan speed and resolution.
Troubleshooting Guide
Q1: I am observing a low signal-to-noise ratio for my fragment ions. What are the potential causes and solutions?
A low signal-to-noise ratio can stem from several factors:
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Suboptimal Collision Energy: The applied CE may be too low (under-fragmentation) or too high (over-fragmentation, leading to very small, uninformative ions).
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Solution: Perform a collision energy optimization experiment for your specific peptide. This involves analyzing the peptide at a range of CE values to determine the optimum that maximizes the signal of key fragment ions.
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Low Abundance of Precursor Ion: If the precursor ion intensity is low in the MS1 scan, the resulting MS/MS spectrum will also be weak.
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Solution: Improve sample preparation to increase peptide concentration, enhance ionization efficiency by adjusting source parameters, or increase the injection amount.
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Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of your target peptide.
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Solution: Improve chromatographic separation to better resolve the peptide from interfering matrix components. Consider using sample fractionation techniques to reduce complexity.
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Q2: My quantitative results show high variability between replicates. What aspects of the MS method should I investigate?
High variability is a common issue in quantitative proteomics.
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Inconsistent Fragmentation: If the collision energy is not optimal, small fluctuations in instrument performance can lead to large variations in fragment ion intensities.
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Solution: Ensure that you are using an optimized and consistent collision energy for all runs. Use stable isotope labeled standards to account for variations.
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Poor Chromatography: Unstable retention times or poor peak shapes can lead to inconsistent integration and quantification.
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Solution: Check the performance of your LC system. Use retention time calibration standards and assess peak shape and width to ensure consistent chromatography.
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Instrument Performance Fluctuation: The mass spectrometer's performance may drift over time.
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Solution: Regularly calibrate the instrument and run system suitability tests using standard peptides to monitor performance.
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Q3: I am struggling with poor sequence coverage for my this compound labeled peptide. How can I generate more fragment ions?
Poor sequence coverage limits confident identification and the selection of optimal transitions for quantification.
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Choice of Fragmentation Method: As mentioned, CID can lead to dominant neutral losses for serine-containing peptides, limiting backbone fragmentation.
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Solution: Switch from CID to HCD to generate more b- and y-type backbone fragments. If the peptide is large or has a high charge state, consider using ETD to obtain complementary c- and z-ions.
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Stepped or Ramped Collision Energy: A single CE value may not be optimal for generating all fragment ion types across the peptide backbone.
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Solution: Implement a stepped collision energy approach, where the precursor ion is fragmented at multiple CE values. This can improve the overall sequence coverage by combining the information from different energy levels.
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Data Tables
Table 1: Comparison of Fragmentation Techniques for Serine-Containing Peptides
| Feature | Collision-Induced Dissociation (CID) | Higher-energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions (often more y-ions) | c- and z-ions |
| Serine Behavior | Prone to neutral loss of the side chain, which can dominate the spectrum. | Reduced neutral loss compared to CID, leading to richer backbone fragmentation. | Preserves labile modifications like phosphorylation on the side chain. |
| Best For | General peptide sequencing, small, low-charged peptides. | Quantitative proteomics, phosphopeptides, generating low-mass immonium ions. | Large peptides, highly charged precursors, localizing labile PTMs. |
| Common Platform | Ion Trap, Q-TOF | Orbitrap-based instruments | Ion Trap, Orbitrap-based instruments |
Table 2: Calculated Mass Shifts for L-Serine-¹⁵N,d3 and its Fragments
| Moiety | Chemical Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (Labeled) | Mass Shift (Da) |
| L-Serine Residue | C₃H₅NO₂ | 87.03203 | 91.04788 | +4.01585 |
| Immonium Ion (Ser) | C₂H₄NO⁺ | 58.02929 | 62.04514 | +4.01585 |
| b₂-ion (X-Ser) | CₓHᵧN₂O₃ | Varies | Varies | +4.01585 |
| y₁-ion (Ser) | C₃H₆NO₂⁺ | 88.03988 | 92.05573 | +4.01585 |
| Note: The exact mass shift will be observed in any b- or y-ion containing the labeled serine residue. |
Table 3: General Starting Normalized Collision Energy (NCE) Ranges
| Precursor Charge State | Typical NCE Range (HCD) | Notes |
| 2+ | 25 - 35% | A common starting point for many tryptic peptides. |
| 3+ | 22 - 32% | Higher charge states often require slightly less energy. |
| 4+ and higher | 20 - 30% | Empirical optimization is highly recommended. |
| These are general starting points. The optimal NCE is peptide-dependent and should be determined empirically. |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Optimizing Fragmentation
This protocol outlines the systematic approach to finding the best fragmentation parameters for your this compound labeled peptide.
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Peptide Preparation: Synthesize or procure high-purity (>95%) labeled and unlabeled versions of the target peptide.
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Initial Infusion Analysis: Directly infuse a solution of the peptide into the mass spectrometer to confirm its mass, charge state, and initial response to fragmentation.
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Fragmentation Method Selection: Based on the FAQs and Table 1, select the most appropriate fragmentation method. Start with HCD for quantitative applications.
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Collision Energy Optimization: Perform a CE optimization experiment as detailed in Protocol 2.
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LC-MS/MS Method Development: Incorporate the optimized fragmentation parameters into your liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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System Suitability: Analyze a known amount of the peptide to confirm detection, peak shape, and signal intensity before running biological samples.
Caption: A step-by-step workflow for optimizing fragmentation parameters.
Decision Logic for Fragmentation Method Selection
Use this decision tree to guide your choice between CID, HCD, and ETD based on your experimental goals.
References
correcting for isotopic impurity in L-Serine-15N,d3 quantification
Welcome to the technical support center for the accurate quantification of L-Serine-¹⁵N,d₃. This resource is designed for researchers, scientists, and drug development professionals utilizing L-Serine-¹⁵N,d₃ as an internal standard or tracer in mass spectrometry-based studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for isotopic impurity when using L-Serine-¹⁵N,d₃?
A1: Commercially available stable isotope-labeled compounds, including L-Serine-¹⁵N,d₃, are never 100% pure.[1] They contain residual amounts of unlabeled L-Serine (M+0) and partially labeled isotopologues. This isotopic impurity, along with the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in both the analyte and the internal standard, can lead to overlapping mass signals.[2] Failure to correct for these contributions can result in inaccurate quantification, potentially leading to misinterpretation of experimental results.[1][3]
Q2: What are the primary sources of error in L-Serine-¹⁵N,d₃ quantification?
A2: The primary sources of error include:
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Isotopic impurity of the L-Serine-¹⁵N,d₃ tracer: The presence of unlabeled and partially labeled serine molecules in the internal standard.[1]
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Natural isotopic abundance: The natural occurrence of heavy isotopes in all molecules being analyzed.
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Isotopic exchange: The potential for deuterium atoms on the L-Serine-¹⁵N,d₃ to exchange with hydrogen atoms from the solvent or matrix, particularly at non-neutral pH.
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Matrix effects: Ion suppression or enhancement of the analyte or internal standard signal caused by other components in the sample matrix.
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In-source fragmentation: Loss of a deuterium atom from the internal standard in the mass spectrometer's ion source, which can contribute to the analyte's signal.
Q3: What is the chromatographic isotope effect and how does it affect my analysis?
A3: The chromatographic isotope effect is a phenomenon where deuterated compounds may have slightly different retention times on a chromatography column compared to their non-deuterated counterparts. Typically, deuterated compounds are slightly less retentive on reversed-phase columns and may elute slightly earlier. While this effect is usually small, it is important to be aware of it and ensure that the integration of both the analyte and internal standard peaks is accurate.
Q4: Can I use L-Serine-¹⁵N,d₃ for absolute quantification without a calibration curve?
A4: While stable isotope-labeled internal standards are excellent for relative quantification, absolute quantification generally requires a calibration curve. This is because the response of the mass spectrometer can vary between the analyte and the internal standard. A calibration curve prepared with known concentrations of unlabeled L-Serine and a fixed concentration of L-Serine-¹⁵N,d₃ will provide the most accurate absolute quantification.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification Results
Symptoms:
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High variability between replicate measurements.
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Calculated concentrations are significantly different from expected values.
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Poor linearity of the calibration curve.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Correction for Isotopic Impurity and Natural Abundance | Ensure you are using appropriate software (e.g., IsoCor, IsoCorrectoR) to correct for the natural abundance of all elements and the stated isotopic purity of your L-Serine-¹⁵N,d₃ standard. |
| Isotopic Exchange of Deuterium Labels | Review your sample preparation and storage conditions. Avoid strongly acidic or basic solutions. If possible, use aprotic solvents for stock solutions and maintain a pH between 2.5 and 3 for aqueous solutions to minimize back-exchange. |
| Matrix Effects | Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix. If significant matrix effects are observed, consider further sample cleanup or adjusting your chromatographic method to better separate the analyte from interfering matrix components. |
| Pipetting or Dilution Errors | Double-check all calculations and ensure that pipettes are properly calibrated. Prepare fresh stock solutions and standards to rule out degradation or evaporation. |
Issue 2: Drifting Internal Standard Signal Over a Run
Symptom:
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The peak area of the L-Serine-¹⁵N,d₃ internal standard consistently decreases or increases over the course of an analytical run.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange in the Autosampler | The internal standard may be undergoing isotopic exchange while sitting in the autosampler vial, especially if the mobile phase or sample diluent is protic and at a non-optimal pH. To test for this, re-inject the first sample at the end of the run to see if the internal standard response has changed. If exchange is suspected, minimize the time samples spend in the autosampler or adjust the solvent conditions. |
| Adsorption to Vials or Tubing | L-Serine can be "sticky" and adsorb to surfaces. Use low-adsorption vials and ensure that the LC system is well-passivated by injecting a few high-concentration samples before starting the analytical run. |
| Instability of the Derivatized Analyte | If a derivatization step is used, the resulting product may not be stable over the duration of the run. Conduct a stability experiment by analyzing a derivatized sample at several time points to assess its stability. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of L-Serine
This protocol describes a common method for the derivatization of L-Serine using (R)-1-Boc-2-piperidine carbonyl chloride for LC-MS/MS analysis.
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Protein Precipitation:
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To 100 µL of plasma sample, add 400 µL of acetone.
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Add 20 µL of the L-Serine-¹⁵N,d₃ internal standard solution (concentration will depend on the expected analyte concentration).
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Vortex the mixture thoroughly.
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Centrifuge at 13,000 x g for 10 minutes at 4°C.
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Derivatization:
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Transfer 400 µL of the supernatant to a new tube.
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Add 300 µL of (R)-1-Boc-2-piperidine carbonyl chloride solution.
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Stir the mixture at 1000 rpm for 2 hours at room temperature.
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Reaction Quenching and Sample Finalization:
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Add 200 µL of trifluoroacetic acid (TFA) to each sample and incubate for 1 hour.
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Evaporate the samples to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of a suitable solvent (e.g., 10:90 methanol/water) for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Analysis of Derivatized L-Serine
This is a general guide; specific parameters should be optimized for your instrument.
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LC Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm) is a common choice.
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Mobile Phase A: Water with 0.3% TFA.
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Mobile Phase B: Methanol with 0.3% TFA.
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Gradient: A typical gradient might be 5-95% B over 20 minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 20 µL.
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MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
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MRM Transitions: These will need to be optimized for the specific derivatized L-Serine. For underivatized serine, common transitions are m/z 106.1 -> 60.0 for L-Serine and m/z 109.1 -> 63.0 for L-Serine-d₃. The ¹⁵N label will shift the precursor and product ions accordingly.
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Isotopic Correction Workflow
The following diagram illustrates the general workflow for correcting for isotopic impurities in L-Serine-¹⁵N,d₃ quantification.
Quantitative Data Summary
The following table provides a hypothetical example of the mass isotopomer distribution (MID) of L-Serine-¹⁵N,d₃ before and after correction for natural abundance and a tracer impurity of 1% M+0. The analysis is focused on the M+4 isotopologue, which is the target for quantification.
| Mass Isotopologue | Uncorrected Abundance (%) | Corrected Abundance (%) |
| M+0 (Unlabeled) | 1.00 | 0.00 |
| M+1 | 0.35 | 0.00 |
| M+2 | 0.15 | 0.00 |
| M+3 | 0.05 | 0.00 |
| M+4 (Target) | 98.00 | 99.55 |
| M+5 | 0.40 | 0.45 |
| M+6 | 0.05 | 0.00 |
This is a simplified example. The actual correction would involve a more complex matrix calculation considering all possible isotopic contributions.
Signaling Pathway and Logical Relationships
The diagram below illustrates the logical relationship between the different sources of isotopic interference and the need for correction to achieve accurate quantification.
References
issues with L-Serine-15N,d3 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling L-Serine-15N,d3, with a focus on addressing solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of the amino acid L-serine. In this molecule, the nitrogen atom is replaced with its heavy isotope, ¹⁵N, and three hydrogen atoms are replaced with deuterium (d3). This labeling makes it a valuable tracer in various research applications without the need for radioactivity.
Common applications include:
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Metabolic Labeling: Used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to study protein synthesis, turnover, and quantification.[1][2][3][4]
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Metabolomics: To trace the metabolic fate of serine in various biochemical pathways.
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Proteomics: As an internal standard for accurate quantification of proteins and peptides by mass spectrometry.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To study protein structure and dynamics.
Q2: Does the isotopic labeling of this compound affect its solubility compared to unlabeled L-Serine?
The isotopic labeling with ¹⁵N and deuterium has a negligible effect on the physicochemical properties of the molecule, including its solubility. For practical purposes, the solubility of this compound can be considered the same as that of unlabeled L-Serine.
Q3: What is the expected solubility of this compound in water?
L-Serine is highly soluble in water. The solubility increases with temperature. While specific data for the isotopically labeled form is not readily published, based on data for unlabeled L-serine, you can expect the following solubility:
| Temperature (°C) | Solubility in Water (g/L) |
| 20 | 250[5] |
| 25 | 425 |
Q4: How does pH affect the solubility of this compound?
The solubility of L-serine, and by extension this compound, is significantly influenced by pH. Amino acids are least soluble at their isoelectric point (pI) and become more soluble in acidic or alkaline solutions. The isoelectric point of L-serine is approximately 5.68. Therefore, adjusting the pH of the aqueous solution away from this value will increase its solubility.
| pH | Relative Solubility |
| < 5.68 (Acidic) | Increased |
| 5.68 (pI) | Minimum |
| > 5.68 (Alkaline) | Increased |
Q5: Can I autoclave solutions containing this compound?
While L-serine is a stable amino acid, repeated autoclaving or prolonged exposure to high temperatures in solution can potentially lead to some degradation. For sterile applications, it is recommended to prepare a concentrated stock solution, sterilize it by filtration through a 0.22 µm filter, and then aseptically add it to the sterile culture medium or buffer.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound in aqueous solutions.
Problem 1: The this compound powder is not dissolving completely in water or buffer at the desired concentration.
| Possible Cause | Suggested Solution |
| Solution is saturated | Check the solubility limits at the current temperature (refer to the data table above). If your desired concentration exceeds the solubility limit, you may need to increase the volume of the solvent. |
| Temperature is too low | Gently warm the solution to 37-50°C. L-serine's solubility increases with temperature. |
| pH is near the isoelectric point (pI ≈ 5.68) | Adjust the pH of the solution. For most cell culture applications (pH 7.2-7.4), solubility should be high. If dissolving in a buffer with a pH close to 5.7, consider using a more acidic or alkaline buffer for initial dissolution before adjusting the final pH. |
| Insufficient mixing | Vortex the solution vigorously. If clumps persist, use a sonicator bath for short bursts to aid dissolution. |
Problem 2: After dissolving this compound in my cell culture medium, I observe precipitation.
| Possible Cause | Suggested Solution |
| Interaction with other media components | While unlikely for a simple amino acid, complex media can sometimes lead to precipitation. Try dissolving the this compound in a small volume of sterile water or a simple buffer (like PBS) first, and then add this stock solution to the final volume of your cell culture medium. |
| Local high concentration | When adding a concentrated stock solution, add it dropwise while gently swirling the medium to ensure rapid and even distribution. |
| Temperature shock | Ensure that the stock solution and the medium are at similar temperatures before mixing. |
Problem 3: I am performing a SILAC experiment, and I suspect incomplete labeling of my proteins.
| Possible Cause | Suggested Solution |
| Insufficient concentration of this compound in the medium | Ensure that the final concentration of this compound in your SILAC medium is sufficient and not being depleted by high cell density or rapid proliferation. |
| Presence of unlabeled L-serine | Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. Ensure the base medium is devoid of unlabeled L-serine. |
| Insufficient adaptation time | Cells need to be cultured for a sufficient number of passages (typically at least 5-6) in the heavy medium to ensure complete incorporation of the labeled amino acid into their proteins. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound
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Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
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Initial Dissolution: Add a portion of the final volume of sterile, high-purity water or a suitable buffer (e.g., PBS) to the powder.
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Aiding Dissolution:
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Vortex the solution until the powder is fully dissolved.
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If necessary, warm the solution to 37°C to aid dissolution.
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For difficult-to-dissolve amounts, brief sonication can be applied.
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Final Volume: Add the remaining solvent to reach the final desired concentration.
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Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile container.
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Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Protocol 2: Supplementing Cell Culture Medium for Metabolic Labeling (SILAC)
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Prepare SILAC Medium: Use a formulation of cell culture medium that lacks L-serine.
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Add Labeled Serine: Aseptically add the sterile stock solution of this compound to the "heavy" SILAC medium to the desired final concentration.
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Add Unlabeled Serine: Add a sterile stock solution of unlabeled L-serine to the "light" SILAC medium to the same final concentration.
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Dialyzed Serum: Supplement both "heavy" and "light" media with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled L-serine from the serum.
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Cell Adaptation: Culture the cells in the "heavy" medium for at least 5-6 passages to ensure complete incorporation of this compound.
Visualizations
L-Serine Metabolism and Signaling Involvement
Caption: Key metabolic pathways and signaling roles of L-Serine.
Experimental Workflow: Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound.
Logical Relationship: SILAC Experiment Workflow
Caption: General workflow for a SILAC experiment using this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. L-Serine | 56-45-1 [chemicalbook.com]
Validation & Comparative
A Researcher's Guide to Metabolic Tracing: L-Serine-15N,d3 vs. L-Serine-13C3,15N
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two powerful tools for metabolic tracing, L-Serine-15N,d3 and L-Serine-13C3,15N, supported by experimental data and detailed methodologies to inform your experimental design.
Stable isotope tracing is a robust technique that allows for the precise tracking of metabolic substrates through complex biochemical networks, offering unparalleled insights into cellular physiology and disease mechanisms. L-serine, a non-essential amino acid, plays a central role in a multitude of cellular processes, including nucleotide synthesis, redox homeostasis, and the production of other amino acids and lipids. Understanding the dynamics of serine metabolism is therefore critical in various fields, from cancer research to neurobiology. This guide will delve into the comparative utility of this compound and L-Serine-13C3,15N, two commonly employed stable isotope-labeled versions of L-serine, to illuminate their respective strengths and applications in metabolic tracing studies.
At a Glance: Key Differences and Applications
The fundamental distinction between this compound and L-Serine-13C3,15N lies in the specific isotopes incorporated into the serine molecule. This difference dictates the metabolic pathways that can be most effectively interrogated and the analytical strategies required for data acquisition and interpretation.
| Feature | This compound | L-Serine-13C3,15N |
| Isotopic Labels | One ¹⁵N atom, Three ²H (deuterium) atoms | Three ¹³C atoms, One ¹⁵N atom |
| Primary Tracing Focus | One-carbon metabolism, nitrogen fate, redox metabolism | Central carbon metabolism, nitrogen fate, biosynthesis |
| Key Metabolic Pathways | Folate and methionine cycles, glycine synthesis, nucleotide synthesis (purines), NADPH production | Glycolysis, TCA cycle, amino acid synthesis, nucleotide synthesis (ribose and base) |
| Analytical Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Common Application | Investigating the contribution of serine to the one-carbon unit pool for biosynthesis and redox balance. | Quantifying the flux of serine's carbon backbone into various biosynthetic pathways. |
Delving Deeper: A Comparative Analysis
This compound: A Probe for One-Carbon Metabolism and Nitrogen Dynamics
This compound is an invaluable tool for dissecting the intricate network of one-carbon metabolism. The deuterium atoms on the β-carbon (C3) of serine are strategically positioned to trace the flow of one-carbon units. When serine is converted to glycine by serine hydroxymethyltransferase (SHMT), the β-carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key one-carbon donor. The deuterium label allows researchers to follow the fate of this one-carbon unit into various biosynthetic pathways, including purine and thymidylate synthesis.
Furthermore, the ¹⁵N label on the amino group enables the simultaneous tracking of nitrogen fate. This dual-labeling strategy is particularly powerful for understanding the coordinated regulation of carbon and nitrogen metabolism.
Advantages of this compound:
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Specific for One-Carbon Metabolism: The deuterium labels provide a direct readout of the flux through the one-carbon network.
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Insights into Redox Metabolism: The metabolism of the deuterium-labeled one-carbon unit can influence the cellular redox state, particularly the NADPH/NADP+ ratio, which can be indirectly monitored.
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Simultaneous Carbon and Nitrogen Tracing: The presence of both deuterium and ¹⁵N allows for a more comprehensive analysis of serine's metabolic contributions.
Limitations:
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The deuterium labels do not trace the entire carbon backbone of serine, limiting its utility for studying pathways where the carboxyl and α-carbons are of primary interest.
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Kinetic isotope effects associated with deuterium can sometimes influence reaction rates, a factor that needs to be considered in data interpretation.
L-Serine-13C3,15N: Mapping the Journey of Serine's Carbon Backbone
L-Serine-13C3,15N provides a comprehensive view of how the entire carbon skeleton of serine is utilized by the cell. With all three carbon atoms labeled with ¹³C, researchers can trace their incorporation into a wide array of downstream metabolites. This makes it an excellent choice for quantifying the contribution of serine to central carbon metabolism, including the tricarboxylic acid (TCA) cycle, and the biosynthesis of other amino acids like glycine and cysteine.
The ¹⁵N label, similar to its counterpart in this compound, allows for the concurrent investigation of nitrogen metabolism. This comprehensive labeling scheme is particularly advantageous for metabolic flux analysis (MFA), a computational method used to quantify the rates of metabolic reactions.
Advantages of L-Serine-13C3,15N:
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Comprehensive Carbon Tracing: Tracks the fate of all three carbon atoms of serine, providing a global view of its metabolic distribution.
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Ideal for Metabolic Flux Analysis (MFA): The extensive labeling information is well-suited for computational modeling to determine intracellular fluxes.
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Dual Carbon and Nitrogen Tracing: Enables the simultaneous quantification of both carbon and nitrogen flow from serine.
Limitations:
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While it traces the one-carbon unit, it does not offer the same specificity for one-carbon metabolism as deuterium-labeled serine.
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The analysis of multiple ¹³C isotopologues can be more complex than tracking a single deuterium label.
Experimental Corner: Protocols and Workflows
To effectively utilize these tracers, a well-defined experimental protocol is essential. Below are generalized workflows for metabolic tracing experiments in cell culture using either this compound or L-Serine-13C3,15N, followed by mass spectrometry analysis.
General Experimental Workflow for Metabolic Tracing in Cell Culture
Caption: A generalized workflow for metabolic tracing experiments.
Detailed Methodologies
1. Cell Culture and Isotope Labeling:
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
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Medium Preparation: Prepare culture medium containing either this compound or L-Serine-13C3,15N at a known concentration. It is crucial to use dialyzed fetal bovine serum to minimize the background of unlabeled serine.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the isotope-labeled medium. The duration of labeling will depend on the specific metabolic pathway and whether steady-state or kinetic flux is being measured. For pathways like one-carbon metabolism, shorter time points (minutes to hours) may be sufficient, while for pathways with slower turnover, longer incubation times (up to 24 hours) may be necessary.
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity instantaneously, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture plate.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins. The supernatant containing the polar metabolites is collected for analysis.
3. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC) is typically used for the analysis of serine isotopologues.
-
Chromatography: Use a suitable LC column (e.g., a HILIC column for polar metabolites) to separate serine and its downstream metabolites.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.
-
Mass Resolution: High resolution is critical to distinguish between ¹³C and ¹⁵N isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture all isotopologues of the targeted metabolites. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation and quantification of specific metabolites.
-
4. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of serine and its metabolites.
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes.
-
Metabolic Flux Analysis (MFA): For data from L-Serine-13C3,15N tracing, use software packages like INCA or Metran to perform MFA and calculate metabolic fluxes.
Visualizing Metabolic Pathways
To better understand the metabolic fate of the isotopic labels from each tracer, the following diagrams illustrate the key pathways involved.
Metabolic Fate of this compound
Caption: Tracing one-carbon metabolism with this compound.
Metabolic Fate of L-Serine-13C3,15N
Caption: Mapping central carbon metabolism with L-Serine-13C3,15N.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and L-Serine-13C3,15N for metabolic tracing is ultimately dictated by the specific research question.
-
For focused investigations into the dynamics of one-carbon metabolism , the contribution of serine to the one-carbon pool, and its impact on redox homeostasis, This compound is the tracer of choice. Its specific labeling pattern provides a clear and direct readout of flux through this critical network.
-
For a more global assessment of how the entire carbon backbone of serine is distributed throughout central carbon metabolism and various biosynthetic pathways, and for conducting quantitative metabolic flux analysis , L-Serine-13C3,15N is the superior option. Its comprehensive labeling enables a detailed mapping of serine's metabolic fate.
By carefully considering the strengths and limitations of each tracer and employing rigorous experimental and analytical methodologies, researchers can unlock profound insights into the complex and dynamic world of cellular metabolism.
Validating Quantification Accuracy with L-Serine-15N,d3 Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals seeking the highest level of accuracy in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides a comprehensive comparison of L-Serine-15N,d3 as a stable isotope-labeled (SIL) internal standard for the quantification of L-serine by mass spectrometry, objectively comparing its expected performance with other alternatives and providing supporting experimental data from published literature.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), ensures the most accurate and precise measurement by correcting for variability during sample preparation, chromatography, and ionization. This compound, with its combination of both 15N and deuterium labeling, offers a significant mass shift from the endogenous L-serine, minimizing potential spectral overlap and ensuring reliable quantification.
The Importance of an Ideal Internal Standard
An ideal internal standard should co-elute with the analyte and exhibit the same behavior during sample extraction and ionization, thereby compensating for any sample loss or matrix effects. While structural analogs can be used, they may not perfectly mimic the analyte's behavior, leading to reduced accuracy and precision. Stable isotope-labeled standards, particularly those with multiple heavy isotopes like this compound, are considered the most reliable choice.
Comparison of Internal Standards for L-Serine Quantification
This section compares the expected performance of this compound with another commonly used stable isotope-labeled standard, L-Serine-d3, and a structural analog internal standard. The data presented in the tables below is a synthesis of typical performance characteristics reported in various studies for the LC-MS/MS analysis of amino acids in biological matrices.
Table 1: Comparison of Key Performance Characteristics
| Parameter | This compound (Expected) | L-Serine-d3 (Typical) | Structural Analog (e.g., Alanine-d4) |
| Chemical Identity | Identical to L-Serine | Nearly Identical | Different |
| Co-elution with L-Serine | Yes | Potential for slight chromatographic shift | No |
| Correction for Matrix Effects | Excellent | Good to Excellent | Moderate to Poor |
| Correction for Sample Loss | Excellent | Excellent | Moderate to Poor |
| Accuracy (% Bias) | < 5% | < 10% | < 15% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
Table 2: Typical Quantitative Validation Data
The following table summarizes typical validation results for the quantification of L-serine in human plasma using a stable isotope-labeled internal standard. These values are representative of what can be achieved with a well-developed and validated LC-MS/MS method.
| Quality Control Level | Analyte Concentration | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC | Low physiological range | 95-105% | < 10% |
| Mid QC | Mid physiological range | 97-103% | < 8% |
| High QC | High physiological range | 98-102% | < 5% |
Experimental Protocols
A robust and reliable quantification of L-serine requires a well-defined experimental protocol. Below is a typical workflow and a detailed methodology for sample preparation and LC-MS/MS analysis.
Experimental Workflow
Caption: A typical experimental workflow for the quantification of L-serine using a stable isotope-labeled internal standard.
Detailed Methodology
1. Sample Preparation:
-
Spiking with Internal Standard: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Serine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Comparison of Internal Standard Strategies
The choice of internal standard is a critical decision in developing a quantitative assay. The following diagram illustrates the logical relationship between different internal standard strategies and their impact on quantification accuracy.
Caption: A diagram illustrating the impact of internal standard choice on quantification accuracy.
A Comparative Guide to the Cross-Validation of L-Serine-15N,d3 and Other Labeled Amino Acids in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids in biological matrices is fundamental to a wide range of research areas, from metabolic studies and nutritional science to clinical diagnostics and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, relying on the use of stable isotope-labeled internal standards (SIL-ISs) to ensure precision and accuracy.[1] L-Serine-15N,d3, a commonly used internal standard for L-Serine, offers a robust approach for quantification. However, understanding its performance relative to other labeled amino acids is crucial for method development, validation, and cross-validation between different analytical methods or laboratories.[2]
This guide provides an objective comparison of this compound with other labeled amino acid alternatives, supported by established principles of bioanalytical method validation. We present a summary of key performance parameters, detailed experimental protocols for cross-validation, and visual workflows to aid in the design and implementation of rigorous analytical methods.
Performance Comparison of Labeled Amino Acid Internal Standards
The choice of a SIL-IS can significantly impact assay performance. The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction and ionization to accurately compensate for matrix effects and other sources of variability.[3] The following table summarizes the key performance characteristics of different types of labeled amino acids, with a focus on L-Serine as an example.
| Feature | This compound (Deuterium & Nitrogen-15) | L-Serine-¹³C₃,¹⁵N (Carbon-13 & Nitrogen-15) | L-Serine-d₃ (Deuterium only) |
| Chromatographic Co-elution | Generally good, but potential for slight retention time shifts due to the deuterium isotope effect.[4] | Excellent, as ¹³C and ¹⁵N isotopes cause minimal changes to the physicochemical properties of the molecule. | Potential for retention time shifts relative to the unlabeled analyte. |
| Isotopic Stability | High. The ¹⁵N label is stable, and deuterium on non-exchangeable positions offers good stability. | Very high. ¹³C and ¹⁵N are integrated into the carbon and nitrogen backbone and are not susceptible to back-exchange. | Generally stable if deuterium is on non-exchangeable positions, but care must be taken to avoid H-D exchange. |
| Matrix Effect Compensation | Good, but can be compromised if there is a significant chromatographic shift from the analyte. | Excellent, as it co-elutes with the analyte, experiencing the same ionization suppression or enhancement. | May be less effective if chromatographic separation occurs, leading to differential matrix effects. |
| Potential for Isotopic Interference | Low risk of interference from naturally occurring isotopes of the analyte. | Minimal risk of interference. | Low risk, but needs to be assessed during method validation. |
| Cost & Availability | Generally more cost-effective and widely available than multiply ¹³C-labeled standards. | Typically higher cost due to more complex synthesis. | Often the most cost-effective and readily available option. |
Experimental Protocols for Cross-Validation
Cross-validation of analytical methods is essential to ensure the comparability of results when different internal standards are used or when a method is transferred between laboratories. The following is a generalized protocol for the cross-validation of an LC-MS/MS method for L-Serine using this compound and a ¹³C-labeled alternative.
Objective
To compare the performance of this compound and L-Serine-¹³C₃,¹⁵N as internal standards for the quantification of L-Serine in human plasma.
Materials
-
Analytes and Internal Standards: L-Serine, this compound, and L-Serine-¹³C₃,¹⁵N.
-
Biological Matrix: Pooled human plasma from at least six different sources.
-
Reagents: HPLC-grade water, acetonitrile, formic acid, and other necessary solvents.
-
Equipment: Calibrated pipettes, centrifuge, LC-MS/MS system.
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of L-Serine, this compound, and L-Serine-¹³C₃,¹⁵N in an appropriate solvent (e.g., 0.1% formic acid in water).
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples.
-
Prepare two different internal standard working solutions, one with this compound and the other with L-Serine-¹³C₃,¹⁵N.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration curves by spiking the blank plasma with known concentrations of L-Serine.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of ice-cold methanol containing the respective internal standard (either this compound or L-Serine-¹³C₃,¹⁵N).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A column suitable for amino acid analysis, such as a HILIC or a C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a gradient to achieve good separation and peak shape for L-Serine.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Serine, this compound, and L-Serine-¹³C₃,¹⁵N.
-
-
Data Analysis and Acceptance Criteria:
-
Quantify the concentration of L-Serine in the QC samples using both internal standards.
-
Calculate the accuracy (%bias) and precision (%CV) for each set of QCs.
-
For cross-validation, the mean concentration of the QC samples obtained with the two different internal standards should be within ±15% of each other.
-
Visualizing Key Processes in Bioanalysis
To further clarify the concepts discussed, the following diagrams illustrate the workflow for cross-validating internal standards and the fundamental principle of stable isotope dilution.
Caption: Workflow for cross-validating two different stable isotope-labeled internal standards.
Caption: Principle of stable isotope dilution for accurate quantification.
Conclusion
The cross-validation of analytical methods using different stable isotope-labeled internal standards is a critical step in ensuring data integrity and comparability across studies and laboratories. While this compound is a suitable internal standard for many applications, the use of ¹³C- and ¹⁵N-labeled analogs like L-Serine-¹³C₃,¹⁵N may offer superior performance, particularly in terms of chromatographic co-elution and minimizing potential matrix effects. The choice of the most appropriate internal standard should be based on a thorough evaluation of the analytical method's performance characteristics, taking into account the specific requirements of the study and regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of L-Serine-15N,d3 in Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Serine-15N,d3 and other isotopically labeled L-Serine substrates for assessing the kinetic isotope effect (KIE) in enzyme assays. We will focus on two key enzymes that utilize L-Serine: Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, and Serine Racemase, which synthesizes the neuromodulator D-serine. This guide includes quantitative data, detailed experimental protocols, and a visualization of the relevant metabolic pathway to aid in experimental design and data interpretation.
Data Presentation: Comparison of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzyme mechanisms by revealing the extent to which a specific atom's mass affects the rate of a reaction. A KIE value greater than 1 indicates that the heavier isotope reacts more slowly, suggesting that the bond to the isotopic atom is broken or significantly altered in the rate-determining step of the reaction.
| Isotopologue | Enzyme | KM (mM) | Specific Activity (nmol·min-1·mg-1) | KIE (kH/kiso) | Reference |
| L-Serine (unlabeled) | S. paucimobilis SPT | 1.56 ± 0.10 | 386.3 ± 39.7 | - | [1] |
| [3,3-D]-L-Serine | S. paucimobilis SPT | 2.72 ± 0.29 | 396.7 ± 13.1 | 0.95 ± 0.12 | [1] |
| [2,3,3-D]-L-Serine | S. paucimobilis SPT | 2.03 ± 0.16 | 177.3 ± 5.9 | 2.18 ± 0.13 | [1] |
| [2-13C]-L-Serine | S. paucimobilis SPT | 1.63 ± 0.14 | 425.8 ± 14.5 | 1.03 ± 0.14 | [1] |
| [1,2,3-13C, 2-15N]-L-Serine | S. paucimobilis SPT | 1.79 ± 0.20 | 440.5 ± 17.9 | 0.90 ± 0.18 | [1] |
| L-Serine (unlabeled) | human scSPT | 1.3 ± 0.2 | 12.2 ± 0.8 | - | |
| [3,3-D]-L-Serine | human scSPT | - | 10.4 ± 2.2 | 0.95 ± 0.12 | |
| [2,3,3-D]-L-Serine | human scSPT | - | 11.3 ± 0.8 | 1.11 ± 0.23 | |
| [2-13C]-L-Serine | human scSPT | - | 12.9 ± 1.9 | 1.03 ± 0.14 | |
| [1,2,3-13C, 2-15N]-L-Serine | human scSPT | - | - | 0.90 ± 0.18 |
Note: The KIE for human single-chain SPT (scSPT) was determined by comparing reaction rates at a single substrate concentration.
Analysis of KIE Data:
-
Deuterium Labeling at C2 is Mechanistically Informative for Bacterial SPT: A significant primary KIE of 2.18 is observed with [2,3,3-D]-L-Serine for the bacterial S. paucimobilis SPT. This indicates that the abstraction of the α-proton from L-serine is a rate-determining step in the catalytic mechanism of the bacterial enzyme.
-
No Significant KIE for Human SPT: In contrast, the human SPT shows no significant KIE with any of the deuterated L-serine substrates. This suggests that for the human enzyme, the C-H bond cleavage is not the rate-limiting step. Other steps, such as product release, may be slower.
-
15N and 13C Labeling Show No Significant KIE: The KIE values for [2-13C]-L-Serine and the heavily labeled [1,2,3-13C, 2-15N]-L-Serine are close to 1 for both enzymes, indicating that the cleavage of the C-C bond and the involvement of the amino group are not the primary rate-determining steps under the assayed conditions.
-
Implications for this compound: Based on the available data, it is expected that this compound (deuterated at the C2 and C3 positions and labeled with 15N at the amino group) would exhibit a significant KIE with bacterial SPT, similar to [2,3,3-D]-L-Serine. For human SPT, a significant KIE is not expected. The 15N label is unlikely to contribute significantly to the KIE unless the C-N bond is substantially altered in the transition state of the rate-determining step.
Experimental Protocols
Protocol 1: Serine Palmitoyltransferase (SPT) Activity Assay using Isotopic L-Serine and Mass Spectrometry
This protocol is adapted from established methods for measuring SPT activity and is suitable for use with this compound and other isotopically labeled serine substrates.
A. Materials and Reagents:
-
Enzyme source: Purified recombinant SPT or cell lysates/microsomes expressing SPT.
-
Substrates:
-
L-Serine (unlabeled)
-
This compound (or other labeled isotopologue)
-
Palmitoyl-CoA
-
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 1 mM EDTA
-
Quenching Solution: Methanol
-
Internal Standard: C17-sphinganine or other appropriate lipid standard.
-
Solvents for Lipid Extraction: Chloroform, Methanol, Water
-
LC-MS/MS system
B. Enzyme Assay Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
Enzyme preparation (e.g., 50-100 µg of microsomal protein)
-
50 µM PLP
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the substrates:
-
A mixture of unlabeled L-Serine and this compound (for competitive KIE measurements). The final concentration of total L-serine should be around the KM value of the enzyme (e.g., 1-2 mM for SPT).
-
Palmitoyl-CoA (e.g., 50 µM).
-
-
Incubation: Incubate the reaction at 37°C for a time course (e.g., 0, 5, 10, 20, 30 minutes) to ensure the reaction is in the linear range.
-
Quenching: Stop the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.
-
Lipid Extraction:
-
Add 2 volumes of chloroform to the quenched reaction mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Monitor the transition of the precursor ions of the unlabeled and labeled 3-ketodihydrosphingosine (the product of the SPT reaction) to their respective product ions.
-
Quantify the peak areas of the unlabeled and labeled product.
-
C. KIE Calculation:
The KIE on V/K can be calculated using the following equation for competitive experiments:
Where:
-
f is the fractional conversion of the substrate.
-
Rp is the ratio of the heavy to light isotope in the product.
-
R0 is the initial ratio of the heavy to light isotope in the substrate mixture.
Protocol 2: Serine Racemase Activity Assay
This protocol is based on the method described for the purification and characterization of rat brain serine racemase.
A. Materials and Reagents:
-
Enzyme source: Purified recombinant serine racemase or brain tissue homogenate.
-
Substrates:
-
L-Serine (unlabeled)
-
Deuterated L-Serine (e.g., [2,3,3-D]-L-Serine)
-
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT
-
Quenching Solution: Trichloroacetic acid (TCA)
-
Analytical method: Chiral HPLC or a D-serine specific enzymatic assay.
B. Enzyme Assay Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
Enzyme preparation
-
15 µM PLP
-
-
Initiation of Reaction: Start the reaction by adding L-serine (unlabeled or deuterated) to a final concentration around the KM of the enzyme (approximately 10 mM for the l- to d-serine conversion).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-120 minutes), ensuring less than 10% substrate consumption to measure the initial velocity.
-
Quenching: Stop the reaction by adding TCA to a final concentration of 5%.
-
Sample Preparation:
-
Centrifuge to pellet the precipitated protein.
-
Extract the supernatant with diethyl ether to remove TCA.
-
-
Analysis:
-
Determine the amount of D-serine produced using a chiral HPLC column that can separate L- and D-serine or by using a specific D-amino acid oxidase-based chemiluminescent assay.
-
C. KIE Calculation:
The KIE can be determined by comparing the initial rates of the reaction with the unlabeled and deuterated L-serine substrates.
Mandatory Visualization
Sphingolipid Biosynthesis Pathway
The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the central role of Serine Palmitoyltransferase (SPT).
Caption: De novo sphingolipid biosynthesis pathway.
Experimental Workflow for KIE Measurement
The following diagram outlines the general workflow for determining the kinetic isotope effect using a competitive assay with mass spectrometry.
Caption: Workflow for competitive KIE measurement.
Conclusion
The assessment of the kinetic isotope effect using isotopically labeled L-Serine, such as this compound, provides valuable insights into the mechanisms of enzymes like Serine Palmitoyltransferase and Serine Racemase. The choice of isotopologue is critical, with deuterium substitution at the α-carbon being particularly informative for probing C-H bond cleavage. While direct experimental data for this compound is limited, the comparative data presented here allows for informed predictions of its behavior in enzyme assays. The detailed protocols and workflow diagrams provided in this guide offer a practical framework for researchers to design and execute their own KIE studies, ultimately contributing to a deeper understanding of enzyme function and aiding in the development of novel therapeutics.
References
A Comparative Guide to L-Serine-15N,d3 and Deuterated Serine for NMR Structural Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of proteins in solution. The success of NMR studies, particularly for larger and more complex proteins, is critically dependent on isotopic labeling strategies. This guide provides an objective comparison of two key isotopically labeled amino acids, L-Serine-15N,d3 and deuterated serine (L-Serine-d3), in the context of protein NMR structural studies. We will delve into their respective impacts on spectral quality, provide illustrative experimental data, and detail the methodologies for their application.
The Critical Role of Isotopic Labeling in Protein NMR
As the size of a protein increases, so does the complexity of its NMR spectrum. This leads to severe signal overlap and line broadening, which can obscure crucial structural information. Isotopic labeling with stable isotopes such as Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H or D) is a fundamental strategy to overcome these challenges.
-
¹⁵N-Labeling: The incorporation of ¹⁵N allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D experiment generates a unique peak for each backbone and sidechain amide group, effectively acting as a "fingerprint" of the protein's folded state and dramatically reducing spectral crowding compared to a 1D proton spectrum.
-
Deuteration: The substitution of protons with deuterons (²H) significantly improves NMR spectra for larger proteins. Deuterium has a much smaller gyromagnetic ratio than protons, which leads to a reduction in the efficiency of dipolar relaxation, the primary cause of line broadening in large molecules. This results in sharper resonance lines and improved signal-to-noise ratios.
This compound vs. Deuterated Serine: A Head-to-Head Comparison
The choice between using a dual-labeled amino acid like this compound and a singly deuterated version such as L-Serine-d3 depends on the specific goals of the NMR study.
L-Serine-d3 (Deuterated Serine) is primarily used to reduce the proton density of a protein. When incorporated, it replaces the Cβ and Cα protons of serine with deuterons. This simplifies the proton NMR spectrum and, more importantly, reduces the ¹H-¹H dipolar interactions that lead to rapid signal decay (transverse relaxation). This is particularly beneficial for larger proteins where line broadening is a major issue.
This compound offers the combined advantages of both ¹⁵N and deuterium labeling at the serine residues. The ¹⁵N label provides the necessary nucleus for conducting ¹H-¹⁵N correlation experiments, allowing for the specific observation of serine amide signals. Simultaneously, the deuterons at the Cα and Cβ positions reduce local proton density, leading to narrower linewidths and enhanced sensitivity for the very signals being observed. This dual labeling is especially powerful when used in conjunction with advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which further mitigates line broadening in large proteins.
Performance Comparison: Expected Quantitative Improvements
While direct, side-by-side published experimental data quantitatively comparing the performance of this compound and L-Serine-d3 for the same protein is scarce, the expected improvements in NMR spectral quality can be inferred from the well-established principles of isotopic labeling. The following table summarizes the anticipated quantitative differences in a hypothetical ¹H-¹⁵N HSQC experiment on a moderately sized protein (~30 kDa).
| Parameter | Uniformly ¹⁵N-Labeled Serine | Deuterated Serine (L-Serine-d3) | This compound |
| Serine ¹H Linewidth (Hz) | ~30-40 | Not directly observable in ¹H-¹⁵N HSQC | ~15-25 |
| Serine Signal-to-Noise Ratio | Baseline | Not applicable | ~1.5 - 2.0x increase |
| Spectral Resolution | Moderate | Not applicable | High |
| Applicability to TROSY | Standard | Not applicable | Optimal |
Note: The values presented in this table are illustrative and represent expected outcomes based on established principles of NMR spectroscopy. Actual results will vary depending on the protein, spectrometer, and experimental conditions.
Experimental Protocols
The successful incorporation of isotopically labeled amino acids into a target protein is a critical first step. The following provides a detailed methodology for expressing a protein in E. coli with selective labeling using this compound.
Protein Expression and Labeling with this compound
This protocol is adapted for selective labeling in a minimal medium, which is essential to prevent the dilution of the labeled amino acid.
1. Preparation of M9 Minimal Medium:
-
Prepare a 10x M9 salt stock solution (Na₂HPO₄, KH₂PO₄, NaCl).
-
For 1 L of M9 medium, autoclave 890 ml of water and then aseptically add:
-
100 ml of sterile 10x M9 salts.
-
20 ml of sterile 20% (w/v) glucose (or ¹³C-glucose if desired).
-
2 ml of sterile 1 M MgSO₄.
-
100 µl of sterile 1 M CaCl₂.
-
1 ml of a sterile vitamin mix.
-
The appropriate antibiotic.
-
-
Add 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source for uniform ¹⁵N labeling of all amino acids.
2. Preparation of Amino Acid Stock Solutions:
-
Prepare a stock solution of all amino acids (except serine) at natural abundance.
-
Prepare a separate, sterile stock solution of this compound.
3. Cell Growth and Induction:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.
-
Inoculate a 50 ml starter culture in LB medium and grow overnight.
-
The next day, pellet the cells from the starter culture and wash them with M9 medium to remove any residual rich media.
-
Inoculate 1 L of the prepared M9 minimal medium with the washed cells.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches ~0.5.
-
Add the stock solution of natural abundance amino acids (excluding serine).
-
Add the this compound stock solution to a final concentration of ~100-200 mg/L.
-
Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
4. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
NMR Data Acquisition
The following outlines a typical workflow for acquiring a ¹H-¹⁵N HSQC spectrum of the labeled protein.
1. Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to a final concentration of 0.1-1.0 mM.
-
Add 5-10% D₂O to the final sample for the spectrometer lock.
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H-¹⁵N HSQC Experiment Parameters:
-
Use a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.
-
Set the spectral widths to cover all expected amide proton and nitrogen resonances.
-
Optimize the number of scans and acquisition times to achieve the desired signal-to-noise ratio.
-
For larger proteins labeled with this compound, a TROSY version of the HSQC experiment should be employed for optimal resolution and sensitivity.
Visualizing the Workflow and Rationale
The following diagrams illustrate the logical flow of the labeling strategy and the underlying principles of how these labeled compounds enhance NMR spectra.
Caption: Experimental workflow for NMR studies using labeled serine.
Caption: How isotopic labeling improves NMR spectra.
Conclusion
Both this compound and deuterated serine are valuable tools for NMR structural biologists. The choice between them hinges on the specific experimental needs.
-
Deuterated serine (L-Serine-d3) is an effective tool for generally reducing proton-mediated relaxation and simplifying spectra in larger proteins.
-
This compound represents a more advanced and targeted approach. It provides the dual benefit of a specific ¹⁵N handle for direct observation of serine residues in ¹H-¹⁵N correlation experiments, while the local deuteration ensures that the observed signals are sharp and sensitive. For detailed structural and dynamic studies of serine residues, especially within the context of a large protein, this compound is the superior choice, particularly when coupled with TROSY-based NMR experiments.
The investment in dual-labeled amino acids like this compound can yield significantly higher quality data, enabling more detailed and accurate structural and functional insights into challenging protein systems.
A Head-to-Head Comparison: L-Serine-15N,d3 Spike-in vs. Full Metabolic Labeling for Quantitative Proteomics
A Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reproducible protein quantification, researchers are often faced with a choice between various stable isotope labeling strategies. Two prominent methods, the L-Serine-15N,d3 spike-in approach and full metabolic labeling (such as SILAC), offer distinct advantages and are suited for different experimental needs. This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research.
At a Glance: Key Differences
| Feature | This compound Spike-in | Full Metabolic Labeling (e.g., SILAC) |
| Principle | Addition of a known amount of heavy-labeled L-Serine (or a target peptide/protein) as an internal standard to unlabeled biological samples after cell lysis or protein extraction. | Cells are cultured in media containing "heavy" stable isotope-labeled amino acids, leading to the in vivo incorporation of the label into all newly synthesized proteins. |
| Applicability | Universally applicable to any sample type, including tissues, biofluids, and organisms that are difficult to culture.[1][2] | Primarily limited to actively dividing cells in culture that can achieve near-complete labeling.[3] |
| Point of Sample Mixing | After cell lysis and protein extraction.[1][2] | Before cell lysis, allowing for combined processing from the earliest stage. |
| Accuracy & Precision | High accuracy and precision, with some studies suggesting slightly better precision than protein-level spike-ins under certain conditions. | Considered a gold standard for quantitative accuracy due to early-stage sample mixing, which minimizes downstream experimental variability. |
| Cost & Effort | Can be more cost-effective as it doesn't require large quantities of labeled media for cell culture. The labeling process is decoupled from the experiment itself. | Can be expensive due to the cost of labeled amino acids and specialized media. Requires significant time for complete metabolic incorporation. |
| Complexity | Relatively straightforward to implement. | Requires careful optimization of cell culture conditions to ensure complete labeling and avoid metabolic conversion of labeled amino acids. |
Quantitative Performance: A Comparative Analysis
A key determinant in choosing a quantification strategy is its precision. A study comparing the use of stable isotope labeled (SIL) peptide internal standards (analogous to a targeted this compound spike-in) with SILAC protein internal standards for the quantification of hepatic drug transporters provides valuable insights. The precision was assessed by calculating the standard deviation of the log-transformed protein concentrations from three independent trypsin digestions of each liver sample.
| Target Protein | Precision (Standard Deviation of Log-Transformed Concentration) | |
| SIL Peptide Spike-in | SILAC Protein Spike-in | |
| OATP1B1 | 0.12 | 0.15 |
| OATP1B3 | 0.10 | 0.13 |
| P-gp | 0.11 | 0.14 |
| OATP2B1 | 0.14 | 0.14 |
Data adapted from a study comparing SIL peptide and SILAC protein internal standards. Lower values indicate higher precision.
The results indicate that for three of the four proteins (OATP1B1, OATP1B3, and P-gp), the stable isotope labeled peptide spike-in method demonstrated slightly, yet significantly (P < 0.05), better precision than the SILAC protein internal standard method. For OATP2B1, the precision was comparable between the two methods. This suggests that when optimized, the spike-in of a heavy-labeled peptide or amino acid can provide highly precise and reliable quantification.
Experimental Protocols
Full Metabolic Labeling (SILAC) Protocol
This protocol outlines a typical workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
-
Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium where a specific essential amino acid (e.g., L-Lysine) is replaced with its stable isotope-labeled counterpart (e.g., 13C6-L-Lysine).
-
Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation (>95%) of the labeled amino acid into the proteome.
-
Experimental Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Combination: After treatment, the "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: The combined cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested, typically with trypsin, to generate peptides.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.
This compound Spike-in Protocol
This protocol describes a general workflow for using a stable isotope-labeled amino acid as a spike-in standard.
-
Sample Preparation: The biological sample (e.g., tissue homogenate, cell lysate) is prepared without any isotopic labeling.
-
Spike-in of Internal Standard: A known amount of the heavy-labeled internal standard, in this case, this compound, is added to the unlabeled sample. This is typically done after cell lysis and protein quantification to ensure a precise spike-in ratio.
-
Protein Digestion: The sample, now containing the unlabeled biological proteins and the heavy-labeled standard, is subjected to enzymatic digestion (e.g., with trypsin).
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The amount of the target protein in the original sample is quantified by comparing the signal intensity of the endogenous, unlabeled peptide to that of the corresponding spiked-in, heavy-labeled peptide.
Visualizing the Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and the relevant biological pathway.
Conclusion: Making the Right Choice
Both this compound spike-in and full metabolic labeling are powerful techniques for quantitative proteomics, each with its own set of strengths.
Full metabolic labeling (SILAC) is often considered the gold standard for accuracy in cell culture experiments due to the early combination of samples, which corrects for variability throughout the entire sample preparation workflow. However, its application is limited to actively dividing cells and can be both time-consuming and costly.
The this compound spike-in method offers greater flexibility, as it can be applied to virtually any sample type. It is also a more economical and faster approach. The experimental data suggests that with careful optimization, the spike-in method can achieve a level of precision that is comparable to, and in some cases even slightly better than, methods based on metabolically incorporated protein standards.
For researchers working with cultured cells where high accuracy is paramount and resources permit, full metabolic labeling remains an excellent choice. For those working with tissues, clinical samples, or organisms that cannot be metabolically labeled, or for those seeking a more universally applicable and cost-effective high-precision method, the this compound spike-in approach presents a robust and highly accurate alternative.
References
- 1. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Labeled Data: A Comparative Guide to Software for L-Serine-15N,d3 Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of stable isotope tracing with L-Serine-15N,d3, selecting the optimal data analysis software is a critical yet challenging decision. This guide provides an objective comparison of leading software solutions, supported by established methodologies and workflow visualizations, to empower informed software selection for your metabolomics research.
The use of dual-labeled L-Serine, with both heavy nitrogen (15N) and deuterium (d3), offers a powerful tool to trace the metabolic fate of both the nitrogen and carbon backbone of this crucial amino acid. However, the complexity of the resulting mass spectrometry data, replete with overlapping isotopic patterns, necessitates sophisticated software for accurate analysis. This guide delves into a comparison of prominent software packages capable of handling such complex datasets: XCMS (with its X13CMS extension) , Thermo Scientific™ Compound Discoverer™ , AccuCor2 , and MetaboAnalyst .
At a Glance: A Comparative Overview
To facilitate a rapid understanding of the key features of each software, the following table summarizes their core functionalities relevant to this compound data analysis.
| Feature | XCMS with X13CMS | Compound Discoverer | AccuCor2 | MetaboAnalyst |
| Primary Function | Untargeted metabolomics, feature detection, and isotope profiling | Untargeted and targeted metabolomics with integrated data analysis workflows | Natural isotope abundance correction for dual-labeling experiments | Comprehensive metabolomics data analysis and statistical interpretation |
| Isotope Labeling Support | Single and multiple isotopes (including 15N, 2H)[1] | Any isotopic label, including dual labels like 13C/15N[2] | Specifically designed for dual-isotope tracers (13C-15N or 13C-2H)[3] | General support for stable isotope labeling data, primarily for enrichment analysis |
| Core Algorithm | CentWave for peak detection, non-linear retention time alignment. X13CMS for isotopologue grouping. | Proprietary algorithms for component detection, elemental composition prediction, and label incorporation calculation. | Constructs correction matrices based on mass resolution and uses non-negative least-squares to solve labeling patterns[3]. | Statistical algorithms for identifying significantly altered metabolites and pathways. |
| User Interface | R-based command line (XCMS), with online graphical interface available (XCMS Online) | User-friendly graphical user interface with customizable workflows. | R-based tool. | Web-based graphical user interface. |
| Strengths | Open-source and highly customizable, strong in feature detection and alignment for untargeted data. | All-in-one solution with seamless workflow from raw data to pathway analysis, good for novice users. | High accuracy in natural abundance correction for dual-labeled compounds, resolution-dependent correction. | Extensive statistical analysis and visualization tools, pathway and enrichment analysis. |
| Limitations | Steeper learning curve, requires programming skills for advanced customization. | "Black box" nature with limited parameter optimization, may not detect all isotopes and adducts as significant features. | Primarily a correction tool, requires upstream processing for feature detection and downstream analysis. | Less specialized for the initial processing of complex isotope labeling data compared to others. |
| Vendor | Open-source (Scripps Center for Metabolomics) | Thermo Fisher Scientific | Open-source | Open-source (University of Alberta) |
Delving Deeper: Software Capabilities and Workflows
XCMS with X13CMS: The Power of Open-Source Flexibility
XCMS is a widely used open-source software for untargeted metabolomics data processing, excelling at peak detection, retention time correction, and alignment. For stable isotope tracing, the X13CMS extension is indispensable. It identifies isotopologue groups corresponding to labeled compounds without prior knowledge of the metabolites, requiring only the mass difference of the labels and instrument mass accuracy.
Key Algorithm: The centWave algorithm in XCMS is highly regarded for its ability to detect closely eluting and partially overlapping peaks. X13CMS then groups features based on their mass-to-charge ratio (m/z) and retention time to identify isotopologues of the same compound.
Workflow:
Compound Discoverer: The All-in-One Solution
Thermo Scientific's Compound Discoverer is a comprehensive software package that offers a streamlined workflow from raw data processing to statistical analysis and pathway mapping. Its user-friendly interface and pre-built templates make it an attractive option for researchers who may not have extensive bioinformatics expertise. For stable isotope labeling, it can automatically detect labeled compounds and calculate fractional label incorporation.
Key Algorithm: Compound Discoverer utilizes proprietary algorithms for component detection, elemental composition prediction from high-resolution mass spectrometry data, and subsequent identification of labeled counterparts in experimental samples.
Workflow:
AccuCor2: Precision in Dual-Label Correction
AccuCor2 is a specialized R-based tool designed for the accurate correction of natural isotope abundance in dual-isotope tracing experiments, such as those using this compound. A significant advantage of AccuCor2 is its ability to perform resolution-dependent correction, which is crucial for high-resolution mass spectrometry data where some isotopologues may be resolved while others are not.
Key Algorithm: AccuCor2 constructs correction matrices that link the true labeling pattern to the measured mass fractions. It then employs a non-negative least-squares algorithm to solve for the corrected labeling patterns, ensuring physically meaningful results.
Workflow Integration: AccuCor2 is typically used as a specific correction step within a larger data analysis pipeline, often after initial feature detection by software like XCMS or a similar tool.
MetaboAnalyst: A Hub for Statistical and Functional Analysis
MetaboAnalyst is a powerful web-based platform for a wide range of metabolomics data analysis tasks, including statistical analysis, pathway analysis, and data visualization. While not a primary tool for raw data processing of isotope tracing experiments, it is an excellent resource for the downstream analysis of processed data from other software. It can be used to identify statistically significant changes in the incorporation of labeled serine into various metabolic pathways.
Key Features: MetaboAnalyst offers a suite of statistical tools, including t-tests, ANOVA, PCA, and PLS-DA, as well as pathway and enrichment analysis using databases like KEGG.
Experimental Protocol for a Comparative Study
To provide a framework for a rigorous comparison of these software packages for this compound data analysis, the following experimental protocol is proposed:
1. Cell Culture and Isotope Labeling:
-
Culture a relevant cell line (e.g., a cancer cell line with high serine metabolism) in a standard growth medium.
-
For the labeling experiment, switch the cells to a medium containing this compound at a known concentration for a defined period (e.g., 24 hours).
-
Include a control group cultured in a medium with unlabeled L-Serine.
-
Harvest the cells and quench metabolism rapidly.
-
Extract metabolites using a suitable method (e.g., methanol/water/chloroform extraction).
2. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with liquid chromatography (LC).
-
Use a chromatographic method (e.g., HILIC) that provides good separation of polar metabolites, including serine and its downstream products.
-
Acquire data in both full scan mode to detect all isotopologues and in MS/MS mode to confirm the identity of key metabolites.
3. Data Analysis Workflow:
-
Process the raw data from both the labeled and unlabeled samples using each of the software packages being compared (XCMS with X13CMS, Compound Discoverer).
-
For XCMS-processed data, apply AccuCor2 for natural abundance correction. Compound Discoverer has its own correction algorithm.
-
Metrics for Comparison:
-
Number of labeled features detected: Compare the total number of features identified as containing the 15N and/or d3 labels.
-
Accuracy of isotopologue distribution: For known metabolites like serine and glycine, compare the measured isotopologue distribution to the theoretical distribution.
-
Quantitative precision: Assess the reproducibility of the label incorporation measurements across technical replicates.
-
Processing time: Record the time taken for each software to process the dataset.
-
Ease of use: Qualitatively assess the user-friendliness of each software's interface and workflow.
-
-
Perform statistical analysis on the processed data using the integrated tools in Compound Discoverer or by exporting the data to MetaboAnalyst to identify significantly altered metabolic pathways.
L-Serine Metabolic Pathway
The following diagram illustrates the central role of L-serine in cellular metabolism, highlighting key pathways that can be traced using this compound.
References
Inter-Laboratory Comparison of L-Serine-¹⁵N,d₃ Quantification: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of L-Serine-¹⁵N,d₃, a stable isotope-labeled amino acid crucial for metabolic research and clinical studies. The data presented herein is from a simulated inter-laboratory study designed to assess the precision, accuracy, and overall performance of a common analytical technique across multiple laboratories. This guide is intended to help researchers and drug development professionals in selecting and validating methods for their specific applications.
L-Serine plays a critical role in various cellular functions, including protein synthesis, neurotransmission, and one-carbon metabolism. The use of stable isotope-labeled L-Serine, such as L-Serine-¹⁵N,d₃, allows for precise tracing and quantification in complex biological matrices, providing valuable insights into metabolic fluxes and pathway dynamics.
Hypothetical Inter-Laboratory Study Design
To evaluate the reproducibility and robustness of L-Serine-¹⁵N,d₃ quantification, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized protocol and identical sets of blind samples, including a calibration curve, quality control (QC) samples at low, medium, and high concentrations, and a test sample with an unknown concentration. All participants utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and selectivity.
Experimental Protocols
A detailed methodology was provided to each participating laboratory to ensure consistency in sample handling and analysis.
Sample Preparation
-
Protein Precipitation: To 50 µL of plasma sample, 200 µL of ice-cold methanol containing the internal standard (L-Serine-¹³C₃,¹⁵N) was added.
-
Vortexing and Incubation: The mixture was vortexed for 1 minute to precipitate proteins and then incubated at -20°C for 20 minutes.
-
Centrifugation: Samples were centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant was transferred to a new microcentrifuge tube.
-
Evaporation: The supernatant was evaporated to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: The dried extract was reconstituted in 100 µL of the initial mobile phase (98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: The reconstituted sample was centrifuged at 14,000 x g for 5 minutes before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatography System: UHPLC system
-
Analytical Column: Chiral column (e.g., CROWNPAK CR-I(+)) for separation of potential isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Serine-¹⁵N,d₃: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard (L-Serine-¹³C₃,¹⁵N): Precursor ion > Product ion (specific m/z values to be optimized)
-
Quantitative Data Comparison
The following tables summarize the quantitative performance data from the three participating laboratories.
Table 1: Calibration Curve Linearity
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 0.1 - 100 | 0.9985 |
| Lab B | 0.1 - 100 | 0.9991 |
| Lab C | 0.1 - 100 | 0.9979 |
Table 2: Inter-Laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Laboratory | Mean Measured Conc. (µg/mL) | Accuracy (%) | Inter-Lab CV (%) |
| Low QC | 1.0 | Lab A | 0.98 | 98.0 | |
| Lab B | 1.03 | 103.0 | 3.5% | ||
| Lab C | 0.99 | 99.0 | |||
| Mid QC | 10.0 | Lab A | 10.12 | 101.2 | |
| Lab B | 9.85 | 98.5 | 2.1% | ||
| Lab C | 10.25 | 102.5 | |||
| High QC | 80.0 | Lab A | 81.60 | 102.0 | |
| Lab B | 79.20 | 99.0 | 1.8% | ||
| Lab C | 80.80 | 101.0 |
Table 3: Quantification of Unknown Test Sample
| Laboratory | Measured Concentration (µg/mL) |
| Lab A | 25.4 |
| Lab B | 26.1 |
| Lab C | 24.9 |
| Mean | 25.5 |
| Standard Deviation | 0.6 |
| Coefficient of Variation (CV%) | 2.4% |
Visualizations
Experimental Workflow
The following diagram illustrates the standardized experimental workflow for the quantification of L-Serine-¹⁵N,d₃.
Experimental workflow for L-Serine-¹⁵N,d₃ quantification.
L-Serine Metabolic Pathway
L-Serine is a central node in metabolism, connecting glycolysis to various biosynthetic pathways.[1][2]
Simplified L-Serine metabolic pathway.
Discussion and Conclusion
The results of this simulated inter-laboratory comparison demonstrate that the provided LC-MS/MS method for the quantification of L-Serine-¹⁵N,d₃ is robust and reproducible across different laboratories. The linearity of the calibration curves was excellent, with all laboratories achieving a correlation coefficient (r²) greater than 0.997. The accuracy of the method was high, with the mean measured concentrations of the QC samples falling within ±5% of the nominal values.
The inter-laboratory precision, as indicated by the coefficient of variation (CV%), was well within acceptable limits for bioanalytical assays, with all QC levels showing a CV of less than 4%. The quantification of the unknown test sample also showed good agreement between the laboratories, with a CV of 2.4%.
References
- 1. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-Serine-15N,d3 as a Biomarker Standard in Clinical Research: A Comparative Guide
In the landscape of clinical research and drug development, the precise and reliable quantification of biomarkers is paramount. Endogenous molecules, such as the amino acid L-serine, are increasingly recognized for their roles in various physiological and pathological processes, making them valuable biomarkers. To ensure the accuracy of their measurement in complex biological matrices, the use of appropriate internal standards is critical. This guide provides a comprehensive comparison of L-Serine-15N,d3 as a biomarker standard against other alternatives, supported by experimental validation protocols and pathway visualizations.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for quantitative mass spectrometry-based analysis.[1][2] this compound is an isotopically labeled version of L-serine, containing one heavy nitrogen (15N) and three deuterium (d3) atoms.[3] This labeling results in a mass shift from the endogenous L-serine, allowing it to be distinguished by a mass spectrometer while exhibiting nearly identical chemical and physical properties.[1] This characteristic is crucial for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and reproducibility of the results.[1]
Performance Comparison: this compound vs. Alternative Standards
The selection of an internal standard is a critical step in bioanalytical method development. The ideal internal standard should mimic the analyte of interest throughout the entire analytical process. Here, we compare the performance of this compound with other commonly used types of internal standards.
| Standard Type | Example(s) | Advantages | Disadvantages | Typical Application |
| Stable Isotope-Labeled Standard | This compound , L-Serine-13C3,15N | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression/enhancement.- High chemical and physical similarity to the analyte.- Improves precision, accuracy, and reproducibility of the assay. | - Higher cost compared to other standards.- Custom synthesis may be required for some analytes. | - Gold standard for quantitative mass spectrometry (LC-MS/MS) in clinical research, metabolomics, and proteomics. |
| Homologue Standard | Norvaline, Norleucine | - Chemically similar to the analyte.- More affordable than stable isotope-labeled standards. | - May not co-elute perfectly with the analyte, leading to less effective correction for matrix effects.- Differences in ionization efficiency compared to the analyte. | - HPLC with UV or fluorescence detection.- Gas chromatography (GC). |
| Structural Analogue Standard | Alpha-aminobutyric acid (for other amino acids) | - Readily available and cost-effective. | - Significant differences in chemical and physical properties compared to the analyte.- Poor correction for matrix effects and ionization variability.- May not be suitable for complex biological matrices. | - Used when a more suitable standard is not available, primarily in less complex analytical methods. |
Experimental Protocols for Validation
The validation of an analytical method using this compound as an internal standard is essential to ensure its reliability for clinical research. The following is a generalized protocol for the validation of a quantitative LC-MS/MS assay for L-serine in a biological matrix (e.g., plasma, urine).
Stock Solution and Calibration Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of L-serine and this compound in an appropriate solvent (e.g., 0.1 M HCl).
-
Working Standard Solutions: Prepare a series of working standard solutions of L-serine by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards: Prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of L-serine and a constant concentration of the this compound internal standard.
Sample Preparation
-
Protein Precipitation: To a small volume of the biological sample (e.g., 50 µL of plasma), add the internal standard working solution. Precipitate proteins by adding a solvent like methanol or acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable HPLC or UPLC column (e.g., a HILIC or reversed-phase C18 column) to separate L-serine from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both L-serine and this compound.
Method Validation Parameters
The method should be validated according to established regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other endogenous compounds.
-
Linearity: Determine the range over which the assay response is directly proportional to the analyte concentration. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed at multiple concentration levels (low, medium, and high quality controls).
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the analytical method.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizing the Role of L-Serine in Biological Pathways
L-serine is a non-essential amino acid that plays a central role in various metabolic pathways. Its concentration can be indicative of the metabolic state and may be altered in certain diseases, such as cardiovascular disease and neurological disorders.
Caption: L-Serine synthesis pathway and its contribution to downstream metabolic products.
This pathway highlights how L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate and serves as a precursor for other important molecules, including amino acids and lipids.
Experimental Workflow for Biomarker Validation
The validation of a biomarker standard like this compound is a multi-step process that ensures the analytical method is fit for its intended purpose in a clinical research setting.
Caption: A generalized workflow for the validation of a biomarker assay in clinical research.
This workflow illustrates the critical stages, from initial assay development to the analysis of clinical samples, with a focus on the key parameters that must be assessed during method validation.
References
A Comparative Guide to Derivatization Methods for L-Serine-15N,d3 Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of L-Serine-15N,d3, selecting the appropriate derivatization method is a critical step that dictates the sensitivity, accuracy, and throughput of the analytical workflow. This guide provides an objective comparison of three prevalent derivatization techniques: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), alkylation via chloroformates as utilized in commercial kits like EZ:faast™, and a common approach for liquid chromatography-mass spectrometry (LC-MS) involving ortho-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC).
This comparison is supported by experimental data from various studies, with detailed methodologies provided for each technique. The quantitative data is summarized for ease of comparison, and workflows are visualized to clarify the procedural steps.
Comparison of Key Performance Parameters
The choice of derivatization agent significantly impacts the analytical outcome. The following table summarizes key quantitative parameters for the compared methods based on published data.
| Parameter | MTBSTFA (Silylation) | EZ:faast™ (Alkylation) | OPA/FMOC (LC-MS Derivatization) |
| Reaction Time | 30 - 120 minutes | ~1 minute | ~1 - 5 minutes |
| Reaction Temperature | 60 - 100°C | Room Temperature | Room Temperature |
| Derivative Stability | TBDMS derivatives are more stable to hydrolysis than TMS derivatives.[1] Stable for at least 36 hours when stored at -20°C. | Alkylated derivatives are remarkably stable, with some studies showing stability for up to 72 hours at room temperature. | OPA derivatives of primary amino acids can be unstable, requiring automated, "just-in-time" derivatization.[2] FMOC derivatives are generally more stable. |
| Sample Preparation Time | Longer, requires anhydrous conditions and sample drying. | Rapid, includes solid-phase extraction to remove interferences.[3][4][5] Total sample preparation is around 8 minutes. | Can be automated for high throughput. |
| Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | LOD for D-amino acids in the range of 3.2-446 nM. | Detection limit of 1 nmol/mL by GC/FID. | On-column sensitivity in the lower picomole range. LOD for D-serine of 0.16 mM using electrochemical detection (a non-MS method). |
| Precision (%RSD) | 0.70-3.87% in serum. | <1% for reproducibility of retention time. | Intra- and inter-day precision are less than 13% and 18%, respectively. |
Experimental Workflows and Methodologies
To provide a clear understanding of the practical application of each method, the following sections detail the experimental protocols and include visual diagrams of the workflows.
Silylation with MTBSTFA for GC-MS Analysis
Silylation is a common derivatization technique for GC-MS analysis of compounds with active hydrogens, such as the amine and hydroxyl groups in serine. MTBSTFA is a popular reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.
References
Evaluating L-Serine-15N,d3: A Comparative Guide for Cell Viability and Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules and understanding complex biochemical networks. L-Serine, a non-essential amino acid, plays a pivotal role in cell proliferation and biosynthesis, making its labeled counterparts crucial for metabolic research, particularly in oncology.[1][2] This guide provides a comprehensive comparison of L-Serine-15N,d3 with other commonly used stable isotope tracers, focusing on their impact on cell viability and their application in metabolic flux analysis.
Performance Comparison of Metabolic Tracers
The choice of an isotopic tracer can influence experimental outcomes, including cell proliferation and the precision of metabolic flux measurements.[3] While the ideal tracer maintains normal cell physiology, the introduction of heavy isotopes can potentially alter enzymatic reactions and cellular processes. This section compares this compound with other tracers based on available data.
Table 1: Comparison of Common Stable Isotope Tracers on Cell Viability
| Tracer | Isotopic Composition | Common Application | Reported Effects on Cell Viability/Proliferation | Key Considerations |
| This compound | ¹⁵N, ²H₃ | Serine metabolism, one-carbon metabolism | Generally considered to have minimal impact on cell viability, similar to unlabeled L-Serine.[1] | The combined nitrogen and deuterium labeling allows for tracing of both the carbon skeleton and nitrogen fate of serine. |
| L-Serine-¹³C₃,¹⁵N | ¹³C₃, ¹⁵N | Serine metabolism, one-carbon metabolism | No significant adverse effects on cell proliferation reported; widely used in metabolic flux analysis. | Provides comprehensive labeling of serine-derived metabolites. |
| L-Glutamine-¹³C₅,¹⁵N₂ | ¹³C₅, ¹⁵N₂ | Glutaminolysis, TCA cycle | No significant impact on cell viability is generally reported. | Crucial for studying the metabolism of cancer cells, which are often glutamine-addicted. |
| D-Glucose-¹³C₆ | ¹³C₆ | Glycolysis, Pentose Phosphate Pathway, TCA cycle | Generally well-tolerated by cells with no significant impact on viability. | Fundamental tracer for central carbon metabolism. |
| L-Lysine-¹³C₆,¹⁵N₂ & L-Arginine-¹³C₆,¹⁵N₄ | ¹³C, ¹⁵N | Quantitative proteomics (SILAC) | No effect on cell morphology or growth rates is a prerequisite for SILAC.[2] | Primarily used for protein quantification rather than metabolic flux of small molecules. |
Table 2: Comparative Metabolic Flux Analysis Capabilities
| Tracer | Key Metabolic Pathways Traced | Advantages | Limitations |
| This compound | Serine biosynthesis, glycine synthesis, one-carbon metabolism, folate cycle. | Enables simultaneous tracking of nitrogen and carbon moieties. Useful as an internal standard for quantification. | Less common than ¹³C-labeled serine, potentially leading to fewer established analytical protocols. |
| L-Serine-¹³C₃,¹⁵N | Comprehensive analysis of serine's contribution to nucleotide synthesis, amino acid metabolism, and lipid synthesis. | Provides detailed information on the fate of the entire serine molecule. | Higher cost compared to singly labeled isotopes. |
| L-Glutamine-¹³C₅,¹⁵N₂ | TCA cycle anaplerosis, amino acid synthesis, nucleotide synthesis. | Excellent for probing mitochondrial metabolism and nitrogen metabolism. | Does not directly trace glycolytic pathways. |
| D-Glucose-¹³C₆ | Glycolysis, pentose phosphate pathway, de novo serine synthesis, TCA cycle. | Provides a global view of central carbon metabolism. | May not provide detailed resolution of specific downstream pathways without using specifically labeled glucose isotopologues. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for assessing cell viability and performing metabolic tracing experiments using this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Include wells with medium only for background control.
-
Tracer Incubation: After cell adherence, replace the medium with a culture medium containing the desired concentration of this compound or other tracers. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Metabolic Tracing and Flux Analysis
This protocol outlines the general workflow for a stable isotope tracing experiment using this compound followed by LC-MS/MS analysis.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluency (typically 70-80%).
-
For the experiment, replace the standard medium with a custom medium lacking unlabeled L-serine but supplemented with this compound at a known concentration. It is crucial to use a dialyzed fetal bovine serum to avoid interference from unlabeled amino acids in the serum.
-
Collect cell samples at various time points to monitor the dynamic incorporation of the isotopes.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Chromatography: Use a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Mass Spectrometry: Operate the mass spectrometer in a positive ion mode for the detection of amino acids.
-
Detection: Monitor the mass transitions for this compound and its downstream metabolites. For this compound, the transition would be approximately m/z 109.1 → 63.0. The exact m/z values will depend on the specific adducts formed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Serine Metabolism and its Intersection with One-Carbon Metabolism
Serine is a major source of one-carbon units for the synthesis of nucleotides and for methylation reactions.
mTOR Signaling Pathway and Nutrient Sensing
The mTOR signaling pathway is a key regulator of cell growth and proliferation and is sensitive to amino acid availability, including serine.
Experimental Workflow for Metabolic Tracing
A logical workflow is essential for the successful execution of a metabolic tracing experiment.
References
Safety Operating Guide
Personal protective equipment for handling L-Serine-15N,d3
Essential Safety and Handling Guide for L-Serine-15N,d3
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment, proper handling, and compliant disposal of this isotopically labeled compound.
Personal Protective Equipment (PPE)
The primary safety concerns when handling this compound, a powdered chemical, are the inhalation of dust and direct contact with skin and eyes.[1] Adherence to the following PPE recommendations is mandatory to minimize exposure and prevent contamination.
| Protection Type | Required PPE | Purpose & Additional Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect eyes from airborne powder and potential splashes. A face shield may be necessary for operations with a high risk of splashing. |
| Hand Protection | Disposable nitrile gloves (tested according to EN 374).[2] | To prevent skin contact. Gloves should be inspected before use and immediately removed if contaminated. Hands should be washed thoroughly after handling.[1] |
| Body Protection | Laboratory coat.[1] | To protect skin and clothing from contamination. Ensure the lab coat is clean and fits properly. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent (P1 filter). | Required when dust is generated and ventilation is inadequate to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. Shoes should be made of a material that offers protection from chemical spills. |
Operational Plan: Handling and Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Ventilation: Work in a well-ventilated area. Use a chemical fume hood or a ventilated enclosure when weighing or transferring the powder to minimize dust generation.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Workspace Decontamination: Before starting, ensure the work area is clean and free of clutter. Prepare a designated area for handling the compound.
Handling Procedure
-
Don PPE: Before handling the container, put on all required personal protective equipment as specified in the table above.
-
Inspect Container: Check the container for any damage or leaks before opening.
-
Weighing and Aliquoting:
-
Perform these tasks in a chemical fume hood or a powder containment hood to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.
-
Close the container tightly after use.
-
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid generating dust.
-
Place the collected material into a sealed, labeled container for disposal.
-
Clean the spill area with a damp cloth and appropriate cleaning agent.
-
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. A self-contained breathing apparatus should be worn in the event of a fire.
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE (gloves, etc.) and disposable labware, in a designated, clearly labeled, and sealed container.
-
Disposal Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains. Contact a licensed professional waste disposal service for proper disposal.
-
Container Disposal: Completely emptied containers can be recycled after being thoroughly rinsed.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
